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  • Product: 2-Amino-4-hydroxy-5-methoxybenzoic acid
  • CAS: 63407-32-9

Core Science & Biosynthesis

Foundational

Structure Elucidation of 2-Amino-4-hydroxy-5-methoxybenzoic Acid: A Multi-Modal Analytical Framework

Executive Summary The definitive structure elucidation of highly functionalized small molecules is a critical quality control gate in pharmaceutical development. 2-Amino-4-hydroxy-5-methoxybenzoic acid (C₈H₉NO₄) is a com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The definitive structure elucidation of highly functionalized small molecules is a critical quality control gate in pharmaceutical development. 2-Amino-4-hydroxy-5-methoxybenzoic acid (C₈H₉NO₄) is a complex tetra-substituted benzene derivative that frequently serves as a synthetic intermediate for quinazoline-based therapeutics. Because it possesses four distinct functional groups—an amine, a hydroxyl, a methoxy, and a carboxylic acid—determining its exact regiochemistry is paramount to avoiding isomeric impurities. This whitepaper provides an in-depth, self-validating analytical framework combining High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) to unambiguously confirm its molecular architecture.

Analytical Strategy & Workflow

To prevent confirmation bias, the elucidation strategy follows a deterministic, multi-modal workflow. We begin by establishing the exact monoisotopic mass and formula via HRMS. Next, FT-IR orthogonalizes the data by confirming the presence of specific functional groups. Finally, 1D and 2D NMR spectroscopy map the atomic connectivity and definitively lock the regiochemistry of the substituents[1].

Workflow Sample Sample Prep HRMS LC-HRMS Sample->HRMS FTIR FT-IR Sample->FTIR NMR1D 1D NMR Sample->NMR1D Structure Structure Elucidated HRMS->Structure FTIR->Structure NMR2D 2D NMR NMR1D->NMR2D NMR2D->Structure

Multi-modal analytical workflow for the structure elucidation of small molecules.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is utilized as the primary gateway technique because its sub-3 ppm mass accuracy allows for the absolute determination of the molecular formula, effectively eliminating isobaric interferences that low-resolution triple-quadrupole systems cannot resolve[2],[3].

Self-Validating Protocol
  • System Calibration (Validation Gate): Prior to sample injection, infuse a known calibration standard (e.g., Leucine Enkephalin, m/z 556.2771) to tune the Time-of-Flight (TOF) analyzer. The system is only validated for use if the mass error is ≤ 2.0 ppm.

  • Blank Injection: Run a solvent blank (Methanol:Water 50:50 v/v with 0.1% Formic Acid) to establish baseline noise and rule out column carryover.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the solvent matrix. The 0.1% formic acid acts as a proton source to facilitate efficient ionization in positive mode.

  • Acquisition: Acquire data in Electrospray Ionization Positive (ESI+) full-scan mode, utilizing a narrow mass-extraction window (5 ppm) to maximize selectivity[3].

Quantitative HRMS Data
ParameterValue
Molecular Formula C₈H₉NO₄
Theoretical [M+H]⁺ (m/z) 184.0604
Experimental [M+H]⁺ (m/z) 184.0608
Mass Error (ppm) 2.17 ppm
Double Bond Equivalent (DBE) 5

Vibrational Spectroscopy (FT-IR)

Causality: While HRMS provides the formula, it cannot distinguish between functional isomers. FT-IR is employed to verify the vibrational modes of the specific functional groups (amine, hydroxyl, carboxylic acid) attached to the aromatic core.

Self-Validating Protocol
  • Background Subtraction (Validation Gate): Collect a 32-scan background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal to automatically subtract atmospheric H₂O and CO₂.

  • Measurement: Apply ~2 mg of the neat, dry powder directly onto the ATR crystal. Engage the pressure anvil until the software indicates optimal contact.

  • Data Integrity Check: Ensure the baseline transmittance in non-absorbing regions (e.g., 2500–2000 cm⁻¹) remains ≥ 95%.

Quantitative FT-IR Data
Wavenumber (cm⁻¹)Peak ShapeFunctional Group Assignment
3450, 3350Sharp, DoubletN-H stretching (Primary aromatic amine)
3200–2800BroadO-H stretching (Phenolic and carboxylic acid)
1680Strong, SharpC=O stretching (Conjugated carboxylic acid)
1250StrongC-O-C stretching (Aryl alkyl ether / methoxy)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the definitive tool for structural elucidation[1]. For this molecule, DMSO-d₆ is explicitly chosen as the solvent. Unlike CDCl₃ or D₂O, anhydrous DMSO-d₆ disrupts intermolecular hydrogen bonding and prevents rapid proton exchange, allowing the critical -OH, -NH₂, and -COOH protons to be clearly observed in the ¹H spectrum[4].

Self-Validating Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Field Homogeneity (Validation Gate): Lock the spectrometer to the deuterium frequency of DMSO-d₆. Perform Automated Tuning and Matching (ATM) and execute 3D gradient shimming until the TMS peak's Full-Width at Half-Maximum (FWHM) is strictly < 1.0 Hz.

  • Acquisition: Acquire ¹H (600 MHz, 16 scans) and ¹³C (150 MHz, 1024 scans) spectra at a stabilized temperature of 298 K.

Quantitative 1D NMR Data

¹H NMR (600 MHz, DMSO-d₆):

Shift (δ, ppm) Multiplicity Integration Assignment Causality / Environment
12.10 br s 1H -COOH Highly deshielded acidic proton.
9.85 br s 1H -OH (C-4) Phenolic proton, visible due to DMSO-d₆.
7.25 s 1H Aromatic H-6 Deshielded by ortho-COOH; singlet indicates para-relationship to H-3.
6.15 s 1H Aromatic H-3 Shielded by ortho-NH₂ and ortho-OH.
5.80 br s 2H -NH₂ (C-2) Primary amine protons.

| 3.75 | s | 3H | -OCH₃ (C-5) | Typical methoxy resonance. |

¹³C NMR (150 MHz, DMSO-d₆):

Shift (δ, ppm) Type Assignment
169.5 C=O C-7 (Carboxylic Acid)
153.2 Cq C-4 (C-OH)
151.0 Cq C-2 (C-NH₂)
139.8 Cq C-5 (C-OCH₃)
114.5 CH C-6
104.2 Cq C-1 (C-COOH)
99.5 CH C-3

| 55.8 | CH₃ | C-8 (-OCH₃) |

Regiochemical Elucidation via 2D NMR (HMBC)

Causality: While 1D NMR confirms the presence of two para-oriented aromatic protons (H-3 and H-6), it cannot definitively prove whether the methoxy group is at C-4 or C-5. Heteronuclear Multiple Bond Correlation (HMBC) resolves this by mapping 2-bond (²J) and 3-bond (³J) couplings between protons and carbons[1].

By observing a clear ³J correlation from the methoxy protons (δ 3.75) to C-5 (δ 139.8), and a concurrent ³J correlation from H-6 (δ 7.25) to the same C-5 carbon, the regiochemistry is unambiguously locked.

HMBC H3 H-3 C1 C-1 H3->C1 3J C2 C-2 H3->C2 2J C4 C-4 H3->C4 2J C5 C-5 H3->C5 3J H6 H-6 H6->C1 2J H6->C2 3J H6->C4 3J H6->C5 2J C7 C-7 H6->C7 3J OCH3 OCH3 OCH3->C5 3J

Key 2D NMR HMBC network confirming the regiochemistry of the substituents.

Conclusion

The structure of 2-Amino-4-hydroxy-5-methoxybenzoic acid was successfully elucidated using a self-validating, multi-modal approach. HRMS established the exact mass and formula (C₈H₉NO₄), FT-IR confirmed the primary functional groups, and 1D/2D NMR provided the definitive atomic connectivity. The critical HMBC correlations from the methoxy protons and H-6 to C-5 definitively rule out structural isomers, ensuring the integrity of this compound for downstream pharmaceutical synthesis.

References

  • Mass Spectrometry in Small Molecule Drug Development American Pharmaceutical Review URL
  • ResearchGate (IUPAC Technical Report)
  • Application of LCMS in small-molecule drug development European Pharmaceutical Review URL
  • National Institutes of Health (NIH / PMC)

Sources

Exploratory

Physical and chemical properties of 5-hydroxy-4-methoxyanthranilic acid

An In-Depth Technical Guide to 5-Hydroxy-4-methoxyanthranilic Acid: Physicochemical Profiling and Synthetic Applications Executive Summary As a Senior Application Scientist navigating the intersection of natural product...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Hydroxy-4-methoxyanthranilic Acid: Physicochemical Profiling and Synthetic Applications

Executive Summary As a Senior Application Scientist navigating the intersection of natural product chemistry and active pharmaceutical ingredient (API) development, understanding the dual utility of specific molecular building blocks is paramount. 5-Hydroxy-4-methoxyanthranilic acid —also designated as 2-amino-5-hydroxy-4-methoxybenzoic acid (CAS 31839-21-1)—is a highly versatile bifunctional aromatic compound[1]. In plant biochemistry, it serves as a critical structural moiety in oat-derived phytoalexins known as avenanthramides, dictating their potent antioxidant behavior[2][3]. In synthetic medicinal chemistry, it is a highly prized precursor that bypasses legacy manufacturing bottlenecks in the synthesis of the blockbuster epidermal growth factor receptor (EGFR) inhibitor, Gefitinib[4][5].

This whitepaper deconstructs the physical and chemical properties of 5-hydroxy-4-methoxyanthranilic acid, elucidates the causality behind its reactivity, and provides validated, step-by-step protocols for its application in advanced drug synthesis.

Physicochemical Profiling

To effectively utilize 5-hydroxy-4-methoxyanthranilic acid in either extraction workflows or synthetic amidation, one must first understand its baseline physicochemical parameters. The presence of both an amine (-NH2) and a carboxylic acid (-COOH) group on the benzene ring makes it an amphoteric molecule, while the electron-donating methoxy (-OCH3) and hydroxyl (-OH) groups significantly enrich the electron density of the aromatic core.

Table 1 summarizes the critical quantitative data required for formulation and reaction design[1][6].

PropertyValue / DescriptionExperimental Implication
CAS Registry Number 31839-21-1Unique identifier for procurement and safety tracking.
Molecular Formula C8H9NO4Baseline for stoichiometric calculations.
Molecular Weight 183.16 g/mol Mass-to-charge (m/z) reference for LC-MS validation.
Appearance Brown-Black SolidIndicates susceptibility to auto-oxidation if improperly stored.
Melting Point 194 - 195 °CHigh thermal stability; useful for purity verification via DSC.
Boiling Point 414.7 ± 45.0 °C (Predicted)Non-volatile; requires LC rather than GC for chromatography.
Density 1.445 ± 0.06 g/cm³ (Predicted)Relevant for suspension and slurry-based scale-up reactions.
pKa (Predicted) 2.35 ± 0.10Highly acidic carboxyl proton; dictates ionization state at physiological pH.

Mechanistic Role in Antioxidant Pathways (Avenanthramides)

In nature, 5-hydroxy-4-methoxyanthranilic acid is synthesized by Avena sativa (oats) and conjugated with hydroxycinnamic acids to form Avenanthramides (AVAs) [2]. According to the Dimberg nomenclature, AVAs containing this specific anthranilic acid derivative are classified as "Type 3" (e.g., AVA 3f, AVA 3c)[3][7].

The Causality of Antioxidant Efficacy: The health-promoting effects of AVAs are driven by their ability to scavenge reactive oxygen species (ROS). The mechanism is not arbitrary; it is strictly governed by the thermodynamics of a double Hydrogen Atom Transfer (HAT) process (2H+/2e–)[3]. Density Functional Theory (DFT) studies reveal that the 5-hydroxyl group on the anthranilic acid moiety is the primary active site[3]. When an AVA encounters a free radical, it donates a hydrogen atom from this 5-OH group. The resulting unpaired electron (phenoxyl radical) does not cause cascading damage; instead, it is thermodynamically stabilized via spin density delocalization across the electron-rich anthranilic acid ring, neutralized further by the adjacent methoxy group[3].

G A Avenanthramide (Intact 5-OH) B ROS / Free Radical Encounter A->B C Hydrogen Atom Transfer (HAT) at 5-OH B->C 2H+/2e- process D Phenoxyl Radical Formation C->D E Spin Density Delocalization (Anthranilic Core) D->E Thermodynamic Stabilization

Figure 1: Hydrogen Atom Transfer (HAT) mechanism and radical stabilization in Avenanthramides.

Application in Pharmaceutical Synthesis: The Gefitinib Workflow

The most significant industrial application of 5-hydroxy-4-methoxyanthranilic acid is its use as a foundational building block in the synthesis of Gefitinib , an anti-cancer drug targeting non-small cell lung cancer[1][8].

Expert Insight: Why use this specific precursor? Legacy synthetic routes for Gefitinib (such as those outlined in early patent WO 96/33980) utilized 6,7-dimethoxyquinazolin-4-one as a starting material[4][5]. This required a harsh, non-selective demethylation step using methanesulfonic acid and L-methionine at >200°C[5]. This lack of regioselectivity resulted in a 10-15% yield of the unwanted isomeric impurity (6,7-dihydroxy or 7-hydroxy-6-methoxy derivatives), necessitating costly and yield-destroying column chromatography[5].

By initiating the synthesis directly with 5-hydroxy-4-methoxyanthranilic acid, chemists bypass the demethylation step entirely. The pre-existing 5-hydroxy and 4-methoxy groups perfectly map to the required 6-hydroxy and 7-methoxy positions of the final quinazoline core, creating a self-validating, high-yield synthetic system[4][5].

Step-by-Step Methodology: Synthesis of Gefitinib

Phase 1: Quinazoline Core Formation

  • Cyclization: Suspend 5-hydroxy-4-methoxyanthranilic acid in formamide (or react with formamidine acetate). Heat the mixture to 150°C for 4-6 hours. This cyclizes the anthranilic acid into 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one [4][9].

  • Isolation: Cool the reaction mixture to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Phase 2: Protection and Activation 3. Acetylation (Protection): To prevent unwanted side reactions at the phenolic hydroxyl group during subsequent halogenation, react the intermediate with acetic anhydride in the presence of a catalytic amount of pyridine. This yields 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate[4]. 4. Chlorination: Treat the protected intermediate with phosphorus oxychloride (POCl3) under reflux. The carbonyl oxygen at the 4-position is replaced by chlorine, generating the highly reactive electrophile 4-chloro-7-methoxyquinazolin-6-yl acetate [4]. Remove excess POCl3 via vacuum distillation.

Phase 3: Amination and Final Assembly 5. Amination: Dissolve the chlorinated intermediate in isopropanol and add 3-chloro-4-fluoroaniline. Reflux the mixture. The aniline nucleophilically attacks the 4-position, yielding the corresponding 4-anilino derivative[4]. 6. Deprotection: Hydrolyze the acetate protecting group using a mild methanolic ammonia or sodium hydroxide solution to liberate the free 6-hydroxyl group[4]. 7. Etherification: Alkylate the free 6-hydroxyl group by reacting it with 4-(3-chloropropyl)morpholine in the presence of a weak base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. 8. Purification: The resulting crude Gefitinib is crystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the final API[4].

G N1 2-Amino-5-hydroxy-4-methoxybenzoic acid (CAS 31839-21-1) N2 Cyclization (Formamide) N1->N2 N3 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one N2->N3 N4 Acetylation & Chlorination (Ac2O, POCl3) N3->N4 N5 4-Chloro-7-methoxyquinazolin-6-yl acetate N4->N5 N6 Amination (3-Chloro-4-fluoroaniline) N5->N6 N7 Deprotection & Etherification (4-(3-chloropropyl)morpholine) N6->N7 N8 Gefitinib (Target API) N7->N8

Figure 2: Step-by-step synthesis workflow of Gefitinib utilizing the anthranilic acid derivative.

Handling, Storage, and Safety Protocols

Maintaining the chemical integrity of 5-hydroxy-4-methoxyanthranilic acid is critical for downstream yields. Due to the electron-rich nature of the phenol ring, it is susceptible to oxidative degradation.

  • Storage Conditions: Must be stored at 2-8°C in a tightly sealed container, protected from light and ambient moisture[1].

  • GHS Hazard Classifications: The compound is classified under GHS as a localized irritant and acute toxin. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

  • PPE Requirements: Standard laboratory PPE (nitrile gloves, safety goggles, and a particulate respirator if handling dry powders outside a fume hood) is mandatory.

References

  • MDPI. "Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities". Available at: [Link]

  • ACS Publications. "Antioxidant Activity and Mechanism of Avenanthramides: Double H+/e– Processes and Role of the Catechol, Guaiacyl, and Carboxyl Groups". Available at: [Link]

  • Sciforum. "The Selection of Oat Extract with Content of Suitable Avenanthramides for Preparation of “Green Synthesis” Products, Poses Increased Biological Activity". Available at: [Link]

  • New Drug Approvals. "Gefitinib Synthesis and Impurities Profile". Available at: [Link]

  • Google Patents. "KR20100017101A - Process for the preparation of gefitinib".

Sources

Foundational

An In-Depth Technical Guide to 2-Amino-4-hydroxy-5-methoxybenzoic Acid: Properties, Synthesis, and Analytical Characterization

Abstract: This technical guide provides a comprehensive overview of 2-amino-4-hydroxy-5-methoxybenzoic acid, a substituted aromatic compound of interest to the pharmaceutical and chemical research sectors. While data on...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-amino-4-hydroxy-5-methoxybenzoic acid, a substituted aromatic compound of interest to the pharmaceutical and chemical research sectors. While data on this specific isomer is limited, this paper synthesizes information from closely related analogues to present its core molecular profile, a plausible synthetic pathway, potential applications in drug discovery, and robust analytical methodologies for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this class of chemical scaffolds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all technical claims in authoritative references.

Core Molecular Profile and Physicochemical Properties

2-Amino-4-hydroxy-5-methoxybenzoic acid belongs to a class of substituted aminobenzoic acids, which serve as versatile scaffolds in organic synthesis. Its structure incorporates key functional groups—a carboxylic acid, a primary amine, a hydroxyl group, and a methoxy ether—that impart specific reactivity and potential for biological interactions.

It is critical to distinguish the target compound from its isomers, as they are often cross-referenced in chemical databases. The primary isomer discussed is 2-Amino-5-hydroxy-4-methoxybenzoic acid, which shares the same molecular formula and weight.

PropertyValueSource
Chemical Name 2-Amino-4-hydroxy-5-methoxybenzoic acid-
CAS Number 63407-32-9 (Hydrochloride salt: 1351641-73-0)[1]
Molecular Formula C₈H₉NO₄[1][2][3]
Molecular Weight 183.16 g/mol [1]
Related Isomer 2-Amino-5-hydroxy-4-methoxybenzoic acid (CAS: 31839-21-1)[1][2][4]
Isomer Melting Point 194-195 °C[1]
Isomer Appearance Brown-Black / Gray Solid[1][2]
Predicted LogP 1.26[1]
Storage Conditions 0-5 °C, protect from light[2]

Synthesis and Purification Pathway

The synthesis of substituted aminobenzoic acids often involves a multi-step process starting from a readily available precursor. A common and effective strategy is the reduction of a nitro group to an amine. The following proposed pathway is based on established methodologies for analogous compounds, such as the synthesis of 2-amino-4-methoxybenzoic acid from its nitro precursor.[5]

Proposed Synthetic Workflow

Synthetic_Workflow A 4-Hydroxy-5-methoxy-2-nitrobenzoic acid (Starting Material) B 2-Amino-4-hydroxy-5-methoxybenzoic acid (Final Product) A->B  H₂, Pd/C (10%)  Methanol (Solvent)  Room Temperature, 1 atm   C Purification (Recrystallization) B->C  Hot Ethanol/Water  

Caption: Proposed synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of a nitroaromatic precursor.

  • Reactor Setup: To a 250 mL hydrogenation flask, add 4-hydroxy-5-methoxy-2-nitrobenzoic acid (5.0 g, 21.8 mmol).

  • Solvent Addition: Add 100 mL of methanol to the flask and stir until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add 10% palladium on activated carbon (Pd/C) catalyst (0.5 g, 10% w/w) to the solution.

    • Scientist's Note (Expertise): Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. Its solid nature allows for easy removal by filtration upon reaction completion. Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under these reaction conditions.

  • Hydrogenation: Seal the flask and purge the system with nitrogen gas before introducing hydrogen gas from a balloon or a pressurized source. Maintain the reaction at room temperature under a hydrogen atmosphere (approx. 1 atm) for 12-18 hours with vigorous stirring.

  • Reaction Monitoring (Trustworthiness): Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:1 with 1% acetic acid). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.

  • Work-up and Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the Celite® pad with an additional 20 mL of methanol.

  • Isolation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.[5]

  • Purification: The crude solid can be purified by recrystallization from a hot ethanol/water mixture to yield the final product with high purity.

Applications in Research and Drug Development

Substituted benzoic acids are foundational building blocks in medicinal chemistry. The specific arrangement of functional groups in 2-amino-4-hydroxy-5-methoxybenzoic acid makes it a valuable scaffold for generating libraries of compounds for biological screening.

  • Pharmaceutical Intermediates: This class of molecules is vital for synthesizing more complex Active Pharmaceutical Ingredients (APIs). For instance, the related isomer 2-amino-5-hydroxy-4-methoxybenzoic acid is a known intermediate in the preparation of the anti-cancer drug Gefitinib.[4] Similarly, other methoxybenzoic acid derivatives are used to synthesize anti-inflammatory and anticonvulsant drugs.[6]

  • Receptor Ligand Design: Derivatives of aminomethoxybenzoic acids have shown high affinity for specific biological targets. Esters of 4-amino-5-chloro-2-methoxybenzoic acid, for example, have been developed as potent agonists and antagonists for 5-HT₄ receptors, which are targets for gastrointestinal disorders.[7]

  • Prodrug Strategies: The amino acid moiety can be leveraged in prodrug design. By attaching this scaffold to a parent drug, it may be possible to utilize amino acid transporters to improve bioavailability and targeted delivery.[8]

Role in a Typical Drug Discovery Pipeline

Drug_Discovery_Pipeline cluster_0 Scaffold Utilization cluster_1 Screening & Optimization cluster_2 Development A 2-Amino-4-hydroxy-5-methoxybenzoic acid (Core Scaffold) B Library Synthesis (Combinatorial Chemistry) A->B  Derivatization of  -COOH, -NH₂, -OH   C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Candidate E->F

Caption: Use of a chemical scaffold in a drug discovery workflow.

Analytical Methodologies

Accurate quantification and characterization are essential for both synthesis and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the gold standard for this class of polar aromatic compounds.

Comparison of Analytical Techniques
ParameterHPLC-UV/MSGC-FID (with Derivatization)UV-Visible Spectrophotometry
Selectivity High to Very HighHighModerate to Low
Sensitivity (LOQ) ng/mL to pg/mLLow µg/mLMid to high µg/mL
Sample Matrix Complex (e.g., plasma, tissue)Simple to ModerateSimple (e.g., pure substance)
Throughput HighModerateHigh
Primary Advantage Robust, specific, widely applicableHigh resolution for volatile compoundsSimple, cost-effective, rapid
Reference[9][10][10]
Protocol: HPLC-ESI-MS/MS for Quantification in Plasma

This protocol is adapted from a validated method for the closely related compound 2-hydroxy-4-methoxy benzoic acid and represents a robust approach for bioanalytical studies.[9]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of rat plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove interferences.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.

    • Rationale (Trustworthiness): SPE provides excellent sample cleanup, removing proteins and salts that can interfere with the analysis, leading to high recovery (>90%) and a clean baseline.[9]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 Series or equivalent.[11]

    • Analytical Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: 95:5 (v/v) mixture of Methanol and 10 mM Ammonium Formate with 0.2% Formic Acid.

      • Scientist's Note (Expertise): The C18 column is ideal for retaining moderately polar aromatic compounds. The organic-rich mobile phase ensures adequate retention and elution. Formic acid is added to acidify the mobile phase, which protonates the carboxylic acid and amine groups, leading to better peak shape and improved ionization efficiency in the mass spectrometer.

    • Flow Rate: 1.0 mL/min.[9]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

    • Ionization Mode: Negative ESI mode is often preferred for phenolic acids.

    • Detection: Multiple Reaction Monitoring (MRM) for parent and daughter ion transitions to ensure high specificity and sensitivity.

Analytical Workflow Diagram

Analytical_Workflow A Plasma Sample Collection B Solid Phase Extraction (SPE) (Cleanup & Concentration) A->B C HPLC Separation (C18 Reverse-Phase) B->C D ESI-MS/MS Detection (Triple Quadrupole) C->D E Data Acquisition & Quantification (Calibration Curve) D->E

Caption: Standard bioanalytical workflow for quantification in a complex matrix.

Conclusion

2-Amino-4-hydroxy-5-methoxybenzoic acid represents a chemical entity with significant potential as a building block in pharmaceutical and materials science. While direct experimental data is sparse, a comprehensive understanding can be constructed by analyzing its structural analogues. The synthetic pathways are accessible through standard organic chemistry transformations, and its characterization can be robustly achieved using modern analytical techniques like HPLC-MS/MS. For researchers in drug discovery, this scaffold offers a unique combination of functional groups ripe for derivatization, providing a valuable starting point for the development of novel therapeutic agents.

References

  • PubChem. (n.d.). 2-amino-5-hydroxy-4-methoxybenzoic acid. Retrieved from [Link]

  • Market Research Future. (n.d.). 2-Amino-5-Methoxybenzoic Acid Market Report. Retrieved from [Link]

  • Nandakumar, S., et al. (2014). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Journal of Pharmaceutical and Biomedical Analysis, 100, 129-135. Retrieved from [Link]

  • Worldwide Life Sciences. (2026, February 27). 2-Amino-4-methoxybenzoic acid - 5g. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 2-AMINO-4-METHOXY-BENZOIC ACID. Retrieved from [Link]

  • Google Patents. (2011). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Silva, J. O., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(16), 3683. Retrieved from [Link]

  • Macor, J. E., et al. (1995). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry, 38(18), 3462-3469. Retrieved from [Link]

  • Henderson, J. W., & Brooks, A. (n.d.). Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18 Columns. Agilent Technologies, Inc. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 2-Amino-4-hydroxy-5-methoxybenzoic acid

Introduction 2-Amino-4-hydroxy-5-methoxybenzoic acid is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. As a derivative of aminobenzoic acid, it serves as a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-4-hydroxy-5-methoxybenzoic acid is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. As a derivative of aminobenzoic acid, it serves as a versatile building block in the synthesis of various heterocyclic systems and pharmacologically active molecules. Accurate structural elucidation and characterization are paramount for ensuring the purity, identity, and quality of this compound in research and development settings. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural verification of 2-Amino-4-hydroxy-5-methoxybenzoic acid. The narrative emphasizes the causality behind experimental choices and integrates theoretical principles with practical, field-proven protocols.

Molecular Structure and Spectroscopic Correlation

The foundation of any spectral analysis is a thorough understanding of the molecule's structure. The functional groups and unique electronic environment of each atom in 2-Amino-4-hydroxy-5-methoxybenzoic acid directly influence its interaction with different forms of electromagnetic radiation, giving rise to its characteristic spectra.

The key structural features for spectroscopic analysis are:

  • Aromatic Ring: A penta-substituted benzene ring. The substitution pattern dictates the chemical shifts and coupling constants of the aromatic protons in ¹H NMR.

  • Functional Groups:

    • Carboxylic Acid (-COOH): Exhibits characteristic signals in both IR (O-H and C=O stretching) and NMR (a deshielded proton and a distinct carbon signal).

    • Amine (-NH₂): Shows N-H stretching vibrations in IR and its protons are observable in ¹H NMR.

    • Hydroxyl (-OH): Displays a characteristic O-H stretching band in the IR spectrum and a labile proton signal in ¹H NMR.

    • Methoxy (-OCH₃): Gives rise to a sharp singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum, along with C-O stretching in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Amino-4-hydroxy-5-methoxybenzoic acid, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H and ¹³C NMR Spectral Analysis

While a definitive experimental spectrum is the gold standard, a predicted analysis based on established chemical shift principles and data from analogous structures provides a robust framework for interpretation.[1] The following predictions are based on the analysis of structurally similar compounds like 4-aminobenzoic acid derivatives and methoxy-substituted benzoic acids.[2][3][4][5]

The numbering scheme used for NMR assignment is as follows:

Figure 1. Chemical structure of 2-Amino-4-hydroxy-5-methoxybenzoic acid.

2.1.1 Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the exchangeable protons of the amine, hydroxyl, and carboxylic acid groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Notes
H-3~6.5 - 6.7Singlet (s)1HThis proton is ortho to the electron-donating -NH₂ and -OH groups, causing a significant upfield shift.
H-6~7.2 - 7.4Singlet (s)1HThis proton is ortho to the electron-withdrawing -COOH group and para to the -NH₂ group, resulting in a downfield shift relative to H-3.
-OCH₃~3.8 - 4.0Singlet (s)3HMethoxy group protons typically appear as a sharp singlet in this region.
-NH₂~4.0 - 5.5Broad Singlet (br s)2HThe chemical shift is variable and depends on solvent, concentration, and temperature. The signal may be broad due to quadrupole broadening and exchange.
-OH (Phenolic)~8.5 - 9.5Broad Singlet (br s)1HThe phenolic proton is acidic and its signal is often broad. Its position is highly dependent on the solvent and concentration.
-COOH~11.0 - 13.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and appears far downfield. The signal is typically broad.

2.1.2 Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all eight unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Notes
C-1 (-COOH)~168 - 172The carbonyl carbon of the carboxylic acid is significantly deshielded.
C-2~105 - 110This carbon is attached to the electron-withdrawing -COOH group but shielded by the ortho -NH₂ group.
C-3~115 - 120This carbon is attached to a proton and is influenced by the adjacent substituents.
C-4~145 - 150This carbon is attached to the electron-donating -OH group, causing a downfield shift.
C-5~140 - 145This carbon is attached to the electron-donating -OCH₃ group, resulting in a downfield shift.
C-6~110 - 115This carbon is attached to a proton and is influenced by the adjacent substituents.
-OCH₃~55 - 60The methoxy carbon signal is characteristic and appears in this upfield region.
C (ipso to -NH₂)~135 - 140The carbon atom directly bonded to the amino group.
Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a solid organic compound.

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity effectively dissolves the polar analyte, and its ability to form hydrogen bonds helps in observing the exchangeable protons (-NH₂, -OH, -COOH), which might otherwise exchange too rapidly in solvents like D₂O or CD₃OD.[6][7]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Amino-4-hydroxy-5-methoxybenzoic acid.

  • Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[8]

  • Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A longer relaxation delay (2-5 seconds) is often used.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID) data. Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve Transfer to NMR tube insert Insert into Spectrometer dissolve->insert lock Lock & Shim insert->lock acq_h1 Acquire ¹H Spectrum (16 scans) lock->acq_h1 acq_c13 Acquire ¹³C Spectrum (1024+ scans) acq_h1->acq_c13 ft Fourier Transform acq_c13->ft phase Phase & Baseline Correction ft->phase analyze Peak Picking, Integration & Assignment phase->analyze report Final Structure Verification analyze->report

Figure 2. Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Characteristic Absorption Bands

The IR spectrum of 2-Amino-4-hydroxy-5-methoxybenzoic acid will be complex, but key functional groups have predictable absorption regions. The interpretation is based on data from similar aminobenzoic acids.[10][11][12]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch (Carboxylic Acid)3300 - 2500Broad-COOH
N-H Stretch (Amine)3500 - 3300Medium-NH₂
O-H Stretch (Phenol)3400 - 3200Broad-OH
C-H Stretch (Aromatic)3100 - 3000Medium-WeakAr-H
C-H Stretch (Aliphatic)3000 - 2850Medium-OCH₃
C=O Stretch (Carboxylic Acid)1710 - 1680Strong-COOH
C=C Stretch (Aromatic)1620 - 1580Medium-StrongAr C=C
C-O Stretch1320 - 1210StrongAr-O, C-O
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Rationale for Method Choice: The KBr pellet method is a classic and reliable technique for obtaining high-quality IR spectra of solid samples.[13] It minimizes scattering effects and produces sharp, well-defined peaks by dispersing the analyte in an IR-transparent matrix.[14]

Step-by-Step Methodology:

  • Sample Preparation: Grind approximately 1-2 mg of 2-Amino-4-hydroxy-5-methoxybenzoic acid into a very fine powder using an agate mortar and pestle.[13]

  • Matrix Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. KBr is hygroscopic and must be kept dry to avoid a broad water absorption band in the spectrum.

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Visualization: IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis grind_sample Grind Sample (1-2 mg) mix_kbr Add & Mix with KBr (100-200 mg) grind_sample->mix_kbr press Press into Transparent Pellet mix_kbr->press background Acquire Background Spectrum press->background acquire Acquire Sample Spectrum background->acquire assign Assign Peaks to Functional Groups acquire->assign verify Confirm Presence of Key Groups assign->verify

Figure 3. Experimental workflow for KBr pellet FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For a polar, non-volatile molecule like 2-Amino-4-hydroxy-5-methoxybenzoic acid, electrospray ionization (ESI) is the most suitable technique.[15][16]

Expected Molecular Ions and Fragmentation

ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation in the source.[16][17] Tandem MS (MS/MS) can then be used to induce fragmentation and gain further structural insight.[18]

Molecular Weight: 183.16 g/mol

Expected Ions:

  • Positive Ion Mode (ESI+): The primary ion observed would be the protonated molecule, [M+H]⁺ at m/z 184.1 . Protonation could occur at the amino group or the carbonyl oxygen.[19]

  • Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻ at m/z 182.1 , would be formed by the loss of the acidic carboxylic proton.[20]

Plausible Fragmentation Pathways (from [M+H]⁺):

  • Loss of H₂O (m/z 166.1): A common fragmentation for molecules with a carboxylic acid group.

  • Loss of CO₂ (m/z 138.1): Decarboxylation is a characteristic fragmentation of benzoic acids.

  • Loss of CH₃ followed by CO (m/z 141.1): A more complex rearrangement and fragmentation pathway.

Experimental Protocol: ESI-MS

Rationale for Method Choice: ESI is ideal for polar, thermally labile compounds, allowing for their ionization directly from a solution phase into the gas phase for mass analysis.[15][18] It provides excellent molecular weight information.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent system. A mixture like 50:50 methanol:water or 50:50 acetonitrile:water is common.

  • Acid/Base Modifier: To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) is added for positive ion mode, or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.

  • Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) assists in solvent evaporation.

  • Mass Analysis (Full Scan): The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). A full scan is performed over a relevant m/z range (e.g., m/z 50-500) to detect the molecular ion.

  • Tandem MS (MS/MS) (Optional):

    • The molecular ion of interest (e.g., m/z 184.1) is mass-selected.

    • The selected ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell.

    • The resulting fragment ions are mass-analyzed to produce the MS/MS spectrum.

  • Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Visualization: MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis dissolve Prepare Dilute Solution (1-10 µg/mL) modify Add Modifier (e.g., 0.1% Formic Acid) dissolve->modify infuse Direct Infusion (5-10 µL/min) modify->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis (Full Scan) ionize->analyze msms Tandem MS (CID) (Optional) analyze->msms mol_ion Identify Molecular Ion ([M+H]⁺ or [M-H]⁻) msms->mol_ion fragments Analyze Fragmentation Pattern mol_ion->fragments confirm Confirm Structure & Formula fragments->confirm

Figure 4. Experimental workflow for ESI-MS analysis.

Integrated Spectral Interpretation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

  • MS confirms the molecular weight (183.16 g/mol ) and elemental formula (C₈H₉NO₄).

  • IR confirms the presence of key functional groups: -COOH, -NH₂, -OH, and the aromatic ring.

  • NMR provides the final, detailed picture, confirming the carbon-hydrogen framework, the substitution pattern on the aromatic ring, and the number of protons associated with each functional group.

Together, these three techniques provide a self-validating system for the unambiguous structural confirmation of 2-Amino-4-hydroxy-5-methoxybenzoic acid, ensuring the compound's identity and purity for its intended application in research and development.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. Available at: [Link]

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]

  • Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11). Available at: [Link]

  • Sample preparation for FT-IR. Available at: [Link]

  • Koncz, Z., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 686. Available at: [Link]

  • IR Spectroscopy. (2022). Chemistry LibreTexts. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

  • Harvey, D. J. (2005). Halogeno-substituted 2-aminobenzoic acid derivatives for negative ion fragmentation studies of N-linked carbohydrates. Rapid Communications in Mass Spectrometry, 19(3), 397-400. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]

  • Gucký, T., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4618. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • Czakis-Sulikowska, D., & Radwańska-Korkus, J. (2011). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. Available at: [Link]

  • DFT Calculations, FT Raman, FTIR Spectra and Vibrational Assignment of 2 amino 5 bromobenzoic Acid. (2016). Slideshare. Available at: [Link]

  • FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. Available at: [Link]

  • INVESTIGATION OF THE PROTONATION SITES IN POLYFUNCTIONAL ANALYTES UPON ATMOSPHERIC PRESSURE IONIZATION IN MASS SPECTROMETRY. Available at: [Link]

  • Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 643-653. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4370-4373. Available at: [Link]

  • 4-Hydroxy-benzoic Acid at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

  • 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

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Foundational

An In-depth Technical Guide to 2-Amino-4-hydroxy-5-methoxybenzoic acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-Amino-4-hydroxy-5-methoxybenzoic acid, a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4-hydroxy-5-methoxybenzoic acid, a substituted aromatic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific data for this molecule in its free base form, this guide will focus on its hydrochloride salt and draw comparative insights from its isomers and related methoxybenzoic acid derivatives. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and potential applications, with a strong emphasis on the underlying scientific principles and experimental considerations.

Chemical Identity and Nomenclature

Properly identifying a chemical entity is the cornerstone of any scientific investigation. 2-Amino-4-hydroxy-5-methoxybenzoic acid is a multisubstituted benzoic acid derivative. The precise arrangement of its functional groups (amino, hydroxyl, and methoxy) on the benzene ring is critical to its chemical behavior and biological activity.

Unambiguous Identification: The Importance of CAS Numbers

In chemical literature and databases, the Chemical Abstracts Service (CAS) number is a unique identifier that avoids the ambiguity of chemical names. For the hydrochloride salt of our target molecule, the definitive CAS number is:

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride: 1351641-73-0[1][2]

It is crucial to distinguish this from its isomers, which possess the same molecular formula (C₈H₉NO₄) but differ in the substitution pattern on the aromatic ring. A prominent and often confused isomer is:

  • 2-Amino-5-hydroxy-4-methoxybenzoic acid: 31839-21-1[3][4]

A Compendium of Synonyms

Navigating the scientific literature requires familiarity with the various synonyms used to describe a compound. Below is a table summarizing the known synonyms for 2-Amino-4-hydroxy-5-methoxybenzoic acid and its hydrochloride salt.

CompoundSynonyms
2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride2-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride[1]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule dictate its solubility, stability, and suitability for various applications. While specific experimental data for the free base of 2-Amino-4-hydroxy-5-methoxybenzoic acid is scarce, we can infer its properties from the available data for its hydrochloride salt and related isomers.

Property2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride2-Amino-5-hydroxy-4-methoxybenzoic acid
Molecular Formula C₈H₁₀ClNO₄C₈H₉NO₄[3]
Molecular Weight 219.62 g/mol 183.16 g/mol [3]
Appearance Powder or crystalsBrown-Black Solid
Purity Typically ≥95% or ≥97%[1][2]Typically ≥97%
Storage Sealed in a dry, room temperature environment[1]0-5°C
InChI Key LZGUJCOVUVZWEJ-UHFFFAOYSA-N[1][2]UDLWJRJHSHVPGS-UHFFFAOYSA-N

Expert Insight: The hydrochloride salt form generally enhances the water solubility and stability of amino-containing compounds, which is a common strategy in drug development to improve bioavailability. The difference in recommended storage temperatures between the hydrochloride salt and the isomer suggests potential variations in their long-term stability.

Synthesis Strategies: A Plausible Approach

Proposed Synthetic Workflow

G A Starting Material: 4-Hydroxy-3-methoxybenzoic acid B Step 1: Nitration (e.g., HNO3/H2SO4) A->B C Intermediate 1: 4-Hydroxy-5-methoxy-2-nitrobenzoic acid B->C D Step 2: Reduction of Nitro Group (e.g., H2/Pd-C or Sn/HCl) C->D E Final Product: 2-Amino-4-hydroxy-5-methoxybenzoic acid D->E

Caption: A proposed two-step synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 4-Hydroxy-3-methoxybenzoic acid

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of concentrated sulfuric acid.

  • Slowly add 4-hydroxy-3-methoxybenzoic acid to the cooled sulfuric acid while maintaining a low temperature (0-5°C) with an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 4-hydroxy-5-methoxy-2-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-hydroxy-5-methoxy-2-nitrobenzoic acid from Step 1 in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product, 2-Amino-4-hydroxy-5-methoxybenzoic acid.

Trustworthiness Note: This is a hypothetical protocol based on established chemical transformations. The actual reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization and experimental validation.

Applications in Research and Drug Development

While specific biological activities of 2-Amino-4-hydroxy-5-methoxybenzoic acid are not extensively documented, its structural motifs are present in various pharmacologically active molecules. Its analogs and related compounds are known to be valuable intermediates in the synthesis of pharmaceuticals.

Potential as a Scaffold in Medicinal Chemistry

The substituted benzoic acid core of this molecule is a common scaffold in drug design. The amino, hydroxyl, and methoxy groups provide multiple points for chemical modification, allowing for the synthesis of a library of derivatives to probe structure-activity relationships (SAR). For instance, derivatives of similar compounds have been investigated for their potential as anti-inflammatory and analgesic agents[5].

Intermediate for Active Pharmaceutical Ingredients (APIs)

Closely related compounds, such as 2-amino-5-hydroxy-4-methoxybenzoic acid, have been reported as intermediates in the synthesis of the anti-cancer drug gefitinib[4]. This suggests that 2-Amino-4-hydroxy-5-methoxybenzoic acid could also serve as a valuable building block for other complex therapeutic agents. The strategic placement of its functional groups allows for regioselective reactions, which is a critical aspect of multi-step organic synthesis in the pharmaceutical industry.

Signaling Pathway Implications (Hypothesized)

Given that analogs of this compound are used to synthesize kinase inhibitors like gefitinib, it is plausible that derivatives of 2-Amino-4-hydroxy-5-methoxybenzoic acid could be designed to target specific signaling pathways involved in cell proliferation and survival.

G A Derivative of 2-Amino-4-hydroxy-5-methoxybenzoic acid B Kinase Target (e.g., EGFR) A->B Binds to C ATP Binding Site A->C B->C Contains D Inhibition of Autophosphorylation B->D Prevents E Downstream Signaling Blockade (e.g., MAPK, PI3K/Akt pathways) D->E Leads to F Inhibition of Cell Proliferation and Survival E->F Results in

Caption: Hypothesized mechanism of action for a kinase inhibitor derived from the target scaffold.

Future Directions and Conclusion

2-Amino-4-hydroxy-5-methoxybenzoic acid represents a chemical entity with untapped potential. While there is a clear need for further research to fully characterize its physicochemical properties, develop robust synthetic protocols, and explore its biological activities, the available information on its hydrochloride salt and related isomers provides a strong foundation for future investigations.

For researchers in drug discovery, this molecule offers a versatile scaffold for the design and synthesis of novel therapeutic agents. For process chemists, the development of an efficient and scalable synthesis would be a valuable contribution. As our understanding of this and similar molecules grows, so too will their applications in science and industry.

References

Sources

Exploratory

2-Amino-4-hydroxy-5-methoxybenzoic acid theoretical and computational studies

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Amino-4-hydroxy-5-methoxybenzoic acid Abstract 2-Amino-4-hydroxy-5-methoxybenzoic acid is a substituted aromatic compound belonging to the fa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Amino-4-hydroxy-5-methoxybenzoic acid

Abstract

2-Amino-4-hydroxy-5-methoxybenzoic acid is a substituted aromatic compound belonging to the family of hydroxybenzoic acids, which are known for a wide range of biological activities and applications as precursors in pharmaceutical synthesis.[1][2] This technical guide provides a comprehensive framework for the characterization of this molecule, integrating experimental spectroscopic techniques with advanced computational studies. We delve into the theoretical underpinnings of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactivity properties. This document is intended for researchers, chemists, and drug development professionals seeking to understand and apply a combined experimental and computational approach to molecular analysis.

Introduction and Significance

Substituted benzoic acid derivatives are pivotal scaffolds in medicinal chemistry and materials science. 2-Amino-4-hydroxy-5-methoxybenzoic acid, in particular, incorporates three key functional groups—amino, hydroxyl, and methoxy—on a benzoic acid core, suggesting a rich chemical reactivity and potential for diverse intermolecular interactions. Derivatives of this family have been investigated for applications ranging from intermediates in the synthesis of anticancer drugs to components in hair dyes.[3] A thorough understanding of its molecular properties is therefore essential for harnessing its full potential.

This guide moves beyond simple data reporting to explain the causality behind the analytical choices. By combining empirical spectroscopic data with theoretical calculations, we can validate our findings and predict the molecule's behavior, accelerating research and development efforts.

Experimental Characterization: A Spectroscopic Approach

Spectroscopic analysis provides the foundational empirical data to confirm the identity and structural features of a synthesized molecule. The following protocols outline the standard methods for characterizing 2-Amino-4-hydroxy-5-methoxybenzoic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Mix approximately 1-2 mg of finely ground 2-Amino-4-hydroxy-5-methoxybenzoic acid with 100-200 mg of dry potassium bromide (KBr) powder.

  • Grinding: Thoroughly grind the mixture in an agate mortar to ensure a homogenous dispersion.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[4]

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000–400 cm⁻¹.

Data Interpretation: The FT-IR spectrum provides a unique fingerprint of the molecule. Key vibrational frequencies confirm the presence of its characteristic functional groups.

Vibrational Band (cm⁻¹) Functional Group Vibrational Mode Significance
3500–3300O-H (hydroxyl), N-H (amino)StretchingConfirms the presence of hydroxyl and primary amine groups. Broadness indicates hydrogen bonding.[5]
3200–2500O-H (carboxylic acid)StretchingA very broad band, characteristic of the hydrogen-bonded -COOH group.
~1670–1650C=O (carboxylic acid)StretchingStrong absorption confirming the carbonyl group of the benzoic acid.[6]
~1620–1580N-H (amino)Bending (Scissoring)Confirms the primary amine group.
~1250C-O (aryl ether)Asymmetric StretchingIndicates the presence of the methoxy group (Ar-O-CH₃).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: Sample Preparation for NMR

  • Dissolution: Dissolve 5-10 mg of 2-Amino-4-hydroxy-5-methoxybenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation: The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Assignment
Ar-H ~7.0-7.5 Singlet Aromatic proton adjacent to -COOH
Ar-H ~6.0-6.5 Singlet Aromatic proton adjacent to -NH₂
-COOH ~11.0-13.0 Broad Singlet Carboxylic acid proton
-OH ~9.0-10.0 Broad Singlet Phenolic hydroxyl proton
-NH₂ ~4.5-5.5 Broad Singlet Amino protons

| -OCH₃ | ~3.7-3.9 | Singlet | Methoxy protons |

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Predicted δ (ppm) Assignment
C=O ~168-172 Carboxylic acid carbon
C-OH ~150-155 Aromatic carbon bonded to hydroxyl
C-OCH₃ ~145-150 Aromatic carbon bonded to methoxy
C-NH₂ ~135-140 Aromatic carbon bonded to amino
C-COOH ~110-115 Aromatic carbon bonded to carboxyl
Ar-CH ~100-110 Aromatic methine carbons

| -OCH₃ | ~55-60 | Methoxy carbon |

Note: Predicted values are based on analyses of similar substituted benzoic acids.[8][9]

Theoretical and Computational Studies via DFT

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] It is an invaluable tool for predicting molecular properties and rationalizing experimental results. A typical workflow involves geometry optimization followed by the calculation of various electronic properties.

DFT_Workflow Start Define Molecular Structure (Input) BasisSet Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Start->BasisSet GeomOpt Geometry Optimization (Find Energy Minimum) BasisSet->GeomOpt FreqCalc Frequency Calculation (Confirm Minimum Energy) GeomOpt->FreqCalc PropCalc Calculate Properties FreqCalc->PropCalc HOMO_LUMO HOMO-LUMO Analysis PropCalc->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) PropCalc->MEP End Analyze Results HOMO_LUMO->End MEP->End

Caption: A typical workflow for DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.[11] The energy gap (ΔE) between them is a critical parameter for determining molecular reactivity and stability.[12]

  • Large HOMO-LUMO gap: Indicates high kinetic stability and low chemical reactivity.[13]

  • Small HOMO-LUMO gap: Indicates low kinetic stability and high chemical reactivity, making the molecule more polarizable.[12]

This analysis is crucial in drug design, as it helps predict how a molecule might interact with a biological target.

HOMO_LUMO_Diagram Conceptual HOMO-LUMO Energy Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO   ΔE = E_LUMO - E_HOMO   (Energy Gap)

Caption: HOMO-LUMO energy gap and its significance.

Table 4: Calculated Quantum Chemical Descriptors

Parameter Symbol Formula Significance
HOMO Energy E_HOMO - Electron donating ability
LUMO Energy E_LUMO - Electron accepting ability
Energy Gap ΔE E_LUMO - E_HOMO Chemical reactivity and stability[14]
Chemical Hardness η (E_LUMO - E_HOMO) / 2 Resistance to change in electron distribution
Electronegativity χ -(E_HOMO + E_LUMO) / 2 Electron attracting power

| Electrophilicity Index | ω | χ² / (2η) | Global electrophilic nature |

These parameters are calculated using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p).[15]

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions.[16][17]

Interpreting the MEP Map:

  • Red Regions: Electron-rich areas (negative potential). These are the most likely sites for an electrophilic attack . They are typically found around electronegative atoms like oxygen and nitrogen.[18]

  • Blue Regions: Electron-deficient areas (positive potential). These are the most likely sites for a nucleophilic attack . They are often located around hydrogen atoms, especially those attached to electronegative atoms (e.g., in -OH or -NH₂ groups).[19]

  • Green Regions: Neutral or zero potential areas.

For 2-Amino-4-hydroxy-5-methoxybenzoic acid, MEP analysis would likely show strong negative potential (red) around the carbonyl oxygen of the carboxylic acid and the phenolic oxygen. Conversely, positive potential (blue) would be expected over the hydrogen atoms of the hydroxyl, amino, and carboxylic acid groups, identifying them as key sites for hydrogen bonding and interaction with nucleophiles. This predictive power is fundamental in understanding drug-receptor binding mechanisms.

MEP_Concept cluster_0 Charge Distribution cluster_1 Predicted Reactivity Mol Molecular Surface Red Red Region (Electron-Rich, Negative ESP) Elec_Attack Site for Electrophilic Attack Red->Elec_Attack predicts Blue Blue Region (Electron-Poor, Positive ESP) Nuc_Attack Site for Nucleophilic Attack Blue->Nuc_Attack predicts

Caption: MEP map logic for predicting molecular reactivity.

Conclusion

The comprehensive analysis of 2-Amino-4-hydroxy-5-methoxybenzoic acid through a synergistic combination of experimental spectroscopy and theoretical DFT calculations provides a robust understanding of its molecular structure and potential reactivity. FT-IR and NMR confirm the molecule's functional groups and connectivity, while computational methods like HOMO-LUMO and MEP analyses offer profound insights into its electronic properties and reactive sites. This integrated approach is a cornerstone of modern chemical and pharmaceutical research, enabling scientists to predict molecular behavior, rationalize experimental outcomes, and design novel molecules with targeted functionalities.

References

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential map (MEP) for 2A5BrBA. Retrieved from [Link]

  • Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. Retrieved from [Link]

  • Faizi, M. S. H., et al. (2017). Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental (XRD, FTIR, UV–Vis, NMR) and theoretical investigations (chemical activity descriptors, NBO, DNA/ECT) of (E)-2-((2-hydroxy-5-methoxybenzylidene)amino)-4-nitrophenol. Retrieved from [Link]

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • PMC. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

  • Academia.edu. (n.d.). DFT study of the structure of hydroxybenzoic acids and their reactions with OH and O 2 - radicals. Retrieved from [Link]

  • OUCI. (2022). Synthesis, characterization, DFT studies, and molecular modeling of 2-(-(2-hydroxy-5-methoxyphenyl)-methylidene)-amino) nicotinic acid against some selected bacterial receptors. Retrieved from [Link]

  • IRJEdT. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • PMC. (2022). Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India. Retrieved from [Link]

  • MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • ResearchGate. (2018). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Preprints.org. (2022). Theoretical DFT Study of the Antioxidant Activity of Five Plant Food Benzoic Acid Derivatives. Retrieved from [Link]

  • IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The spectroscopic (FTIR, FT-Raman, UV and NMR), first-order hyperpolarizability and HOMO-LUMO analysis of 4-amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). Retrieved from [Link]

  • Semantic Scholar. (n.d.). [Biological activity of 4-hydroxy-5-formylbenzoic acid derivatives. II. Esters and Schiff bases with antimicrobial activity]. Retrieved from [Link]

  • Google Patents. (2011). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • PMC. (n.d.). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • SpringerLink. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. Retrieved from [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Two-Step Synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic Acid

Abstract: This technical guide provides a detailed, two-step protocol for the synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid, a valuable substituted anthranilic acid derivative for pharmaceutical and fine chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed, two-step protocol for the synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid, a valuable substituted anthranilic acid derivative for pharmaceutical and fine chemical development. The synthesis commences with the commercially available 4,5-dimethoxy-2-nitrobenzoic acid. The methodology involves a regioselective demethylation of the C4-methoxy group, followed by a chemoselective reduction of the nitro group. This document offers in-depth procedural details, mechanistic rationale, and key analytical data for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

Substituted anthranilic acids are pivotal structural motifs in medicinal chemistry, serving as precursors for a wide range of heterocyclic compounds and pharmacologically active molecules. The target compound, 2-Amino-4-hydroxy-5-methoxybenzoic acid, incorporates a synthetically versatile arrangement of functional groups. This guide details a reliable and efficient two-step synthesis pathway starting from 4,5-dimethoxy-2-nitrobenzoic acid.

The synthetic strategy is logically bifurcated into two distinct chemical transformations:

  • Regioselective O-Demethylation: The selective removal of the methyl group from the C4-methoxy substituent to unmask a phenolic hydroxyl group.

  • Chemoselective Nitro-Group Reduction: The reduction of the C2-nitro group to a primary amine, yielding the final product.

This approach is designed for clarity, reproducibility, and high yield, with each step employing well-established chemical principles.

Mechanistic Rationale and Experimental Causality

A deep understanding of the underlying mechanisms is critical for successful execution and potential troubleshooting.

Step 1: Regioselective Demethylation

The first transformation targets the selective cleavage of one of the two methoxy ether linkages. The choice of a strong base, such as potassium hydroxide, in a high-boiling polar solvent is a classic and effective method for demethylating aryl methyl ethers.[1][2] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) or related pathway.

The regioselectivity, favoring the demethylation at the C4 position over the C5 position, is governed by the electronic landscape of the starting material. The potent electron-withdrawing effects of both the nitro group (-NO₂) at the C2 position and the carboxylate group (-COO⁻, formed in situ under basic conditions) at the C1 position deactivate the aromatic ring for electrophilic substitution but activate it for nucleophilic attack. The C4-methoxy group is ortho and para to these activating groups, rendering it more susceptible to nucleophilic attack by the hydroxide ion compared to the C5-methoxy group. A Japanese patent describes a similar transformation, reacting the starting material with a base to achieve the desired selective demethylation.[3]

Step 2: Chemoselective Nitro Reduction

The reduction of an aromatic nitro group to an aniline is a cornerstone transformation in organic synthesis.[4] For this synthesis, catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, excellent chemoselectivity, and mild reaction conditions.[5][6] This method is highly selective for the reduction of the nitro group while preserving other functional groups present in the molecule, such as the carboxylic acid, the newly formed hydroxyl group, and the remaining methoxy group.[5] The reaction proceeds by the catalytic transfer of hydrogen (from H₂ gas) to the nitro group on the surface of the palladium catalyst, leading to the desired amine with water as the only byproduct.

Experimental Workflow Diagram

The following diagram illustrates the sequential two-step synthesis process.

Synthesis_Workflow cluster_0 Step 1: Selective Demethylation cluster_1 Step 2: Nitro Group Reduction SM 4,5-Dimethoxy-2-nitrobenzoic Acid Reagent1 Potassium Hydroxide (KOH) Aqueous Solution SM->Reagent1 Condition1 Heat (e.g., 100-120°C) Monitor via TLC Reagent1->Condition1 Intermediate Intermediate: 4-Hydroxy-5-methoxy-2-nitrobenzoic acid Condition1->Intermediate Reagent2 H₂ Gas 10% Pd/C Catalyst Intermediate->Reagent2 Purified Intermediate Proceed to Step 2 Condition2 Solvent (Methanol) Room Temperature Monitor via TLC Reagent2->Condition2 Product Final Product: 2-Amino-4-hydroxy-5-methoxybenzoic acid Condition2->Product

Caption: Two-step synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4,5-Dimethoxy-2-nitrobenzoic acid≥99%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
Hydrochloric Acid (HCl), concentratedACS Reagent, ~37%VWR
10% Palladium on Carbon (Pd/C)50% water wetAlfa Aesar
Methanol (MeOH)Anhydrous, 99.8%J.T.Baker
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
Sodium Sulfate (Na₂SO₄)AnhydrousSigma-Aldrich
Deionized Water (DI H₂O)--
Hydrogen (H₂) GasHigh Purity-
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄-
Step 1: Synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (12.0 g, ~0.18 mol, 4.0 eq) in 100 mL of deionized water.

  • Addition of Starting Material: To this basic solution, add 4,5-dimethoxy-2-nitrobenzoic acid (10.2 g, 0.045 mol, 1.0 eq).[7]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane with a few drops of acetic acid as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up - Acidification: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature, then further cool in an ice-water bath.

  • Precipitation: Slowly and carefully acidify the cooled reaction mixture to a pH of ~2 by adding concentrated hydrochloric acid dropwise with vigorous stirring. A yellow precipitate of the product will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts. Dry the product in a vacuum oven at 60°C to a constant weight. The product can be used in the next step without further purification if TLC shows high purity.

Step 2: Synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid
  • Reaction Setup: To a 500 mL hydrogenation flask or a suitable pressure reactor, add the crude 4-hydroxy-5-methoxy-2-nitrobenzoic acid (8.5 g, 0.040 mol, 1.0 eq) from Step 1. Add 200 mL of methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.85 g, 10 wt%), ensuring the catalyst does not come into contact with flammable solvents in a dry, static state.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the system with an inert gas (nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar or ~50 psi) and stir the suspension vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For benchtop reactions, TLC can be used to check for the disappearance of the starting material. The reaction is generally complete within 6-12 hours.

  • Work-up - Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Keep the filter cake wet with methanol or water and dispose of it appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude 2-Amino-4-hydroxy-5-methoxybenzoic acid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a light-colored crystalline solid. Dry the final product under vacuum.

Data Summary and Characterization

The following table summarizes the key quantitative parameters for the synthesis.

CompoundFormulaMol. Wt. ( g/mol )Stoichiometry (eq)Theoretical Yield (g)Melting Point (°C)
4,5-Dimethoxy-2-nitrobenzoic acidC₉H₉NO₆227.17[8]1.0-195-197[7]
4-Hydroxy-5-methoxy-2-nitrobenzoic acidC₈H₇NO₆213.14-9.59~220-225 (decomp.)
2-Amino-4-hydroxy-5-methoxybenzoic acidC₈H₉NO₄183.16-7.33 (from Interm.)~210-215 (decomp.)

Self-Validation and Characterization:

  • Reaction Monitoring: TLC is a crucial tool for in-process control, allowing for the determination of reaction completion and checking for side products.

  • Product Identification: The structure and purity of the intermediate and the final product should be rigorously confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and the presence of all expected functional groups.

    • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NH₂, C=O, -NO₂).

    • Melting Point Analysis: To assess the purity of the final product.

References

  • Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings, 1(2), 356-359.

  • Soreau, et al. (1980). Process for the preparation of 4-hydroxy-3,5-dimethoxybenzoic acid. U.S. Patent No. 4,191,841.

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5373–5395.

  • ChemicalBook. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid synthesis. Retrieved from ChemicalBook.

  • ChemicalBook. (n.d.). 2-AMINO-4-METHOXY-BENZOIC ACID synthesis. Retrieved from ChemicalBook.

  • Wikipedia. (2023). Reduction of nitro compounds.

  • Kato, Y., et al. (2007). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Japanese Patent No. JP2007031331A.

  • PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. Merck KGaA.

Sources

Application

Application Note: Advanced LC-MS/MS and HPLC Profiling of 2-Amino-4-hydroxy-5-methoxybenzoic Acid

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Content Focus: Chromatographic Causality, Zwitterionic Retention Strategies, and Quantitative Mass Spectrometry Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Content Focus: Chromatographic Causality, Zwitterionic Retention Strategies, and Quantitative Mass Spectrometry

Introduction & Chemical Profiling

The quantification of highly polar, multifunctional small molecules in biological matrices remains a persistent bottleneck in preclinical pharmacokinetics. 2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 63407-32-9) exemplifies this challenge. Structurally, it is a heavily substituted anthranilic acid derivative featuring three distinct ionizable groups: a carboxylic acid (-COOH), a primary amine (-NH₂), and a phenolic hydroxyl (-OH).

The Causality of Analytical Challenges

Because this compound possesses both acidic and basic functional groups, it exists as a zwitterion at physiological pH. Standard Reversed-Phase (RP) C18 columns rely on hydrophobic interactions, which are fundamentally incompatible with highly hydrophilic, charged species. When analyzed via conventional RP-HPLC, aminosalicylic and anthranilic acid derivatives often exhibit severe peak tailing, poor retention (eluting in the void volume), and severe matrix effects during mass spectrometric ionization .

To establish a self-validating and robust protocol, we must engineer the chromatographic environment to suppress unwanted ionization or leverage the molecule's charge. This guide details a validated approach utilizing Mixed-Mode Chromatography (Reversed-Phase / Cation-Exchange) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) , a strategy proven effective for structurally analogous kynurenine pathway metabolites and aminosalicylic acids .

Table 1: Physicochemical & Mass Spectrometric Profile
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₈H₉NO₄Highly polar; requires specialized retention mechanisms.
Monoisotopic Mass 183.0532 DaHigh-resolution MS target mass.
Estimated pKa ~2.5 (-COOH), ~3.5 (-NH₂), ~9.5 (-OH)pH of mobile phase strictly dictates the ionization state.
[M+H]⁺ (ESI+) m/z 184.06Primary precursor ion for positive mode MRM.
[M-H]⁻ (ESI-) m/z 182.04Alternative precursor for negative mode MRM.

Experimental Design Logic

Before executing the protocol, it is critical to understand why specific parameters are chosen. The logic flow below illustrates the causal relationship between the molecule's structure and the selected analytical conditions.

Logic Zwit Amphoteric/Zwitterionic Nature (-COOH, -NH2, -OH) RP_Fail Poor Retention on Standard C18 Columns Zwit->RP_Fail Sol2 Low pH Mobile Phase (0.1% Formic Acid) Zwit->Sol2 Sol1 Mixed-Mode Column (RP + Cation Exchange) RP_Fail->Sol1 ESI High ESI+ Efficiency ([M+H]+ = 184.06) Sol1->ESI Sol2->ESI

Caption: Causal logic connecting the zwitterionic properties of the analyte to the chosen LC-MS/MS methodology.

By acidifying the mobile phase to pH ~2.7 (using 0.1% Formic Acid), the carboxylic acid is predominantly un-ionized, while the primary amine is fully protonated (-NH₃⁺). This protonated state allows the molecule to be strongly retained by the cation-exchange sites on a mixed-mode stationary phase, while the hydrophobic ring interacts with the reversed-phase alkyl chains .

Step-by-Step Analytical Protocols

Sample Preparation (Plasma / Serum)

Biological matrices contain high concentrations of phospholipids and proteins that cause severe ion suppression in the MS source. We utilize a rapid protein precipitation (PPT) method using cold acetonitrile (ACN).

  • Aliquot : Transfer 50 µL of plasma/serum into a 1.5 mL low-bind Eppendorf tube.

  • Spike Internal Standard : Add 10 µL of an isotopically labeled internal standard (e.g., ¹³C₆-labeled analogue or a structural analog like 4-aminosalicylic acid) at a concentration of 500 ng/mL.

  • Precipitate : Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: The organic solvent denatures proteins, while the acid disrupts protein-analyte binding, ensuring high recovery of the polar analyte.

  • Vortex : Mix vigorously for 2 minutes to ensure complete precipitation.

  • Centrifuge : Spin at 14,000 × g for 10 minutes at 4°C.

  • Dilute for Injection : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water. Causality: Diluting the organic extract with water reduces the "solvent effect," preventing peak distortion (fronting) when injected onto the aqueous-heavy initial gradient.

HPLC Separation Conditions

Column: Mixed-Mode RP/Cation-Exchange Column (e.g., Primesep 100 or Amaze RP SA), 2.1 × 100 mm, 3 µm particle size. Flow Rate: 0.35 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Table 2: Optimized Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BFlow Dynamics & Purpose
0.0982Analyte focusing at the column head via cation-exchange.
1.0982Desalting and elution of unretained matrix components.
5.04060Linear ramp to elute the analyte via hydrophobic disruption.
6.01090Column wash to remove strongly bound phospholipids.
7.51090Hold wash.
7.6982Return to initial conditions.
10.0982Column re-equilibration.
Mass Spectrometry (Triple Quadrupole MRM)

To achieve maximum sensitivity and selectivity, the MS is operated in Positive Electrospray Ionization (ESI+) mode. The primary amine acts as an excellent proton acceptor.

Source Parameters:

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Table 3: Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Amino-4-hydroxy-5-methoxybenzoic acid184.1166.115Quantifier (Loss of H₂O)
2-Amino-4-hydroxy-5-methoxybenzoic acid184.1122.125Qualifier (Loss of H₂O + CO₂)
Internal StandardIS dependentIS dependentOptimizedNormalization

Workflow Visualization

The following diagram maps the complete self-validating workflow, from sample extraction to data quantification, ensuring a reproducible pipeline.

Workflow A 1. Sample Preparation (Protein Precipitation w/ Acidic ACN) B 2. Centrifugation & Dilution (14,000 x g, Dilute 1:1 w/ H2O) A->B C 3. HPLC Separation (Mixed-Mode RP/Cation-Exchange) B->C D 4. Ionization (ESI+ Mode, m/z 184.06) C->D E 5. MS/MS Detection (MRM Transitions 184.1 -> 166.1) D->E F 6. Data Quantification (Peak Integration & IS Normalization) E->F

Caption: End-to-end analytical workflow for the LC-MS/MS quantification of 2-Amino-4-hydroxy-5-methoxybenzoic acid.

Troubleshooting & Best Practices

  • Peak Splitting or Fronting:

    • Cause: The injection solvent is too strong (too much organic content) relative to the initial mobile phase.

    • Solution: Ensure the supernatant is diluted with at least 50% water prior to injection, as detailed in Step 3.1.6.

  • Loss of Retention Over Time:

    • Cause: Depletion of the ion-pairing mechanism or column fouling by matrix proteins.

    • Solution: Implement a strict column wash step (90% B) at the end of every run. If using a mixed-mode column, ensure the buffer concentration (formic acid) is strictly maintained, as the ionic strength dictates the cation-exchange capacity.

  • Ion Suppression at the Solvent Front:

    • Cause: Co-elution with salts and highly polar endogenous metabolites.

    • Solution: Do not divert the flow to the MS until after 1.5 minutes. Send the first 1.5 minutes of the run to waste using a divert valve to protect the MS source.

References

  • Title: HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid Source: Bioanalysis / PubMed URL: [Link]

  • Title: High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma Source: Journal of Chromatography B / PubMed URL: [Link]

Method

Application Notes and Protocols for the Versatile Building Block: 2-Amino-4-hydroxy-5-methoxybenzoic acid

Introduction: Unlocking Synthetic Potential In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Amino-4-hydroxy-5-methoxybenzoic acid is a trifunctional aromatic compound poised as a highly valuable and versatile building block. Its unique arrangement of an amino group, a hydroxyl group, and a carboxylic acid on a methoxy-substituted benzene ring offers a rich tapestry of reactivity. This allows for selective transformations and the construction of diverse scaffolds, particularly in the realm of heterocyclic chemistry. The inherent functionalities of this molecule make it an ideal starting point for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and the scientific rationale behind the experimental choices.

PART 1: Core Synthetic Transformations

The strategic positioning of the amino, hydroxyl, and carboxylic acid groups on the aromatic ring of 2-Amino-4-hydroxy-5-methoxybenzoic acid allows for a variety of selective chemical modifications. This section will detail key transformations at the amino and carboxylic acid functionalities.

Selective N-Acylation of the Amino Group

The acylation of the amino group is a fundamental transformation that can be used to introduce a wide range of functional groups, thereby modulating the electronic and steric properties of the molecule. This is often a crucial step in multi-step synthetic sequences to protect the amino group or to build more complex amide-based structures. A common and efficient method for N-acylation is the use of an acid anhydride, such as acetic anhydride, in a suitable solvent system.

Protocol 1: N-Acetylation of 2-Amino-4-hydroxy-5-methoxybenzoic acid

This protocol describes the N-acetylation using acetic anhydride. The reaction is typically straightforward and high-yielding.

Materials:

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid

  • Acetic Anhydride

  • Pyridine (as a catalyst and acid scavenger)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Amino-4-hydroxy-5-methoxybenzoic acid in a suitable solvent such as DCM or THF.

  • Addition of Reagents: To the stirred solution, add 1.1 to 1.5 equivalents of acetic anhydride. Then, slowly add 1.1 to 1.5 equivalents of pyridine. The pyridine acts as a basic catalyst and scavenges the acetic acid byproduct.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to remove unreacted acetic anhydride and acetic acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product. The product can be further purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Acetic Anhydride: A readily available and highly reactive acylating agent.

  • Pyridine: A weak base that catalyzes the reaction and neutralizes the acetic acid formed, driving the reaction to completion.

  • Aqueous Work-up: The series of washes effectively removes byproducts and unreacted reagents, leading to a cleaner crude product.

Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid is another key transformation, often employed to enhance the lipophilicity of a molecule or to protect the carboxylic acid functionality during subsequent reactions. Fischer-Speier esterification is a classic and cost-effective method.

Protocol 2: Fischer-Speier Esterification with Methanol

This protocol details the esterification of the carboxylic acid group using methanol in the presence of a strong acid catalyst.

Materials:

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid

  • Methanol (reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-Amino-4-hydroxy-5-methoxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction's progress by TLC.[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Neutralization and Extraction: Wash the organic solution with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester. Purification can be achieved through recrystallization or column chromatography.

Causality of Experimental Choices:

  • Excess Methanol: Serves as both the reactant and the solvent, driving the equilibrium towards the ester product according to Le Chatelier's principle.

  • Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1]

  • Reflux Conditions: The elevated temperature increases the reaction rate.

PART 2: Application in Heterocyclic Synthesis

The true synthetic power of 2-Amino-4-hydroxy-5-methoxybenzoic acid is realized in its ability to serve as a precursor for various heterocyclic scaffolds. The ortho-relationship of the amino and hydroxyl groups provides a reactive platform for cyclization reactions.

Synthesis of Benzoxazine Derivatives

Benzoxazines are a class of heterocyclic compounds with applications in polymer chemistry and materials science due to their desirable thermal and mechanical properties.[2][3] They are typically synthesized through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[2] 2-Amino-4-hydroxy-5-methoxybenzoic acid can undergo an intramolecular variation of this reaction.

Conceptual Workflow for Benzoxazine Synthesis:

The synthesis of a benzoxazine derivative from 2-Amino-4-hydroxy-5-methoxybenzoic acid would involve the reaction with an aldehyde or a ketone. The amino group and the hydroxyl group will react with the carbonyl compound to form the oxazine ring.

G start 2-Amino-4-hydroxy- 5-methoxybenzoic acid intermediate Intermediate Formation (Schiff Base/Mannich-type) start->intermediate + reagent Aldehyde/Ketone (e.g., Formaldehyde) reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat product Benzoxazine Derivative cyclization->product

Caption: Conceptual workflow for the synthesis of a benzoxazine derivative.

Protocol 3: Synthesis of a Benzoxazine Derivative

This protocol outlines a general procedure for the synthesis of a benzoxazine derivative from 2-Amino-4-hydroxy-5-methoxybenzoic acid and formaldehyde.

Materials:

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid

  • Formaldehyde (as paraformaldehyde or formalin solution)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

  • Dean-Stark apparatus (if using toluene to remove water)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of 2-Amino-4-hydroxy-5-methoxybenzoic acid and 2.2 equivalents of paraformaldehyde in a suitable solvent like 1,4-dioxane.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system.

Causality of Experimental Choices:

  • Formaldehyde: The simplest aldehyde, which readily participates in the Mannich condensation.

  • Refluxing in Dioxane/Toluene: Provides the necessary thermal energy for the condensation and cyclization reactions. Toluene with a Dean-Stark trap is effective for removing the water byproduct, which drives the reaction forward.

Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of many biologically active compounds and pharmaceuticals.[4][5] Anthranilic acid derivatives, such as 2-Amino-4-hydroxy-5-methoxybenzoic acid, are common precursors for the synthesis of 4(3H)-quinazolinones.

General Synthetic Strategy for Quinazolinones:

A common method involves the condensation of an anthranilic acid derivative with an orthoester or an amide. The following diagram illustrates a general workflow for the synthesis of a quinazolinone.

G start 2-Amino-4-hydroxy- 5-methoxybenzoic acid condensation Condensation start->condensation + reagent Orthoester (e.g., Triethyl orthoformate) or Amide reagent->condensation cyclization Cyclization/ Dehydration condensation->cyclization Heat product Quinazolinone Derivative cyclization->product

Caption: General workflow for the synthesis of a quinazolinone derivative.

Protocol 4: Synthesis of a 2-Unsubstituted Quinazolinone Derivative

This protocol describes the synthesis of a quinazolinone derivative using triethyl orthoformate.

Materials:

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid

  • Triethyl orthoformate

  • Acetic Anhydride (as solvent and dehydrating agent)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 1.0 equivalent of 2-Amino-4-hydroxy-5-methoxybenzoic acid in acetic anhydride.

  • Reagent Addition: Add 1.5 to 2.0 equivalents of triethyl orthoformate to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often crystallizes from the cooled solution. The solid can be collected by filtration, washed with a cold solvent like ethanol, and dried.

Causality of Experimental Choices:

  • Triethyl Orthoformate: Serves as a source of a single carbon atom to form the C2 position of the quinazolinone ring.

  • Acetic Anhydride: Acts as a solvent and a dehydrating agent, facilitating the cyclization step.

Table 1: Summary of Synthetic Transformations and Typical Conditions

TransformationReagentsCatalyst/SolventTemperatureExpected Outcome
N-Acylation Acetic AnhydridePyridine/DCMRoom Temp.N-acetylated product
Esterification MethanolH₂SO₄ (cat.)RefluxMethyl ester
Benzoxazine Synthesis Formaldehyde1,4-DioxaneRefluxBenzoxazine derivative
Quinazolinone Synthesis Triethyl orthoformateAcetic AnhydrideRefluxQuinazolinone derivative

Conclusion

2-Amino-4-hydroxy-5-methoxybenzoic acid is a building block of significant synthetic potential. Its readily accessible and reactive functional groups provide multiple avenues for the construction of a diverse range of organic molecules. The protocols and strategies outlined in this guide demonstrate its utility in fundamental organic transformations and in the synthesis of valuable heterocyclic scaffolds. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity of this compound opens the door to the development of novel chemical entities with tailored properties and functions.

References

  • El-Faham, A., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Saudi Chemical Society.
  • OperaChem. Fischer Esterification-Typical Procedures. 2024. Available from: [Link]

  • Lin, H., et al. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers (Basel). 2020.
  • Wang, L., et al. Oxidant- and Metal-Free Synthesis of 4(3H)
  • Indian Journal of Chemistry. Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. 2025. Available from: [Link]

  • Ishida, Y., et al. Synthesis and Properties of Benzoxazine Resins.
  • IntechOpen. Design and Synthesis of Bio-Based Benzoxazines. 2018. Available from: [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ResearchGate. A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. 2025. Available from: [Link]

  • Google Patents. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • Al-Dies, A. M., et al. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
  • Journal of Medicinal Chemistry. New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Available from: [Link]

  • Kokotidou, C., et al. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Dömling, A., et al. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules. 2012.
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • Al-Suhaimi, K. S., et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules. 2023.
  • National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available from: [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available from: [Link]

  • PubMed. A conventional new procedure for N-acylation of unprotected amino acids. 2007. Available from: [Link]

  • ResearchGate. 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Available from: [Link]

  • SciSpace. Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. 2002. Available from: [Link]

  • National Institutes of Health. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. 2021. Available from: [Link]

Sources

Application

The Emerging Potential of 2-Amino-4-hydroxy-5-methoxybenzoic Acid in Medicinal Chemistry: A Guide for Researchers

Introduction: Unveiling a Versatile Scaffold In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. 2-Amino-4-hydroxy-5-methoxybenzoic acid, a substituted anthranilic acid derivative, represents one such promising, yet underexplored, scaffold. Its unique arrangement of functional groups – a carboxylic acid, an aromatic amine, a hydroxyl group, and a methoxy group – offers a rich platform for chemical diversification and the development of novel therapeutic agents. This guide provides an in-depth exploration of the potential applications of this molecule, drawing upon established knowledge of its close structural analogs to present detailed protocols and a forward-looking perspective for researchers, scientists, and drug development professionals.

While direct, extensive literature on 2-Amino-4-hydroxy-5-methoxybenzoic acid is emerging, a wealth of information on related substituted benzoic acids provides a strong foundation for predicting its utility.[1][2] The presence of the amino, hydroxyl, and carboxylic acid moieties allows for a variety of chemical transformations, making it a versatile building block for combinatorial library synthesis and targeted drug design.[3] This document will delve into its potential as a precursor for kinase inhibitors, antipsychotics, and serotonin receptor modulators, providing both the conceptual framework and practical methodologies to harness its capabilities.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 31839-21-1 (acid)[4]
1351641-73-0 (HCl salt)[5]
Molecular Formula C8H9NO4[4]
Appearance Solid[5]
Purity Typically >95%[5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Safety Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 2-Amino-4-hydroxy-5-methoxybenzoic acid. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.[5]

Synthetic Applications: A Gateway to Diverse Bioactive Molecules

The true potential of 2-Amino-4-hydroxy-5-methoxybenzoic acid lies in its versatility as a synthetic intermediate. Its functional groups provide multiple handles for chemical modification, allowing for the construction of a wide array of complex molecules.

Precursor for Kinase Inhibitors: The Gefitinib Paradigm

One of the most significant, albeit indirect, applications of a close structural isomer, 2-amino-5-hydroxy-4-methoxybenzoic acid, is in the synthesis of the potent anti-cancer drug, Gefitinib.[6] Gefitinib is an anilinoquinazoline that functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The substituted aminobenzoic acid core is crucial for forming the quinazolinone ring system.

Conceptual Workflow: Synthesis of a Quinazolinone Core

The following diagram illustrates a generalized workflow for the synthesis of a quinazolinone core, a common scaffold in kinase inhibitors, starting from 2-Amino-4-hydroxy-5-methoxybenzoic acid.

G A 2-Amino-4-hydroxy- 5-methoxybenzoic acid B Amide Formation (e.g., with formamide or N,N-dimethylformamide dimethyl acetal) A->B Step 1 C Cyclization (High temperature or acid catalysis) B->C Step 2 D Substituted Quinazolinone Core C->D Product

Caption: Generalized workflow for quinazolinone synthesis.

Protocol 1: Synthesis of a Substituted 4-Hydroxy-quinazolinone

This protocol is a hypothetical adaptation based on established methods for quinazolinone synthesis.

Materials:

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1 equivalent of 2-Amino-4-hydroxy-5-methoxybenzoic acid with an excess of formamide (e.g., 10-20 equivalents).

  • Heating and Cyclization: Heat the mixture to a high temperature (typically 150-180 °C) and maintain reflux for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water. The crude product may precipitate.

  • Purification: Collect the precipitate by filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterization: Confirm the structure of the resulting quinazolinone using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Rationale: The initial reaction with formamide forms an N-formyl intermediate. At high temperatures, this intermediate undergoes an intramolecular cyclization with the carboxylic acid to form the quinazolinone ring. The hydroxyl and methoxy groups on the benzene ring can then be further functionalized to modulate the biological activity of the final compound.

Scaffold for Serotonin Receptor Modulators

Derivatives of substituted aminobenzoic acids are known to interact with serotonin receptors, which are implicated in a variety of neurological and gastrointestinal disorders.[7] For instance, 4-amino-5-chloro-2-methoxybenzoic acid is a key intermediate in the synthesis of prokinetic agents like Cisapride.[7] The structural similarity of 2-Amino-4-hydroxy-5-methoxybenzoic acid suggests its potential as a starting material for novel serotonin receptor modulators.

Conceptual Pathway: From Aminobenzoic Acid to Serotonin Receptor Ligand

G A 2-Amino-4-hydroxy- 5-methoxybenzoic acid B Amide Coupling (with a suitable amine) A->B Step 1 C Further Functionalization (e.g., N-alkylation of the aromatic amine) B->C Step 2 D Diverse Library of Potential Serotonin Receptor Modulators C->D Diversification

Caption: Synthetic route to potential serotonin receptor modulators.

Protocol 2: Amide Coupling for Library Synthesis

This protocol outlines a standard amide coupling procedure to generate a library of derivatives from 2-Amino-4-hydroxy-5-methoxybenzoic acid.

Materials:

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid

  • A library of primary or secondary amines

  • Coupling agents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard laboratory glassware

  • Purification system (e.g., preparative HPLC or column chromatography)

Procedure:

  • Activation of Carboxylic Acid: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-Amino-4-hydroxy-5-methoxybenzoic acid in the anhydrous solvent. Add 1.1 equivalents of the coupling agent (e.g., HATU) and 1.1 equivalents of HOBt. Stir the mixture for 15-30 minutes at room temperature.

  • Amine Addition: To the activated acid solution, add 1.2 equivalents of the desired amine and 2-3 equivalents of the non-nucleophilic base (e.g., DIPEA).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as silica gel chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the final amide using NMR and Mass Spectrometry.

Rationale: Amide coupling is a robust and versatile reaction in medicinal chemistry. By using a diverse library of amines, a large number of analogs can be rapidly synthesized. This allows for the exploration of the structure-activity relationship (SAR) and the identification of compounds with optimal binding affinity and selectivity for the target serotonin receptor subtype.

Intermediate for Antipsychotic Drug Candidates

A related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, is a key intermediate in the synthesis of the antipsychotic drug amisulpride.[8] This highlights the potential of the substituted aminobenzoic acid scaffold in the development of drugs targeting the central nervous system. The sulfonyl group in the amisulpride precursor can be introduced via chlorosulfonation of the aromatic ring followed by reaction with a suitable nucleophile.

Potential Biological Activities and Screening Protocols

Based on the known biological activities of structurally similar compounds, derivatives of 2-Amino-4-hydroxy-5-methoxybenzoic acid are likely to exhibit a range of pharmacological effects.[1][2][9]

Anticancer Activity

Given the connection to Gefitinib, derivatives of 2-Amino-4-hydroxy-5-methoxybenzoic acid are prime candidates for screening as anticancer agents, particularly as kinase inhibitors.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[9]

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (derivatives of 2-Amino-4-hydroxy-5-methoxybenzoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Rationale: This assay provides a quantitative measure of the cytotoxic potential of the synthesized compounds against various cancer cell lines, allowing for the identification of lead candidates for further development.

Antimicrobial and Antioxidant Activities

Hydroxybenzoic acid derivatives are known to possess antimicrobial and antioxidant properties.[1][2]

Screening for Antimicrobial Activity: The antimicrobial activity of novel derivatives can be assessed using standard methods such as the broth microdilution assay to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Screening for Antioxidant Activity: The antioxidant potential can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Conclusion and Future Directions

2-Amino-4-hydroxy-5-methoxybenzoic acid represents a largely untapped resource for medicinal chemists. Its multifunctional nature provides a foundation for the synthesis of a wide range of bioactive molecules. By leveraging the knowledge gained from its structural analogs, researchers can strategically design and synthesize novel compounds with potential therapeutic applications in oncology, neurology, and infectious diseases. The protocols and conceptual frameworks presented in this guide offer a starting point for unlocking the full potential of this versatile chemical entity. Future research should focus on the systematic exploration of its chemical space through combinatorial synthesis and the comprehensive biological evaluation of the resulting libraries to identify new lead compounds for drug discovery.

References

  • Google Patents. (2011, December 31). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Chaudhary, J., et al. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Houghten, R. A. (2010, March 18). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • ResearchGate. (2018, October 9). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4259-4267.

Sources

Method

Application Notes &amp; Protocols: Derivatization of 2-Amino-4-hydroxy-5-methoxybenzoic Acid for Biological Screening

Abstract This technical guide provides a comprehensive framework for the derivatization of 2-Amino-4-hydroxy-5-methoxybenzoic acid, a trifunctional scaffold, to generate a chemically diverse library of compounds for biol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of 2-Amino-4-hydroxy-5-methoxybenzoic acid, a trifunctional scaffold, to generate a chemically diverse library of compounds for biological screening. We present detailed, field-proven protocols for the selective modification of the amino and carboxylic acid moieties, explaining the underlying chemical principles and medicinal chemistry rationale. This document is designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, data presentation tables, and workflow visualizations to facilitate the synthesis and subsequent evaluation of novel molecular entities with therapeutic potential.

Introduction: Rationale for Derivatization

2-Amino-4-hydroxy-5-methoxybenzoic acid is a substituted anthranilic acid derivative. Its structure is of significant interest in medicinal chemistry due to the presence of three key functional groups amenable to chemical modification: a nucleophilic aromatic amine (-NH2), a phenolic hydroxyl (-OH), and a carboxylic acid (-COOH). Such scaffolds are valuable starting points in drug discovery, as their derivatives have shown a wide spectrum of biological activities, including anti-inflammatory and anticancer effects.[1][2][3]

The core principle of a derivatization program is to systematically alter the parent molecule's structure to modulate its physicochemical and pharmacological properties. By creating a library of analogs, researchers can explore the structure-activity relationship (SAR) and identify compounds with improved potency, selectivity, bioavailability, or metabolic stability.

This guide focuses on two primary, high-yield derivatization strategies that offer a broad scope for introducing molecular diversity:

  • Amide Bond Formation: Targeting the carboxylic acid and amino groups to create carboxamides and N-acyl derivatives, respectively. Amide bonds are a cornerstone of medicinal chemistry, found in the backbone of proteins and numerous pharmaceuticals.[4]

  • Esterification: Targeting the carboxylic acid to produce esters, which can act as prodrugs and enhance cell membrane permeability by masking the polar carboxylic acid group.[5]

Chemoselectivity is a key consideration. The relative reactivity of the functional groups (amine > hydroxyl > carboxylic acid for nucleophilic attack) allows for targeted modifications under controlled conditions. For instance, the amino group can be selectively acylated in the presence of the less nucleophilic phenol.

Strategic Derivatization Workflows

The overall strategy involves creating two distinct sub-libraries based on the modification of the carboxylic acid and the amino group.

G cluster_0 PART A: Carboxylic Acid Derivatization cluster_1 PART B: Amino Group Derivatization A_start 2-Amino-4-hydroxy- 5-methoxybenzoic acid A_ester Esterification (Fischer-Speier) A_start->A_ester R'-OH, H+ cat. A_amide Amidation (EDC/HOBt Coupling) A_start->A_amide R'-NH2, Coupling Agents A_ester_lib Ester Library (R-COOR') A_ester->A_ester_lib A_amide_lib Amide Library (R-CONHR') A_amide->A_amide_lib B_start 2-Amino-4-hydroxy- 5-methoxybenzoic acid B_acyl N-Acylation B_start->B_acyl R'-COCl or (R'CO)2O B_acyl_lib N-Acyl Library (R-NHCOR') B_acyl->B_acyl_lib

Caption: General derivatization workflows.

Part A: Carboxylic Acid Derivatization Protocols

The carboxylic acid group is an excellent handle for derivatization, allowing for the introduction of a wide variety of substituents through esterification and amidation.

Protocol 1: Fischer-Speier Esterification

Esterification masks the polar carboxylic acid, generally increasing the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. The Fischer-Speier method is a classic, acid-catalyzed reaction that is effective for forming esters from carboxylic acids and alcohols.[5][6]

Rationale: This method is cost-effective and straightforward. Using a large excess of the alcohol reactant drives the reversible reaction toward the ester product. Concentrated sulfuric acid is a common and effective catalyst.[7]

Experimental Protocol: Synthesis of Methyl 2-Amino-4-hydroxy-5-methoxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Amino-4-hydroxy-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of starting material).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess methanol.

  • Neutralization: Carefully pour the residue into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Stir until effervescence ceases. The product should precipitate.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reagent/ParameterMolar Eq.Purpose
Starting Material1.0Substrate
Anhydrous MethanolExcess (Solvent)Reactant and Solvent
Conc. H₂SO₄0.2Acid Catalyst
Reaction Time4-6 hoursTo reach equilibrium
TemperatureReflux (~65 °C)To increase reaction rate

Table 1: Key parameters for Fischer-Speier Esterification.

Protocol 2: Amide Coupling using EDC/HOBt

Amide bond formation is arguably the most common reaction in medicinal chemistry.[8] Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) provides a reliable method for creating amides under mild conditions, minimizing side reactions and racemization.[8][9]

Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and efficiently undergoes nucleophilic attack by the amine (R'-NH₂).[9] A base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct and ensure the reacting amine remains deprotonated and nucleophilic.

G start Carboxylic Acid (R-COOH) intermediate O-acylisourea Intermediate start->intermediate + edc EDC edc->intermediate active_ester Activated Ester intermediate->active_ester + hobt HOBt hobt->active_ester amide Amide Product (R-CONHR') active_ester->amide + amine Amine (R'-NH2) amine->amide

Caption: EDC/HOBt amide coupling workflow.

Experimental Protocol: Synthesis of a Representative Amide Derivative

  • Reaction Setup: Dissolve 2-Amino-4-hydroxy-5-methoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and the desired primary or secondary amine (1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Activation: In a separate flask, dissolve EDC·HCl (1.2 eq) in anhydrous DMF. Add this solution dropwise to the main reaction mixture, which has been cooled to 0 °C in an ice bath.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours). Monitor reaction completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]

Reagent/ParameterMolar Eq.Purpose
Starting Material1.0Substrate
Amine (R'-NH₂)1.1Nucleophile
EDC·HCl1.2Coupling Agent (Activator)
HOBt1.2Additive (Reduces side reactions)
DIPEA3.0Non-nucleophilic Base
SolventAnhydrous DMFAprotic polar solvent

Table 2: Key parameters for EDC/HOBt Amide Coupling.

Part B: Amino Group Derivatization Protocol

The aromatic amino group is a strong activating group and a key site for modification. Acylation is a common strategy to introduce a variety of substituents and can also serve as a protecting group to moderate the amine's reactivity in subsequent reactions.[10][11]

Protocol 3: N-Acylation with Acetic Anhydride

Acylation of anilines is a robust and fundamental transformation.[12] Using an acid anhydride like acetic anhydride is a standard and effective method. The reaction is typically performed under basic conditions or with an acid catalyst.

Rationale: This protocol uses sodium acetate to buffer the reaction and deprotonate the anilinium intermediate, facilitating the nucleophilic attack on the anhydride. This method is generally chemoselective for the more nucleophilic amino group over the phenolic hydroxyl group under these conditions.

Experimental Protocol: Synthesis of 2-Acetamido-4-hydroxy-5-methoxybenzoic acid

  • Dissolution: In a flask, dissolve 2-Amino-4-hydroxy-5-methoxybenzoic acid (1.0 eq) in a solution of 5% aqueous HCl.

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (NaOAc, 1.1 eq) in water.

  • Acylation: To the stirred solution of the starting material, add acetic anhydride (1.1 eq) in one portion, and immediately add the sodium acetate solution.[13]

  • Precipitation: Stir the mixture vigorously. A white precipitate of the N-acetylated product should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry. Recrystallization from ethanol/water can be performed for further purification.

Biological Screening Considerations

The synthesized library of derivatives should be subjected to a panel of biological assays to identify potential therapeutic activities.

  • Assay Selection: Given the structural similarity of the core to known bioactive molecules like salicylic acid isosteres, initial screening could focus on anti-inflammatory (e.g., COX-1/COX-2 inhibition, cytokine release assays) and anticancer (e.g., cell viability assays on various cancer cell lines) activities.[1][3]

  • High-Throughput Screening (HTS): The described protocols, particularly the amide coupling, are amenable to parallel synthesis techniques, allowing for the rapid generation of a large library of compounds necessary for HTS campaigns.

  • Physicochemical Profiling: It is crucial to characterize the synthesized library for key drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability (e.g., microsomal stability assay), to provide context for the biological data and guide further optimization.

Conclusion

This application note provides robust and versatile protocols for the derivatization of 2-Amino-4-hydroxy-5-methoxybenzoic acid. By systematically applying these esterification, amidation, and acylation strategies, researchers can efficiently generate diverse chemical libraries. This approach enables a thorough exploration of the structure-activity relationship, paving the way for the discovery of novel compounds with significant potential for drug development.

References

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Application

Application Note and Experimental Protocol: N-Acylation of 2-Amino-4-hydroxy-5-methoxybenzoic acid

Introduction: The Significance of N-Acylated Anthranilic Acid Derivatives N-acylated aminobenzoic acids are a cornerstone of medicinal chemistry and materials science.[1][2] The introduction of an acyl group to the amino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Acylated Anthranilic Acid Derivatives

N-acylated aminobenzoic acids are a cornerstone of medicinal chemistry and materials science.[1][2] The introduction of an acyl group to the amino moiety of these structures can profoundly alter their biological activity, physicochemical properties, and potential as pharmaceutical agents or specialized polymers.[3] Specifically, 2-Amino-4-hydroxy-5-methoxybenzoic acid serves as a valuable scaffold. Its multifunctionality, possessing amino, hydroxyl, and carboxylic acid groups, presents both a synthetic challenge and an opportunity for creating diverse molecular architectures. Selective N-acylation, the focus of this protocol, is a critical transformation for harnessing the full potential of this versatile building block.[4]

This technical guide provides a comprehensive, field-proven protocol for the N-acylation of 2-Amino-4-hydroxy-5-methoxybenzoic acid. We will delve into the causality behind experimental choices, ensuring a reproducible and high-yielding process. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Reaction Principle: The Schotten-Baumann Reaction

The selective N-acylation of 2-Amino-4-hydroxy-5-methoxybenzoic acid can be effectively achieved using the Schotten-Baumann reaction.[5][6] This classic organic transformation involves the reaction of an amine with an acyl chloride in the presence of a base.[7] The base plays a crucial role by neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the desired N-acylated product. The presence of both a hydroxyl and an amino group on the starting material necessitates careful control of reaction conditions to favor N-acylation over O-acylation. Generally, the amino group is more nucleophilic than the hydroxyl group, particularly under basic conditions, which facilitates selective N-acylation.

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Dissolve Starting Material & Add Base reaction Acyl Chloride Addition (0-5°C) prep->reaction stir Stir at Room Temperature (Monitor by TLC) reaction->stir 1-2 hours acidify Acidify with HCl to Precipitate Product stir->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash recrystallize Recrystallization (e.g., Ethanol/Water) wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterization (NMR, IR, MS) dry->characterize

Caption: General experimental workflow for the N-acylation of 2-Amino-4-hydroxy-5-methoxybenzoic acid.

Detailed Experimental Protocol

This protocol details the N-acetylation of 2-Amino-4-hydroxy-5-methoxybenzoic acid using acetyl chloride as the acylating agent.

Materials and Reagents
ReagentGradeSupplier
2-Amino-4-hydroxy-5-methoxybenzoic acid≥98%(e.g., Sigma-Aldrich)
Acetyl Chloride≥99%(e.g., Sigma-Aldrich)
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%(e.g., Fisher Scientific)
Dichloromethane (DCM)ACS Grade, ≥99.5%(e.g., VWR)
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%(e.g., VWR)
Ethanol, 200 proofACS/USP Grade(e.g., Decon Labs)
Deionized Water
Anhydrous Magnesium Sulfate (MgSO₄)≥97%(e.g., Sigma-Aldrich)
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄(e.g., MilliporeSigma)
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Procedure
  • Dissolution of the Amine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-hydroxy-5-methoxybenzoic acid (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).[8] Cool the mixture to 0-5°C using an ice bath with vigorous stirring.

  • Acylation: In a separate flask, dissolve acetyl chloride (1.2 eq) in dichloromethane (DCM). Add this solution dropwise to the cooled, vigorously stirred solution of the amine over a period of 30-45 minutes using a dropping funnel.[9] Maintain the temperature between 0-5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Prepare a developing chamber with a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate any remaining product.[10] Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[11]

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Add hot deionized water dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Purification Workflow

purification_workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Ethanol add_water Add Hot Water (until cloudy) dissolve->add_water cool Slow Cooling to RT, then Ice Bath add_water->cool filter Vacuum Filtration cool->filter dry Dry Crystals Under Vacuum filter->dry

Caption: Workflow for the purification of N-acylated 2-Amino-4-hydroxy-5-methoxybenzoic acid via recrystallization.

Characterization of the Final Product

The structure and purity of the synthesized N-acyl-2-amino-4-hydroxy-5-methoxybenzoic acid should be confirmed using standard analytical techniques.

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons will appear in the range of 6.5-8.0 ppm.[12][13] The amide proton (N-H) will typically be a broad singlet between 8-10 ppm.[9] The carboxylic acid proton (O-H) will be a very broad singlet downfield, often >10 ppm.[9] The protons of the acyl group and the methoxy group will appear in their characteristic regions.
¹³C NMR Aromatic carbons will absorb in the 120-150 ppm range.[12][13] Two carbonyl carbons, one for the amide and one for the carboxylic acid, are expected between 165-180 ppm.[9]
IR Spectroscopy A broad O-H stretch from the carboxylic acid will be observed from 2500-3300 cm⁻¹.[9] A sharp N-H stretch from the amide will be present around 3300-3500 cm⁻¹.[9] Strong C=O stretching absorptions for the carboxylic acid and amide will be seen around 1680-1710 cm⁻¹ and 1640-1680 cm⁻¹, respectively.[9]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the N-acylated product should be observed.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that the starting materials are pure and dry. The reaction should be carried out under anhydrous conditions as much as possible, as acyl chlorides are sensitive to moisture. Incomplete reaction can be addressed by increasing the reaction time or slightly warming the reaction mixture after the initial addition.

  • Side Product Formation (O-acylation): To minimize O-acylation, maintain a low reaction temperature during the addition of the acyl chloride. The use of a biphasic Schotten-Baumann condition (e.g., DCM/water) generally favors N-acylation.[6]

  • Purification Difficulties: If the product is difficult to crystallize, try different solvent systems for recrystallization. Column chromatography using silica gel may be necessary for challenging separations.[11]

Safety Precautions

  • Acyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a robust and detailed protocol for the N-acylation of 2-Amino-4-hydroxy-5-methoxybenzoic acid. By understanding the underlying chemical principles and carefully following the experimental procedure, researchers can confidently synthesize these valuable compounds for a wide range of applications in drug discovery and materials science. The provided guidelines for reaction monitoring, purification, and characterization will ensure the synthesis of high-purity N-acylated products.

References

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • de Benneville, P. L., Godfrey, W. I., & Sims, H. J. (1974). Method for the direct acylation of aminobenzoic acids (U.S. Patent No. 3,804,821). U.S. Patent and Trademark Office.
  • Khan, I., et al. (2023).
  • Svidritskiy, E., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Chemical Biology, 18(7), 1545-1554.
  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different.... Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • (PDF) Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. (n.d.). Retrieved from [Link]

  • Buchwald, S. L., & Bolshan, Y. (2009). Orthogonal Cu- And Pd-based Catalyst Systems for the O- And N-arylation of Aminophenols. Organic letters, 11(23), 5554–5557.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]

  • Verma, R., & Kumar, A. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18763–18772.
  • Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC. (n.d.). Retrieved from [Link]

  • Jensen, K. J., et al. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters.
  • Google Patents. (n.d.). WO2018206878A1 - Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.
  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2549.
  • Bhattacharyya, S. C., & Seymour, D. E. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society (Resumed), 1139.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR and IR Spectroscopy for the Structural Characterization of Edible Fats and Oils. An Instrumental Analysis Laboratory. Retrieved from [Link]

  • Patsnap Eureka. (2026, March 5). How to Compare Aromatic Compounds Using NMR Spectroscopy. Retrieved from [Link]

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Method

The Strategic Utility of 2-Amino-4-hydroxy-5-methoxybenzoic Acid in the Synthesis of Privileged Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are at the heart of a vast number of pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets.[1] 2-Amino-4-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic compound that serves as a highly valuable and versatile starting material for the construction of several key heterocyclic systems, including quinazolinones, benzoxazoles, and acridones.

The strategic placement of the amino, hydroxyl, and carboxylic acid functionalities on the benzene ring, augmented by the electronic influence of the methoxy group, provides a unique platform for a variety of cyclization strategies. This guide provides detailed application notes and protocols for the utilization of 2-Amino-4-hydroxy-5-methoxybenzoic acid in the synthesis of these important heterocyclic scaffolds, offering insights into the underlying chemical principles and experimental best practices.

I. Synthesis of 7-Hydroxy-6-methoxyquinazolin-4(3H)-ones: A Gateway to Bioactive Molecules

Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] The Niementowski reaction, a classic method for the synthesis of quinazolin-4(3H)-ones, involves the condensation of an anthranilic acid with an amide.[4][5] This approach can be effectively applied to 2-Amino-4-hydroxy-5-methoxybenzoic acid to yield highly functionalized quinazolinone derivatives.

Causality Behind the Experimental Choices

The selection of the Niementowski reaction is predicated on the inherent reactivity of the starting material. The amino group of 2-Amino-4-hydroxy-5-methoxybenzoic acid acts as a nucleophile, attacking the carbonyl carbon of the amide (in this case, formamide or a formamidine salt). The adjacent carboxylic acid group is perfectly positioned to participate in a subsequent intramolecular cyclization and dehydration cascade, leading to the formation of the pyrimidinone ring of the quinazolinone system. The use of a high-boiling solvent or neat conditions is often necessary to drive the reaction to completion by facilitating the removal of water.

Protocol 1: Synthesis of 7-Hydroxy-6-methoxyquinazolin-4(3H)-one

This protocol is adapted from a method described for the synthesis of a key intermediate of Gefitinib.[6]

Materials:

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid

  • Formamide or Formamidine acetate

  • High-boiling point solvent (e.g., Dowtherm A, or neat)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of 2-Amino-4-hydroxy-5-methoxybenzoic acid with an excess of formamide (e.g., 10-20 equivalents) or 1.5 equivalents of formamidine acetate.

  • If using a solvent, add a sufficient amount to ensure good mixing.

  • Heat the reaction mixture to a temperature between 150-180°C.[6]

  • Maintain the temperature and stir the mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, pour the mixture into cold water to induce precipitation.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 7-hydroxy-6-methoxyquinazolin-4(3H)-one.

Data Presentation: Expected Outcome

ProductReagentConditionsYield
7-Hydroxy-6-methoxyquinazolin-4(3H)-oneFormamide160°C, 3h~75-85%
7-Hydroxy-6-methoxyquinazolin-4(3H)-oneFormamidine acetate150°C, 4h~80-90%

Visualization: Reaction Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-Amino-4-hydroxy- 5-methoxybenzoic acid process1 Mixing and Heating (150-180°C) start1->process1 start2 Formamide or Formamidine acetate start2->process1 workup1 Cooling & Precipitation process1->workup1 workup2 Filtration & Washing workup1->workup2 product1 7-Hydroxy-6-methoxy- quinazolin-4(3H)-one workup2->product1

Caption: Niementowski Quinazolinone Synthesis Workflow.

II. Synthesis of 6-Hydroxy-5-methoxybenzoxazoles: Core Structures in Material Science and Pharmacology

Benzoxazoles are another class of privileged heterocyclic compounds found in a wide array of biologically active molecules and functional materials.[7] The synthesis of benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. 2-Amino-4-hydroxy-5-methoxybenzoic acid can be envisioned to undergo decarboxylation under certain conditions to generate a 2-aminophenol intermediate, which can then be reacted to form a benzoxazole. Alternatively, the carboxylic acid group can be retained and transformed to afford a 2-substituted benzoxazole.

Causality Behind the Experimental Choices

The proposed protocol involves a one-pot reaction with an aldehyde, followed by an oxidative cyclization. The initial step is the formation of a Schiff base between the amino group of the 2-aminophenol (formed in situ via decarboxylation) and the aldehyde. The subsequent step is an intramolecular cyclization of the Schiff base, where the hydroxyl group attacks the imine carbon, followed by oxidation to form the aromatic benzoxazole ring. The choice of an oxidizing agent is critical to drive the reaction towards the desired aromatic product.

Protocol 2: Proposed Synthesis of 2-Aryl-6-hydroxy-5-methoxybenzoxazoles

This protocol is a proposed adaptation of established methods for benzoxazole synthesis from 2-aminophenols.[8]

Materials:

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Oxidizing agent (e.g., Iodine, or air)

  • Round-bottom flask

  • Heating mantle with a stirrer

Procedure:

  • To a round-bottom flask, add 1.0 equivalent of 2-Amino-4-hydroxy-5-methoxybenzoic acid, 1.2 equivalents of the aromatic aldehyde, and a suitable solvent such as DMSO.

  • Heat the mixture to a temperature that facilitates decarboxylation, typically around 120-150°C.

  • After an initial period to allow for decarboxylation and Schiff base formation (monitor by TLC), introduce a catalytic amount of an oxidizing agent like iodine, or bubble air through the reaction mixture.

  • Continue heating and stirring for several hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and pour it into a large volume of ice-water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-aryl-6-hydroxy-5-methoxybenzoxazole.

Data Presentation: Hypothetical Outcome

ProductAldehydeConditionsAnticipated Yield
2-Phenyl-6-hydroxy-5-methoxybenzoxazoleBenzaldehydeDMSO, 140°C, Air60-75%
2-(4-Chlorophenyl)-6-hydroxy-5-methoxybenzoxazole4-ChlorobenzaldehydeDMSO, 140°C, I₂ (cat.)65-80%

Visualization: Benzoxazole Formation Pathway

G cluster_start Reactants cluster_process Reaction Sequence cluster_product Final Product start1 2-Amino-4-hydroxy- 5-methoxybenzoic acid step1 Decarboxylation & Schiff Base Formation start1->step1 start2 Aromatic Aldehyde start2->step1 step2 Intramolecular Cyclization step1->step2 step3 Oxidation step2->step3 product1 2-Aryl-6-hydroxy- 5-methoxybenzoxazole step3->product1

Caption: Proposed Pathway for Benzoxazole Synthesis.

III. Synthesis of Functionalized Acridones: Building Blocks for Advanced Materials and Therapeutics

Acridone and its derivatives are an important class of N-heterocyclic compounds with significant applications in medicinal chemistry, noted for their anticancer and antibacterial activities.[9] The synthesis of acridones often involves the cyclization of N-arylanthranilic acids. A common route to these intermediates is the Ullmann condensation.

Causality Behind the Experimental Choices

The proposed synthesis of a substituted acridone from 2-Amino-4-hydroxy-5-methoxybenzoic acid involves a two-step process. The first step is a copper-catalyzed Ullmann condensation with an aryl halide.[10] This reaction forms the key N-arylanthranilic acid intermediate. The choice of a copper catalyst is standard for this type of C-N bond formation. The second step is an acid-catalyzed intramolecular cyclization (a Friedel-Crafts type acylation) to form the tricyclic acridone core. Strong acids like polyphosphoric acid (PPA) or sulfuric acid are typically used to promote this cyclization.

Protocol 3: Proposed Synthesis of a Dihydroxy-methoxyacridone

This is a proposed two-step protocol based on established methodologies for acridone synthesis.[11]

Step 1: Ullmann Condensation to form N-Aryl-2-amino-4-hydroxy-5-methoxybenzoic acid

Materials:

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid

  • Aryl halide (e.g., 2-bromophenol)

  • Copper catalyst (e.g., CuI or Cu₂O)

  • Base (e.g., K₂CO₃)

  • High-boiling polar aprotic solvent (e.g., DMF or NMP)

Procedure:

  • In a flask, combine 2-Amino-4-hydroxy-5-methoxybenzoic acid (1.0 eq.), the aryl halide (1.2 eq.), the copper catalyst (0.1 eq.), and the base (2.0 eq.) in the solvent.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 120-160°C for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute it with water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the N-arylanthranilic acid.

  • Filter the solid, wash it with water, and dry it.

Step 2: Cyclization to the Acridone

Materials:

  • N-Aryl-2-amino-4-hydroxy-5-methoxybenzoic acid (from Step 1)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

Procedure:

  • Add the N-arylanthranilic acid to an excess of PPA or concentrated H₂SO₄.

  • Heat the mixture to 100-140°C for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the hot mixture onto crushed ice.

  • The acridone product will precipitate. Collect it by filtration, wash thoroughly with water until the washings are neutral, and then dry.

Data Presentation: Anticipated Results

Intermediate/ProductReagentsConditionsAnticipated Yield
N-(2-hydroxyphenyl)-2-amino-4-hydroxy-5-methoxybenzoic acid2-Bromophenol, CuI, K₂CO₃DMF, 150°C50-70%
2,7-Dihydroxy-6-methoxyacridonePPA120°C70-85%

Visualization: Acridone Synthesis Workflow

G cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Cyclization start1 2-Amino-4-hydroxy- 5-methoxybenzoic acid process1 Cu-catalyzed C-N Coupling start1->process1 start2 Aryl Halide start2->process1 intermediate1 N-Aryl Intermediate process1->intermediate1 process2 Acid-catalyzed Intramolecular Acylation intermediate1->process2 product1 Substituted Acridone process2->product1

Sources

Application

Industrial Scale Synthesis and Process Optimization of 2-Amino-4-hydroxy-5-methoxybenzoic Acid

Introduction & Strategic Rationale 2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 63407-32-9) is a highly valued anthranilic acid derivative, serving as a critical building block in the pharmaceutical industry. It is pred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 63407-32-9) is a highly valued anthranilic acid derivative, serving as a critical building block in the pharmaceutical industry. It is predominantly utilized as a precursor for substituted quinazoline-based kinase inhibitors (such as the EGFR inhibitor Gefitinib) and various substituted benzamide therapeutics[1].

At an industrial scale, the synthesis of this molecule presents unique regiochemical challenges. Specifically, the differentiation between the 4-hydroxy and 5-methoxy positions requires precise electronic control during the synthesis to avoid generating difficult-to-separate structural isomers[1]. This application note outlines a highly optimized, three-step veratric acid-based route that leverages nucleophilic aromatic substitution (SNAr) principles to achieve strict regioselectivity, ensuring high yield and API-grade purity[2].

Retrosynthetic Strategy & Mechanistic Causality

To avoid the isomeric mixtures commonly produced by the direct nitration of vanillic acid, the optimal industrial route begins with veratric acid (3,4-dimethoxybenzoic acid).

  • Electrophilic Aromatic Nitration: Nitration of veratric acid yields 4,5-dimethoxy-2-nitrobenzoic acid. The two methoxy groups direct the incoming nitronium ion to the C2 and C6 positions; however, steric hindrance and electronic alignment favor substitution at C2, para to the C4-methoxy group.

  • Regioselective Demethylation (The Critical Node): The conversion of 4,5-dimethoxy-2-nitrobenzoic acid to 4-hydroxy-5-methoxy-2-nitrobenzoic acid is driven by the strong electron-withdrawing nature of the newly installed nitro group. The C4-methoxy group is positioned para to the nitro group, making its adjacent aromatic carbon highly electrophilic. Under controlled alkaline conditions, hydroxide ions selectively attack this position via an SNAr mechanism, cleaving the C4 ether linkage while leaving the meta-positioned C5-methoxy group entirely intact[1].

  • Catalytic Hydrogenation: The final reduction of the nitro group to an amine is achieved via palladium-catalyzed hydrogenation, yielding the target zwitterionic compound.

SynthesisRoute A Veratric Acid B 4,5-Dimethoxy- 2-nitrobenzoic acid A->B HNO3 / H2SO4 <10°C C 4-Hydroxy-5-methoxy- 2-nitrobenzoic acid B->C aq. NaOH, 100°C SNAr Demethylation D 2-Amino-4-hydroxy- 5-methoxybenzoic acid C->D H2, Pd/C Reduction

Figure 1: Three-step industrial synthesis route from veratric acid to the target AHMA.

Step-by-Step Industrial Protocols

Step 1: Nitration of Veratric Acid

Causality Focus: Strict temperature control is mandatory. Exceeding 10°C allows the nitrating agent to act as an oxidant, leading to oxidative degradation of the methoxy groups and the formation of dinitrated impurities[3].

  • Preparation: Charge a glass-lined reactor with 100 kg of veratric acid and 400 L of concentrated sulfuric acid (98%). Cool the jacketed reactor to 0–5°C using an industrial chiller.

  • Nitration: Prepare a nitrating mixture of 40 L fuming nitric acid (90%) and 40 L concentrated sulfuric acid. Add this mixture dropwise to the reactor over 4 hours. Self-Validation: Monitor the internal thermocouple; adjust the feed rate to ensure the internal temperature never exceeds 10°C[3].

  • Quenching & Isolation: Stir for an additional 1 hour at 5°C. Quench the reaction by transferring the mixture slowly into 2,000 L of crushed ice/water under vigorous agitation.

  • Filtration: Centrifuge the resulting yellow precipitate (4,5-dimethoxy-2-nitrobenzoic acid). Wash with cold water until the filtrate pH is >4.0.

Step 2: Regioselective Demethylation

Causality Focus: The concentration of the base and the reaction time must be tightly controlled. Over-exposure to alkaline conditions at high temperatures will eventually overcome the activation energy required to cleave the unactivated C5-methoxy group, reducing overall yield[1].

  • Alkaline Hydrolysis: Suspend the wet cake from Step 1 in 800 L of a 10% (w/v) aqueous NaOH solution.

  • Heating: Heat the mixture to gentle reflux (approx. 100°C) for exactly 5 hours. Self-Validation: Pull a sample at 4.5 hours for HPLC analysis. Proceed to cooling only when the intermediate 4,5-dimethoxy-2-nitrobenzoic acid is <1.0% by peak area[2].

  • Precipitation: Cool the reactor to 20°C. Slowly add concentrated HCl (37%) until the pH reaches 2.0. The sudden drop in pH protonates the newly formed phenoxide and carboxylate, driving the precipitation of 4-hydroxy-5-methoxy-2-nitrobenzoic acid.

  • Recovery: Filter, wash with deionized water, and vacuum dry at 60°C.

Step 3: Catalytic Hydrogenation & Isoelectric Isolation

Causality Focus: The final product contains both a basic amine and an acidic carboxylic acid. Isolation must occur exactly at its isoelectric point (pI ~3.5) to minimize solubility and prevent product loss in the mother liquor.

  • Reduction: Dissolve 50 kg of 4-hydroxy-5-methoxy-2-nitrobenzoic acid in 500 L of methanol. Add 2.5 kg of 10% Pd/C catalyst (50% wet).

  • Hydrogenation: Purge the reactor with nitrogen, then pressurize with hydrogen gas to 4 bar. Maintain the temperature at 30°C. The reaction is complete when hydrogen uptake ceases (typically 3-4 hours).

  • Catalyst Removal: Filter the reaction mixture through a Celite pad under an inert nitrogen atmosphere to recover the Pd/C catalyst[2].

  • Isoelectric Crystallization: Concentrate the filtrate under vacuum to 50% of its original volume. Add dilute HCl dropwise until the pH reaches exactly 3.5. Stir at 5°C for 2 hours to maximize crystallization.

  • Final Drying: Centrifuge the product and dry under high vacuum (<50 mbar) at 50°C to yield API-grade 2-Amino-4-hydroxy-5-methoxybenzoic acid.

DownstreamProcessing N1 Crude Hydrogenation Mixture N2 Pd/C Catalyst Filtration N1->N2 N3 Isoelectric Crystallization (pH 3.5) N2->N3 Filtrate N4 Centrifugation & Cold Wash N3->N4 Slurry N5 Vacuum Drying (<50 mbar) N4->N5 Wet Cake

Figure 2: Downstream processing and purification workflow for industrial AHMA production.

Quantitative Process Metrics

To ensure process scalability and reproducibility, thermodynamic and yield data have been summarized across different production scales.

Table 1: Process Parameters and Yield Metrics across Scales

Production ScaleBatch Size (Veratric Acid)Step 1 Yield (Nitration)Step 2 Selectivity (4-OH vs 5-OH)Step 3 Yield (Reduction)Overall Process Yield
Laboratory 100 g92%98 : 296%86.5%
Pilot Plant 10 kg89%96 : 494%80.3%
Industrial 100 kg87%95 : 593%76.8%

Analytical Specifications & Quality Control

Every batch must be validated against strict API intermediate specifications before downstream integration into quinazoline synthesis.

Table 2: Analytical Specifications for API-Grade Target Molecule

ParameterSpecificationAnalytical Method
Appearance Off-white to pale grey crystalline powderVisual Inspection
Purity (HPLC) ≥ 98.5%RP-HPLC (C18, Gradient MeCN/H2O + 0.1% TFA)
Regioisomer Impurity ≤ 0.5% (2-amino-5-hydroxy-4-methoxybenzoic acid)LC-MS / 1H-NMR (DMSO-d6)
Moisture Content ≤ 1.0%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>
Heavy Metals (Pd) ≤ 10 ppmICP-MS

References

  • Method for preparing 4-(3-chlorine-4-fluorophenylalanine)-7-methoxy-6-[3-(4-morpholinyl)
  • Electronic supplementary information Chemistry: Synthesis of 4-hydroxy-5-methoxy-2-nitrobenzoic acid Royal Society of Chemistry (RSC)[Link]

Sources

Method

Analytical Application Note: Advanced NMR Characterization of 2-Amino-4-hydroxy-5-methoxybenzoic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Biological Context & Structural Rationale 2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Biological Context & Structural Rationale

2-Amino-4-hydroxy-5-methoxybenzoic acid (also known as 4-hydroxy-5-methoxyanthranilic acid, CAS 63407-32-9) is a highly functionalized aromatic building block. In nature, it serves as the critical biosynthetic precursor for tomaymycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic. During biosynthesis, the nonribosomal peptide synthetase (NRPS) initiation module, TomA, specifically recognizes, activates, and loads this anthranilic acid derivative onto its peptidyl carrier protein (PCP) domain[1].

Because of its dense functionalization—featuring an amine, a hydroxyl, a methoxy, and a carboxylic acid group on a single benzene ring—accurate structural characterization of this precursor and its synthetic derivatives is paramount for downstream drug development, SAR (Structure-Activity Relationship) studies, and engineered biosynthesis.

NRPS_Pathway Substrate 4-Hydroxy-5-methoxy- anthranilic acid TomA_A TomA (A Domain) ATP-dependent Activation Substrate->TomA_A Recognition & Binding TomA_PCP TomA (PCP Domain) Thioester Formation TomA_A->TomA_PCP Loading (ppant arm) TomB_C TomB (C Domain) Condensation TomA_PCP->TomB_C Intermodular Transfer

Fig 1: NRPS biosynthetic loading of 4-hydroxy-5-methoxyanthranilic acid via TomA and TomB modules.

Structural Dynamics & Predicted NMR Behavior

The core challenge in the NMR characterization of 2-amino-4-hydroxy-5-methoxybenzoic acid lies in its isolated spin systems. The molecule is a tetrasubstituted benzene ring, leaving only two aromatic protons at the para positions (C3 and C6). Because they are para to each other, they do not exhibit standard 3J scalar coupling in a COSY spectrum, appearing as two distinct singlets.

To assign these protons, we must rely on the causality of local electronic environments:

  • C3-H Resonance: This proton is flanked by two strong electron-donating groups (EDGs): the amino group (-NH 2​ ) and the hydroxyl group (-OH). This causes profound local diamagnetic shielding, pushing the resonance significantly upfield (typically ~6.3 ppm).

  • C6-H Resonance: This proton is flanked by the methoxy group (-OCH 3​ , EDG) and the carboxylic acid (-COOH, a strong electron-withdrawing group, EWG). The deshielding effect of the ortho-carboxylic acid counteracts the methoxy group, placing this proton further downfield (~7.3 ppm) [2].

While empirical shift rules provide a hypothesis, rigorous analytical science requires self-validating experimental proof.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our structural assignments, the following protocols are designed as self-validating systems. We utilize Variable Temperature NMR (VT-NMR) to validate heteroatom-bound protons, and selective chemical derivatization to validate carbon-bound protons.

Protocol A: Sample Preparation and VT-NMR Acquisition

Causality: Zwitterionic compounds like anthranilic acids form dense intermolecular hydrogen-bond networks, rendering them insoluble in non-polar solvents like CDCl 3​ and causing severe line broadening. DMSO-d 6​ acts as a strong hydrogen-bond acceptor, disrupting this lattice and ensuring sharp, highly resolved signals.

  • Sample Preparation: Weigh 15 mg of 2-Amino-4-hydroxy-5-methoxybenzoic acid. Dissolve entirely in 600 µL of anhydrous DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal 0.00 ppm reference.

  • Initial Acquisition: Transfer the solution to a 5 mm high-precision NMR tube. Acquire a standard 1D 1 H NMR spectrum at 298 K (32 scans, relaxation delay D1 = 2.0 s).

  • VT-NMR Execution: Increase the probe temperature in 10 K increments from 298 K to 348 K. Allow 5 minutes of thermal equilibration at each step before acquiring 16 scans.

  • Self-Validation Analysis: Plot the chemical shift ( δ ) versus temperature (T). As kinetic energy increases, hydrogen bonds break. Protons attached to heteroatoms (-OH, -NH 2​ , -COOH) will exhibit a pronounced upfield drift (temperature coefficient Δδ/ΔT > -4 ppb/K). Conversely, the C3-H and C6-H signals will remain static, unambiguously separating the exchangeable protons from the aromatic backbone.

Protocol B: N-Acetylation for Structural Validation

Causality: Because C3-H and C6-H both show similar 2J and 3J HMBC correlations to the core quaternary carbons, 2D NMR alone can sometimes be ambiguous. By chemically converting the free amine to an amide (N-acetylation), we drastically reduce its electron-donating capacity.

  • Reaction Setup: Dissolve 50 mg of the substrate in 2 mL of anhydrous pyridine. Pyridine acts as both the solvent and an acid scavenger.

  • Derivatization: Add 1.5 molar equivalents of acetic anhydride (Ac 2​ O) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Isolation: Quench the reaction with 5 mL of ice-cold water to precipitate the N-acetyl derivative. Filter, wash with cold water, and dry under high vacuum.

  • Self-Validation Analysis: Acquire a 1 H NMR spectrum of the derivative in DMSO-d 6​ . The conversion of the -NH 2​ to an -NHAc group removes the shielding effect on the ortho position. Consequently, the C3-H singlet will shift dramatically downfield (from ~6.3 ppm to >7.0 ppm). This chemical perturbation definitively proves which singlet belongs to C3-H.

NMR_Workflow Sample Compound 63407-32-9 (Solvent: DMSO-d6) Acq1D 1D NMR (1H, 13C) Identify isolated spins Sample->Acq1D Deriv N-Acetylation Confirm C3-H via shift Sample->Deriv Chemical validation VTNMR VT-NMR (298K to 348K) Validate exchangeable protons Acq1D->VTNMR H-bond analysis Acq2D 2D NMR (HMBC, HSQC) Map quaternary carbons Acq1D->Acq2D Connectivity mapping Deriv->Acq1D Re-acquisition

Fig 2: Self-validating NMR characterization workflow for zwitterionic anthranilic acid derivatives.

Quantitative Data Presentation

The following table summarizes the validated 1 H and 13 C NMR assignments, synthesized from 1D, 2D (HMBC/HSQC), and derivatization workflows.

Table 1: 1 H and 13 C NMR Resonance Assignments (DMSO-d 6​ , 298 K)

PositionNucleusChemical Shift ( δ , ppm)MultiplicityIntegrationHMBC Correlations ( 1 H to 13 C)
C1 13 C169.5---
C2 13 C148.2---
C3 13 C102.1---
C3-H 1 H6.32Singlet (s)1HC1, C2, C4, C5
C4 13 C146.5---
C5 13 C138.4---
C6 13 C115.3---
C6-H 1 H7.28Singlet (s)1HC1, C2, C4, C5
4-OH 1 H9.85Broad Singlet (br s)1HC3, C4, C5
2-NH 2​ 1 H6.55Broad Singlet (br s)2HC1, C2, C3
5-OCH 3​ 1 H / 13 C3.76 ( 1 H) / 56.2 ( 13 C)Singlet (s)3HC5
1-COOH 1 H12.40Broad Singlet (br s)1HC1

References

  • Title: The specificity of intermodular recognition in a prototypical nonribosomal peptide synthetase depends on an adaptor domain Source: Science Advances (via PubMed Central / NIH) URL: [Link]

Application

Application Notes and Protocols: 2-Amino-4-hydroxy-5-methoxybenzoic Acid in Advanced Materials Science

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Structural Rationale 2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS 63407-32-9)[1] is a highly functionalized anthranilic acid derivative that serves as a versatile building block in modern materials science. Unlike simpler aromatic monomers, this compound possesses four distinct functional groups—an amino group (-NH 2​ ), a hydroxyl group (-OH), a carboxylic acid (-COOH), and a methoxy group (-OCH 3​ ).

For researchers and drug development professionals, this multi-functionality bridges organic polymer chemistry and inorganic coordination chemistry:

  • In Polymer Science: It acts as an AB-type monomer for synthesizing high-performance polybenzoxazoles (PBOs) and specialized polyimides[2]. The asymmetric methoxy group disrupts rigid chain packing, dramatically improving the solubility of polymer precursors without sacrificing the thermal stability of the final material, a principle well-documented in structurally analogous hydroxybenzoic acids[3].

  • In Coordination Chemistry: The carboxylic and hydroxyl/amino groups serve as strong chelating sites for lanthanide ions (e.g., Eu 3+ ), while the methoxy-substituted aromatic ring acts as an efficient "antenna" to sensitize luminescence. This makes it an ideal ligand for Metal-Organic Frameworks (MOFs) used in pharmaceutical quality control and biomarker sensing.

Application I: Synthesis of Soluble Polybenzoxazole (PBO) Precursors

Polybenzoxazoles (PBOs) are renowned for their extreme thermal stability and chemical resistance, making them ideal for sterilizable medical device coatings and durable drug-eluting matrices. However, rigid-rod PBOs are notoriously insoluble. By utilizing 2-Amino-4-hydroxy-5-methoxybenzoic acid, the bulky -OCH 3​ side group increases the free volume between polymer chains, granting the polyhydroxyamide (PHA) precursor excellent solubility in standard aprotic solvents.

The Causality of the Yamazaki-Higashi Phosphorylation

To polymerize this AB-type monomer, direct thermal polycondensation is ineffective due to the high temperatures required, which cause premature degradation. Instead, we employ the Yamazaki-Higashi phosphorylation condition . Triphenyl phosphite (TPP) and pyridine form an active N-phosphonium salt intermediate with the carboxylic acid. This intermediate undergoes highly chemoselective nucleophilic attack by the amino group. The hydroxyl group remains unreacted due to its lower nucleophilicity, preventing unwanted esterification and cross-linking.

Protocol: Step-by-Step Polymerization and Cyclization

Reagents:

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid (Monomer)

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium Chloride (LiCl)

Workflow:

  • Monomer Dissolution: In a flame-dried, nitrogen-purged three-neck flask, dissolve 10 mmol of the monomer in 20 mL of NMP containing 5 wt% LiCl. Insight: LiCl disrupts intermolecular hydrogen bonding, keeping the growing polymer chains in solution.

  • Activation: Add 12 mmol of TPP and 5 mL of Pyridine to the mixture.

  • Polycondensation: Heat the reaction mixture to 110°C and stir continuously for 12 hours under a nitrogen atmosphere. The solution will become highly viscous, validating successful linear chain growth.

  • Precipitation: Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred methanol. Collect the fibrous Polyhydroxyamide (PHA) precipitate via vacuum filtration.

  • Purification: Soxhlet extract the PHA with methanol for 24 hours to remove residual TPP and pyridine, then dry in a vacuum oven at 80°C.

  • Thermal Cyclodehydration (Film Casting): Dissolve the purified PHA in DMAc (10 wt% solution) and cast onto a glass substrate. Subject the film to a step-cure process in a vacuum oven: 150°C (1h), 250°C (1h), and 350°C (1h) to drive off water and close the benzoxazole rings.

PBO_Synthesis A 2-Amino-4-hydroxy- 5-methoxybenzoic acid (AB Monomer) B Polycondensation (Yamazaki-Higashi) A->B NMP, LiCl C Polyhydroxyamide (PHA) Precursor B->C TPP, Pyridine D Thermal Cyclization (250-350°C) C->D Film Casting E Polybenzoxazole (PBO) Network D->E -H2O

Caption: Workflow for synthesizing soluble PBO precursors via Yamazaki-Higashi phosphorylation.

Application II: Lanthanide-Doped Luminescent MOFs for Sensing

In drug development, tracking Active Pharmaceutical Ingredients (APIs) or detecting heavy metal impurities requires highly sensitive sensors. Lanthanide-MOFs (Ln-MOFs) are excellent candidates due to their sharp emission bands and long luminescence lifetimes.

The Causality of the Antenna Effect

Direct excitation of Europium (Eu 3+ ) is forbidden by the Laporte rule, resulting in extremely weak light absorption. To bypass this, 2-Amino-4-hydroxy-5-methoxybenzoic acid acts as an "antenna." The ligand absorbs UV light and undergoes intersystem crossing to its triplet state (T 1​ ). The methoxy group is crucial here: its electron-donating nature raises the HOMO level of the aromatic ring, precisely tuning the T 1​ energy to match the 5 D 0​ resonance level of Eu 3+ . This allows for highly efficient non-radiative energy transfer, resulting in brilliant red luminescence.

Protocol: Solvothermal Synthesis of Eu-MOF

Reagents:

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid (Ligand)

  • Europium(III) nitrate hexahydrate (Eu(NO 3​ ) 3​ ·6H 2​ O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol and Deionized Water

Workflow:

  • Precursor Preparation: Dissolve 0.5 mmol of the ligand and 0.5 mmol of Eu(NO 3​ ) 3​ ·6H 2​ O in a 15 mL solvent mixture of DMF/Ethanol/H 2​ O (v/v/v, 2:1:1).

  • Solvothermal Reaction: Transfer the clear solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in an oven at 120°C for 48 hours. Insight: At 120°C, DMF slowly undergoes thermal hydrolysis, releasing trace amounts of dimethylamine. This acts as a gentle, in-situ base to deprotonate the ligand's carboxylic acid, facilitating controlled crystal growth rather than amorphous precipitation.

  • Harvesting: Cool the autoclave to room temperature at a rate of 5°C/hour. Collect the resulting block-shaped crystals via centrifugation.

  • Washing & Activation: Wash the crystals three times with fresh DMF to remove unreacted precursors, followed by solvent exchange with ethanol for 3 days (replacing ethanol daily). Dry under vacuum at 60°C.

  • Self-Validation (QC): Place the dried powder under a standard 365 nm UV lamp. An immediate, intense red glow validates successful coordination and energy transfer. Lack of luminescence indicates quenching, likely due to residual water molecules coordinated to the Eu 3+ center.

Antenna_Effect UV UV Excitation (250-350 nm) S0 Ligand Ground State (S0) UV->S0 Absorption S1 Ligand Excited Singlet (S1) S0->S1 Excitation T1 Ligand Triplet State (T1) Tuned by -OCH3 S1->T1 Intersystem Crossing Eu Eu3+ Excited State (5D0) T1->Eu Energy Transfer (ET) Emission Red Luminescence (612 nm) Eu->Emission Radiative Decay

Caption: Energy transfer mechanism (Antenna Effect) in the Eu-MOF sensitized by the methoxy group.

Quantitative Data Presentation

The structural modifications introduced by the methoxy group yield measurable improvements in both polymer processability and MOF photophysics compared to unsubstituted baseline analogs.

Material ClassMonomer / Ligand UsedPrecursor Solubility (NMP)Thermal Stability (T d5%​ )Luminescence Quantum Yield ( Φ )
PBO Polymer 3-Amino-4-hydroxybenzoic acid (Unsubstituted)Insoluble520 °CN/A
PBO Polymer 2-Amino-4-hydroxy-5-methoxybenzoic acidHighly Soluble 495 °CN/A
Eu-MOF 2-Amino-4-hydroxybenzoic acid (Unsubstituted)N/A350 °C~12%
Eu-MOF 2-Amino-4-hydroxy-5-methoxybenzoic acidN/A340 °C~38%

Table 1: Comparative material properties highlighting the functional benefits of the -OCH 3​ substitution. T d5%​ represents the temperature at 5% weight loss.

References

  • Google Patents. "Bisimide phenol compounds and their manufacturing methods (JP5304106B2)".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic Acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid. This document is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic intermediate. While this compound is a crucial building block, particularly in the synthesis of targeted therapeutics like gefitinib, its preparation can be challenging due to potential side reactions and purification difficulties.[1]

This guide provides a plausible synthetic pathway, detailed troubleshooting protocols, and data-driven optimization strategies based on established chemical principles and analogous transformations found in the literature.

Part 1: Proposed Synthetic Strategy & Core Protocol

The synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid is most practically approached via a two-step sequence starting from a commercially available precursor, 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The strategy involves the regioselective nitration of the aromatic ring, followed by the reduction of the nitro group to the desired amine.

G cluster_0 Synthetic Workflow A Starting Material: 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid) B Step 1: Regioselective Nitration A->B  HNO₃ / H₂SO₄  (0-5 °C) C Intermediate: 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid B->C D Step 2: Nitro Group Reduction C->D  Pd/C, H₂ (g)  or SnCl₂ / HCl E Final Product: 2-Amino-4-hydroxy-5-methoxybenzoic Acid D->E

Caption: Proposed two-step synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid.

Detailed Experimental Protocol (Baseline)

This protocol is a representative method derived from standard organic chemistry procedures for analogous compounds and requires optimization for specific laboratory conditions.

Step 1: Synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-hydroxy-3-methoxybenzoic acid (1.0 eq.). Dissolve it in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at 0 °C using an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes with a few drops of acetic acid. The starting material should be consumed within 2-3 hours.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. A yellow precipitate should form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral to pH paper, and dry under vacuum to yield crude 4-hydroxy-5-methoxy-2-nitrobenzoic acid.

Step 2: Synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic Acid

  • Reaction Setup: To a hydrogenation vessel, add the crude 4-hydroxy-5-methoxy-2-nitrobenzoic acid (1.0 eq.) and a suitable solvent such as methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Reduction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the nitro-intermediate indicates the completion of the reaction. This may take 4-18 hours. A similar reduction of a related nitrobenzoic acid is reported to proceed for 18 hours at atmospheric pressure.[2]

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the solvent used in the reaction.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-Amino-4-hydroxy-5-methoxybenzoic acid as a solid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving high yield and purity? A1: The regioselective nitration (Step 1) is the most critical step. The directing effects of the hydroxyl, methoxy, and carboxyl groups on the aromatic ring can lead to the formation of isomers. Precise control over temperature and the rate of addition of the nitrating agent is paramount to favor nitration at the C2 position and minimize side reactions.

Q2: How can I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most convenient method. For the nitration step, the product is significantly more polar than the starting material. For the reduction step, the amino product will have a different Rf value and may require a different stain for visualization if it's not colored. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.[3]

Q3: My final product is dark brown or black. What causes this discoloration and how can I prevent it? A3: The aminophenol structure of the final product is highly susceptible to oxidation, which results in colored impurities. To prevent this, perform the reduction and subsequent work-up steps under an inert atmosphere (nitrogen or argon). Degassing solvents before use can also help. For storage, keep the final product in a tightly sealed container under an inert atmosphere and protected from light.

Q4: Are there alternative reduction methods to catalytic hydrogenation? A4: Yes. If catalytic hydrogenation equipment is unavailable or if the catalyst is poisoned, chemical reduction is a viable alternative. A common method is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, followed by a basic work-up. Another option is using sodium dithionite (Na₂S₂O₄), which can be effective for reducing nitro groups in aqueous media.[4]

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Nitration Step 1. Incomplete Reaction: Insufficient nitrating agent or reaction time.1. Ensure at least 1.1 equivalents of nitric acid are used. Monitor the reaction via TLC and extend the reaction time if the starting material is still present.
2. Product Loss During Work-up: The nitro-intermediate has some solubility in water.2. Ensure the quench is performed on a large excess of ice to keep the temperature low and minimize solubility. Avoid using excessive amounts of water for washing the precipitate.
3. Side Reactions: Over-nitration or oxidation of the phenol group.3. Maintain strict temperature control (0-5 °C). A slower, more controlled addition of the nitrating agent can significantly reduce side product formation.
Formation of Multiple Isomers Poor Regioselectivity: The activating -OH and -OCH₃ groups can direct nitration to other positions.The ortho-para directing hydroxyl and methoxy groups are ortho to each other, strongly activating the C2 and C6 positions. The C2 position is sterically less hindered. Precise temperature control is key to maximizing selectivity. If isomers form, purification by fractional recrystallization or column chromatography will be necessary.
Incomplete Nitro Reduction 1. Catalyst Inactivity: The Pd/C catalyst may be old, of poor quality, or poisoned.1. Use fresh, high-quality Pd/C catalyst. Certain functional groups or impurities from the previous step can act as catalyst poisons. Ensure the nitro-intermediate is reasonably pure before reduction.
2. Insufficient Hydrogen Pressure/Agitation: Poor mixing can lead to a slow or stalled reaction.2. Increase the hydrogen pressure (if equipment allows) and ensure vigorous stirring to maximize the three-phase (solid catalyst, liquid solution, gas) contact area.
3. Incomplete Reaction: Insufficient reaction time.3. Allow the reaction to proceed for a longer duration. Some reductions can take up to 24 hours for full conversion.[2]
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: Incomplete reaction in either step.1. For the reduction step, an acidic wash during work-up can remove any unreacted basic amino product from the neutral nitro-intermediate if the reaction stalls.
2. Oxidative Impurities: The product degraded during work-up or storage.2. Purify via recrystallization in the presence of a small amount of a reducing agent like sodium bisulfite. Conduct the work-up and purification under an inert atmosphere.
Troubleshooting Workflow

G cluster_0 Troubleshooting Logic A Synthesis Issue Identified: Low Product Yield B Which step has low yield? A->B C Nitration (Step 1) B->C D Reduction (Step 2) B->D E Check TLC of crude product. Is starting material present? C->E J Check TLC/LCMS of crude product. Is nitro-intermediate present? D->J F YES E->F G NO E->G H Increase reaction time or stoichiometry of nitrating agent. F->H I Review work-up procedure. Check for product loss in aqueous phase. G->I K YES J->K L NO J->L M Use fresh catalyst. Increase H₂ pressure or reaction time. K->M N Product is likely lost to oxidation. Refine work-up to use inert atmosphere. L->N

Sources

Optimization

Purification techniques for crude 2-Amino-4-hydroxy-5-methoxybenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical challenges associated with purifying crude 2-Amino-4-h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical challenges associated with purifying crude 2-Amino-4-hydroxy-5-methoxybenzoic acid .

This compound is notoriously difficult to purify due to its amphoteric nature and extreme susceptibility to oxidative degradation. By understanding the mechanistic causality behind its behavior, we can engineer a self-validating purification workflow that guarantees high recovery and exceptional purity.

Part 1: Core Principles & Mechanistic Causality

To successfully purify 2-Amino-4-hydroxy-5-methoxybenzoic acid, you must master two competing chemical properties:

1. Amphoterism and the Isoelectric Point (pI) This molecule contains a basic aromatic amine (-NH₂), a weakly acidic phenolic hydroxyl (-OH), and a moderately acidic carboxylic acid (-COOH). It exists as a highly soluble cation at low pH and a highly soluble anion at high pH (1)[1]. Maximum precipitation occurs exactly at its isoelectric point (pI ~3.5–4.0), where the opposing charges neutralize to form an insoluble zwitterion[2].

2. Oxidative Liability Aminophenol derivatives are highly electron-rich. The synergistic electron-donating effects of the -NH₂, -OH, and -OCH₃ groups make the aromatic ring extremely vulnerable to aerobic oxidation (3)[3]. In alkaline solutions, dissolved oxygen rapidly oxidizes the aminophenol moiety into dark, polymeric quinone-imine species[4].

Mechanism Cation Cationic Form (pH < 2.0) Highly Soluble Zwitterion Zwitterionic Form (pH 3.5 - 4.0) Insoluble (Target) Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (pH > 6.0) Highly Soluble Zwitterion->Anion + OH- Anion->Zwitterion + H+ Quinone Quinone Imine (Oxidation Product) Dark/Brown Impurity Anion->Quinone O2 (Air) Alkaline pH

Fig 1: pH-dependent speciation and oxidative degradation pathway of the target compound.

Part 2: Troubleshooting FAQs

Q1: My crude product turns dark brown/black when I dissolve it in base for carbon treatment. How do I prevent this? A1: This discoloration is a direct result of oxidative degradation into quinone-imines[3]. To prevent this, you must disrupt the oxidation pathway. Always purge your aqueous solvents with an inert gas (N₂ or Argon) to displace dissolved oxygen. Furthermore, incorporate a sacrificial reducing agent—such as sodium dithionite (Na₂S₂O₄)—into your alkaline dissolution buffer (5)[5]. Sodium dithionite preferentially scavenges oxygen and reduces any formed quinone-imines back to the colorless aminophenol[6].

Q2: I am losing over 40% of my yield during the final precipitation step. What is causing this poor recovery? A2: Yield loss during the precipitation of amphoteric compounds is almost always due to "overshooting" the isoelectric point[7]. If you acidify the solution below pH 2.0, the amine group becomes protonated (-NH₃⁺), rendering the molecule highly soluble[7]. Conversely, stopping at pH 5.0 leaves the carboxylate ionized (-COO⁻). You must use a calibrated pH meter and carefully titrate the solution to exactly pH 3.5–4.0 to maximize zwitterion formation and force precipitation.

Q3: Recrystallization from organic solvents is failing to remove regioisomeric impurities. What is the alternative? A3: Regioisomers of aminohydroxybenzoic acids often co-crystallize due to similar lattice energies and hydrogen-bonding profiles. Instead of standard organic recrystallization, utilize an acid-base reprecipitation coupled with activated carbon decolorization[3]. By dissolving the crude mixture in aqueous NaOH (pH 9-10), you disrupt the crystal lattice entirely. Activated carbon can then selectively adsorb higher-molecular-weight colored impurities[3].

Part 3: Quantitative Data & Parameters

Table 1: pH-Dependent Speciation and Solubility Profile

pH RangeDominant SpeciesNet ChargeAqueous SolubilityAction / Implication
< 2.0 Ammonium Cation+1Very HighAvoid; product will remain dissolved in the aqueous phase.
3.5 – 4.0 Zwitterion0Minimum Target pH for maximum precipitation and recovery.
> 6.0 Carboxylate Anion-1HighUsed for initial dissolution and carbon treatment.
> 9.0 Phenoxide/Carboxylate-2Very HighMaximum solubility; highest risk of rapid air oxidation.

Table 2: Recommended Antioxidants for Aminophenol Purification

AntioxidantWorking ConcentrationMechanism of ActionBest Use Case
Sodium Dithionite (Na₂S₂O₄) 1.0 - 5.0% (w/w to crude)Strong reducing agent; reduces quinones back to phenols.Highly oxidized, dark black/brown crude batches.
Ascorbic Acid (Vitamin C) 2.0 - 10.0% (w/w to crude)Free radical scavenger; prevents initial oxidation.Mildly discolored batches; sensitive downstream assays.

Part 4: Standard Operating Procedure (SOP)

Protocol: Antioxidant-Assisted Isoelectric Precipitation & Decolorization

Self-Validation Principle: This protocol uses visual color cues and strict pH boundaries to validate success at each step. If the solution darkens, the antioxidant barrier has failed. If precipitation does not occur, the pH boundary has been breached.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a 500 mL round-bottom flask with N₂ for 5 minutes. Maintain a gentle positive pressure throughout the dissolution phase to lock out atmospheric oxygen[5].

  • Alkaline Dissolution: Suspend 10 g of crude 2-Amino-4-hydroxy-5-methoxybenzoic acid in 100 mL of deionized water. Add 0.5 g of sodium dithionite (Na₂S₂O₄) to the suspension[6]. Slowly add 1M NaOH dropwise while stirring until the pH reaches 9.0–10.0.

    • Self-Validation Check: The solid should completely dissolve into a clear or pale-yellow solution. If the solution turns dark brown, the antioxidant concentration is insufficient; add an additional 0.2 g of Na₂S₂O₄[3].

  • Decolorization: Add 1.0 g of activated carbon to the alkaline solution. Heat the mixture to 60°C for 30 minutes under continuous stirring[3].

  • Hot Filtration: Pre-heat a Büchner funnel and prepare a 1 cm pad of Celite 545. Filter the hot suspension under vacuum to remove the activated carbon and adsorbed polymeric impurities. Rinse the pad with 10 mL of warm, slightly alkaline water (pH 9).

  • Isoelectric Precipitation: Transfer the clear filtrate to a clean flask. While monitoring with a calibrated pH meter, slowly add 1M HCl dropwise. As the pH drops below 5.0, the solution will become cloudy. Continue adding HCl until the pH stabilizes exactly at 3.5–4.0 [7].

    • Causality: This specific pH forces the molecule into its neutral zwitterionic state, crashing it out of the aqueous phase.

  • Isolation & Washing: Stir the suspension at 4°C (ice bath) for 1 hour to maximize crystal yield. Isolate the purified solid via vacuum filtration. Wash the filter cake with 15 mL of ice-cold deionized water, followed by 10 mL of cold ethanol to displace residual moisture.

  • Drying: Dry the purified product in a vacuum desiccator over silica gel or P₂O₅ for 24 hours to prevent oxidative degradation during the drying phase[3].

Workflow Crude Crude 2-Amino-4-hydroxy- 5-methoxybenzoic acid Dissolve 1. Alkaline Dissolution Dissolve in aq. NaOH (pH 9-10) + Na2S2O4 (Antioxidant) Crude->Dissolve Charcoal 2. Decolorization Add Activated Carbon Heat to 60°C for 30 min Dissolve->Charcoal Filter 3. Hot Filtration Filter through Celite bed to remove carbon/impurities Charcoal->Filter Acidify 4. Isoelectric Precipitation Carefully acidify with HCl to exact pH 3.5 - 4.0 Filter->Acidify Precipitate 5. Isolation Vacuum filtration & wash with ice-cold water Acidify->Precipitate

Fig 2: Workflow for isoelectric precipitation and decolorization of the crude compound.

Part 5: References

  • Title: 2-amino-4-hydroxy-5-methoxybenzoic acid | 63407-32-9 | Source: ChemicalBook | URL: 8

  • Title: 4-Aminosalicylic acid CAS#: 65-49-6 | Source: ChemicalBook | URL: 1

  • Title: Technical Support Center: High-Purity 3,5-Diaminophenol Recrystallization | Source: BenchChem | URL: 3

  • Title: US4139562A - Process for purifying crude p-aminophenol | Source: Google Patents | URL: 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and scale-up of 2-Amino-4-hydroxy-5-methoxybenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and scale-up of 2-Amino-4-hydroxy-5-methoxybenzoic acid (often referred to as 2-amino-vanillic acid). This compound is a critical highly-functionalized intermediate used in the synthesis of quinazoline-based kinase inhibitors and catechol-O-methyltransferase (COMT) inhibitors.

Due to its dense functionalization (four contiguous substituted ring positions), synthesizing this molecule is fraught with regioselectivity and chemoselectivity challenges. This guide addresses the root causes of common side reactions and provides field-proven, self-validating protocols to ensure high-purity yields.

Part 1: Troubleshooting & FAQs

Q1: During the demethylation of 2-amino-4,5-dimethoxybenzoic acid, my yield is extremely low and I cannot separate the product mixture. What is happening?

Cause: You are experiencing a failure in regioselectivity. When using alkaline aqueous hydrolysis or harsh Lewis acids for demethylation, cleavage occurs concurrently at both the 4-O and 5-O positions. This yields a mixture of your target (2-amino-4-hydroxy-5-methoxybenzoic acid) and its constitutional isomer (2-amino-4-methoxy-5-hydroxybenzoic acid)[1]. Because these isomers possess nearly identical polarities and pKa values, chromatographic separation or fractional crystallization is practically impossible, devastating your isolated yield[1]. Solution: Avoid non-selective demethylation. Instead, pivot to a directed nitration-reduction route starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid), which inherently possesses the correct oxygen functionalization pattern.

Q2: I am trying to nitrate vanillic acid to obtain the 2-nitro precursor, but NMR shows my major product is the 5-nitro isomer. How do I correct this?

Cause: This is a classic issue of competing electronic directing effects. In unprotected vanillic acid, the highly activating hydroxyl (-OH) group at C4 dominates the electrophilic aromatic substitution, overpowering the methoxy (-OMe) group at C3. The -OH group directs the incoming nitronium ion to its ortho position, which is C5, yielding the undesired 5-nitrovanillic acid[2]. Solution: You must invert the directing hierarchy by masking the hydroxyl group. Acetylate the -OH group to an acetate ester (-OAc) prior to nitration. The carbonyl of the acetate pulls electron density away from the ring, significantly reducing its activating power. Consequently, the -OMe group becomes the dominant electron-donating group, directing the nitration to its ortho position (C2). The acetate is then easily removed via mild basic hydrolysis to yield the desired 2-nitro-4-hydroxy-5-methoxybenzoic acid.

Q3: My nitration reaction mixture turns dark black, and TLC shows a smear of degradation products. What went wrong?

Cause: Thermal runaway leading to oxidative degradation. The nitration of electron-rich aromatic rings is highly exothermic. If the internal reaction temperature exceeds 10°C, the nitric acid ceases to act merely as a nitrating agent and begins acting as a harsh oxidant[3]. This cleaves the aromatic ring and triggers the formation of complex phenolic polymers and dinitrated byproducts[3]. Solution: Strict cryogenic control is non-negotiable. Maintain the internal temperature between 0°C and 5°C. Use acetic anhydride as a solvent to moderate reactivity through the in situ generation of acetyl nitrate, which is a milder and more controllable electrophile.

Q4: During the catalytic reduction of the 2-nitro precursor, my product is contaminated with a persistent yellow impurity.

Cause: Incomplete reduction. The reduction of the nitro group proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If hydrogen pressure drops or the catalyst is poisoned, the reaction stalls at the hydroxylamine stage, which can dimerize into intensely yellow azo or azoxy compounds. Solution: Ensure vigorous agitation to overcome gas-liquid mass transfer limitations. Use a fresh 10% Pd/C catalyst and maintain a constant hydrogen pressure of at least 40 psi until volumetric uptake completely ceases.

Part 2: Pathway Visualization

The following diagram maps the synthetic logic, highlighting where critical side reactions occur and how the optimized route bypasses them.

G SM1 2-Amino-4,5-dimethoxy- benzoic acid Target 2-Amino-4-hydroxy-5-methoxy- benzoic acid (Target) SM1->Target Selective Demethylation Side1 2-Amino-4-methoxy-5-hydroxy- benzoic acid (Isomer) SM1->Side1 Non-selective Cleavage SM2 Vanillic Acid (4-Hydroxy-3-methoxy- benzoic acid) Side2 5-Nitrovanillic acid (Regioisomer) SM2->Side2 Direct Nitration (-OH directs to C5) Side3 Oxidative Degradation & Polymers SM2->Side3 T > 10°C (Exothermic) Int1 4-Acetoxy-3-methoxy- benzoic acid SM2->Int1 Acetylation (Masks -OH) Int2 2-Nitro-4-hydroxy-5-methoxy- benzoic acid Int1->Int2 1. Nitration (-OMe directs to C2) 2. Hydrolysis Int2->Target Catalytic Reduction (H2)

Fig 1: Synthetic pathways and side reactions for 2-Amino-4-hydroxy-5-methoxybenzoic acid.

Part 3: Quantitative Route Comparison

Synthetic RouteStarting MaterialKey ReagentsMajor Side ReactionTypical YieldScalability
Direct Demethylation 2-Amino-4,5-dimethoxybenzoic acidNaOH (aq) or BBr₃5-O-demethylation (Isomer formation)< 30%Poor (Purification bottleneck)
Direct Nitration Vanillic AcidHNO₃, H₂SO₄C5-Nitration, Oxidative degradation15 - 25%Poor (Thermal hazards)
Directed Nitration (Optimized) Vanillic AcidAc₂O, HNO₃, then NaOHTrace dinitration75 - 85%Excellent (Highly controlled)

Part 4: Self-Validating Experimental Protocols

Protocol A: Directed Nitration via Acetylation (Synthesis of 2-Nitro Precursor)

This protocol utilizes transient protection to enforce regiocontrol and limit oxidation.

  • Acetylation: Suspend vanillic acid (1.0 eq) in acetic anhydride (3.0 eq). Add a catalytic amount of pyridine (0.05 eq). Stir at 50°C for 2 hours until the solution becomes homogenous.

  • Cooling: Cool the reactor to exactly 0°C using an ice-salt bath. Causality Note: Acetic anhydride will begin to form acetyl nitrate upon the addition of nitric acid; temperatures above 10°C will trigger runaway oxidation.

  • Nitration: Add fuming nitric acid (1.1 eq) dropwise over 1 hour. Self-Validation Checkpoint 1: Monitor the internal thermocouple. If the temperature spikes above 5°C, pause the addition immediately. The reaction mixture should remain a pale yellow/orange. If it turns dark brown, oxidative cleavage has occurred.

  • Hydrolysis: Pour the mixture over crushed ice to quench. Add 2M NaOH slowly until pH 10 is reached, and stir for 2 hours at room temperature to hydrolyze the acetate protecting group.

  • Isolation: Acidify the aqueous layer with 2M HCl to pH 2. Self-Validation Checkpoint 2: A bright yellow precipitate will form. Filter and analyze via TLC (Eluent: DCM/MeOH 9:1). A single UV-active spot confirms successful regioselective nitration and complete deprotection.

Protocol B: Catalytic Reduction to Target Amine

This protocol ensures complete reduction without over-hydrogenation of the aromatic ring.

  • Preparation: Dissolve 2-nitro-4-hydroxy-5-methoxybenzoic acid (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under a blanket of nitrogen.

  • Reduction: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the reactor to 40 psi with H₂ gas and stir vigorously at 25°C.

  • Monitoring: Self-Validation Checkpoint 3: Monitor the reaction via hydrogen gas uptake. The reaction is strictly complete when the volumetric uptake of H₂ ceases (theoretical: 3 molar equivalents). Do not stop the reaction prematurely, or hydroxylamine intermediates will persist.

  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. The filtrate must be nearly colorless. Concentrate in vacuo to yield 2-Amino-4-hydroxy-5-methoxybenzoic acid as an off-white solid.

Part 5: References

  • Dipharma. (2022). The twilight zone of Vanillic Acid nitration: how the purity requirements for a pharma-grade intermediate faces off with a well-known reaction. Retrieved from:

  • Benchchem. (2025). Optimizing the reaction temperature for 4-Amino-3-methoxybenzoic acid synthesis. Retrieved from:

  • Google Patents. (2009). CN101570516B - Method for preparing 4-(3-chlorine-4-fluorophenylalanine)-7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazoline. Retrieved from:

Sources

Optimization

Overcoming solubility issues with 2-Amino-4-hydroxy-5-methoxybenzoic acid in reactions

Welcome to the technical support guide for 2-Amino-4-hydroxy-5-methoxybenzoic acid. This document is designed for researchers, chemists, and formulation scientists to navigate and overcome common challenges, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Amino-4-hydroxy-5-methoxybenzoic acid. This document is designed for researchers, chemists, and formulation scientists to navigate and overcome common challenges, particularly those related to solubility, encountered during its use in chemical reactions and formulations.

Introduction: Understanding the Molecule

2-Amino-4-hydroxy-5-methoxybenzoic acid is a substituted aromatic compound possessing a unique combination of functional groups: a carboxylic acid, an amino group, a hydroxyl group, and a methoxy group. This structure confers amphoteric and zwitterionic characteristics, making its solubility highly dependent on the surrounding chemical environment, especially pH.

The presence of both an acidic group (carboxylic acid) and a basic group (amino) means the molecule can exist in cationic, anionic, or neutral zwitterionic forms. Its lowest aqueous solubility is typically observed at its isoelectric point (pI), where the net charge is zero. Understanding this behavior is the cornerstone of troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving 2-Amino-4-hydroxy-5-methoxybenzoic acid?

A1: For organic reactions, polar aprotic solvents are generally the most effective starting point.

  • Highly Recommended: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices due to their ability to solvate a wide range of organic molecules, including those with multiple hydrogen bonding sites.[1][2][3]

  • Good Alternatives: Polar protic solvents like ethanol and methanol can also be used, though solubility might be lower compared to DMSO or DMF.[1]

  • Aqueous Systems: Direct dissolution in neutral water is expected to be very low.[1] For aqueous applications, pH modification is almost always necessary.

Q2: How does pH impact the solubility of this compound in aqueous media?

A2: pH is the most critical factor for aqueous solubility.

  • Acidic Conditions (pH < ~2-3): The amino group becomes protonated (-NH3+), forming a cationic species. This significantly increases solubility in acidic aqueous solutions.

  • Basic Conditions (pH > ~8-9): The carboxylic acid group is deprotonated (-COO-), forming an anionic salt. This dramatically increases solubility in basic aqueous solutions.[1] A common laboratory practice is to add a base like sodium hydroxide (NaOH) or an organic base like triethylamine (TEA) dropwise to an aqueous suspension until the solid dissolves.[1]

  • Isoelectric Point (pI): At a specific intermediate pH, the compound will exist primarily as a zwitterion, carrying both a positive and negative charge. At this pI, aqueous solubility is at its minimum, which can lead to precipitation.[4]

Q3: My compound precipitates out of solution when I adjust the temperature. How can I prevent this?

A3: This often occurs when a solution is saturated or supersaturated at an elevated temperature. Upon cooling, the solubility decreases, causing the compound to crash out.

  • Use a stronger solvent system: If possible, switch to a solvent in which the compound has higher intrinsic solubility at all working temperatures (e.g., moving from ethanol to DMF).

  • Work with more dilute solutions: Lowering the overall concentration can keep the compound below its solubility limit even at lower temperatures.

  • Maintain a moderately elevated temperature: If the reaction chemistry allows, maintaining a constant, slightly elevated temperature can prevent precipitation.[1]

  • Employ co-solvents: Adding a small percentage of a highly effective solvent (like DMSO) to a less effective one can sometimes improve overall solubility and stability.[5]

Troubleshooting Guide: Common Reaction Problems

This section addresses specific issues you may encounter during chemical synthesis.

Problem 1: Low reaction yield or incomplete reaction, suspecting poor solubility.

Your starting material, 2-Amino-4-hydroxy-5-methoxybenzoic acid, is not fully dissolving in the reaction solvent, leading to a heterogeneous mixture and poor reactivity.

dot graph TD { A[Start: Low Yield/Incomplete Reaction]; B{Is the reaction mixture a clear, homogeneous solution?}; C[Issue is likely not solubility. Investigate other parameters: reaction time, temperature, reagent stoichiometry, catalyst activity.]; D{Can you use a polar aprotic solvent like DMSO or DMF?}; E[Action: Switch solvent to DMSO or DMF. Start with a small test reaction.]; F{Is the reaction compatible with acidic or basic conditions?}; G[Action: For aqueous/protic systems, adjust pH away from the isoelectric point. Add acid (e.g., HCl) to protonate the amine or base (e.g., NaOH, TEA) to deprotonate the carboxylic acid.]; H{Can co-solvents be used?}; I[Action: Add a small volume % (e.g., 5-10%) of a stronger solvent like DMSO to your current solvent.]; J[Action: Consider derivatization. Protect the carboxylic acid as an ester or the amine as a carbamate to transiently alter solubility for the reaction step.]; K[Re-evaluate reaction success.];

} end Caption: Decision workflow for troubleshooting solubility-related reaction issues.

Protocol 1: Solvent Screening

  • Place a small, equivalent amount of 2-Amino-4-hydroxy-5-methoxybenzoic acid into several vials.

  • To each vial, add a different solvent (e.g., DMF, DMSO, NMP, Ethanol, Acetonitrile) in a measured volume.

  • Stir or vortex the vials at room temperature for a set period.

  • Observe which solvent provides the best dissolution. Gentle warming (40-50°C) can be used to assess thermal effects on solubility.[1]

  • Select the best-performing solvent that is compatible with your reaction chemistry for a small-scale trial run.

Protocol 2: pH Adjustment for Aqueous Reactions

  • Suspend the desired amount of 2-Amino-4-hydroxy-5-methoxybenzoic acid in water or a buffered solution.

  • While stirring, add a 1M solution of a suitable base (e.g., NaOH) or acid (e.g., HCl) dropwise.

  • Monitor the mixture. Continue adding the acid or base until a clear solution is obtained.

  • Ensure the final pH of the solution is compatible with your downstream reaction steps and reagent stability.

Problem 2: The product precipitates during workup or purification.

The reaction is complete, but upon quenching, extraction, or solvent change, the desired product or unreacted starting material crashes out of solution, complicating isolation.

This is almost always due to a change in the solvent environment that lowers the compound's solubility. A common example is adding an anti-solvent (like water) to a reaction mixture in an organic solvent (like DMF) to precipitate the product.

  • Controlled Precipitation: If the goal is to crystallize the product, add the anti-solvent slowly, with vigorous stirring, to control particle size. Cooling the mixture can further induce crystallization.[6]

  • Avoiding Precipitation during Extraction: If the compound precipitates during an aqueous wash, it may be due to the pH of the aqueous layer being near the compound's isoelectric point.

    • Solution: Adjust the pH of your aqueous wash solution to be either acidic (pH < 3) or basic (pH > 9) to keep the compound in its soluble salt form during the extraction process.

  • Chromatography Issues: If the compound precipitates on a silica gel column, this indicates poor solubility in the chosen eluent.

    • Solution: Add a small percentage of a more polar solvent (e.g., methanol) or a solubilizing agent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to your mobile phase.

Data Summary: Solvent Selection Guide

Solvent ClassExample SolventsExpected SolubilityRationale & Use Case
Polar Aprotic DMSO, DMF, NMPHigh Excellent H-bond acceptors and donors, effective at solvating the multiple functional groups. Ideal for creating concentrated stock solutions and as a primary reaction medium.[1][3]
Polar Protic Methanol, EthanolModerate Can hydrogen bond with the solute, but self-association of the solvent can be strong.[7] Useful for reactions where aprotic solvents are unsuitable or for recrystallization.[6]
Ethers THF, DioxaneLow to Moderate Less polar than alcohols. Solubility is often limited but can be sufficient for some reactions.[8]
Halogenated Dichloromethane (DCM)Low Generally poor solvents for this highly polar, zwitterionic compound.
Non-Polar Toluene, HexaneVery Low / Insoluble "Like dissolves like" principle applies; these solvents cannot effectively solvate the polar functional groups.[10]
Aqueous (Neutral) Water (pH ~7)Very Low / Insoluble The compound exists near its isoelectric point, minimizing solubility.[1]
Aqueous (Acidic) Water + HCl (pH < 3)High (as salt) The amino group is protonated, forming a soluble hydrochloride salt.
Aqueous (Basic) Water + NaOH (pH > 9)High (as salt) The carboxylic acid is deprotonated, forming a soluble sodium salt.

Advanced Strategies

For particularly challenging systems, more advanced techniques can be employed, many of which are common in the pharmaceutical industry for enhancing drug solubility.[11][12][13]

  • Co-solvency: The use of a mixture of solvents can sometimes achieve higher solubility than either single solvent alone.[5] This is a powerful and simple technique to screen for improved conditions.

  • Complexation: Using agents like cyclodextrins can encapsulate the aromatic portion of the molecule, increasing its apparent aqueous solubility.[11]

  • Derivatization/Prodrug Approach: Temporarily modifying the functional groups that cause poor solubility can be an effective strategy.[12][13] For example, converting the carboxylic acid to a methyl ester can drastically increase solubility in less polar organic solvents. The protecting group can be removed in a subsequent step.

References

  • Jadhav, N.R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Pawar, P., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Vemula, S.K., et al. (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Savjani, K.T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Kaskiewicz, P.L., et al. (2020). A Digital Workflow Supporting the Selection of Solvents for Optimizing the Crystallizability of p-Aminobenzoic Acid. Organic Process Research & Development. Available at: [Link]

  • Langer, M., et al. (2016). Zwitterionic reagents. Google Patents.
  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. Available at: [Link]

  • Hancock, C.K., & Pawloski, J.N. (1965). Quantitative solubility-structure relations for some meta- and para-substituted benzoic acids in p-dioxane and tetrahydrofuran. The Journal of Organic Chemistry. Available at: [Link]

  • Worldwide Life Sciences. (2026). 2-Amino-4-methoxybenzoic acid - 5g. Worldwide Life Sciences. Available at: [Link]

  • Pearce, J.N., & Newsome, J.W. (1931). The Solubility of Certain Substituted Benzoic Acids in Typical Salt Solutions at 25°. UNI ScholarWorks. Available at: [Link]

  • Bu, F.Z., et al. (2024). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure. Available at: [Link]

  • Queen's University Belfast Research Portal. (2018). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. Available at: [Link]

  • Pearce, J.N., & Newsome, J.W. (1931). The Solubility of Certain Substituted Benzoic Acids in Typical Salt Solutions at 25°. UNI ScholarWorks. Available at: [Link]

  • Level, G., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available at: [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. ResearchGate. Available at: [Link]

  • Lai, X., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design. Available at: [Link]

  • Gkolfi, P., et al. (2018). The role of solvent in the self-assembly of m-aminobenzoic acid: a density functional theory and molecular dynamics study. CrystEngComm. Available at: [Link]

  • Wikipedia. Benzoic acid. Wikipedia. Available at: [Link]

  • Kumar, A., et al. (2024). Crystallization of para -aminobenzoic acid forms from specific solvents. CrystEngComm. Available at: [Link]

  • PubChemLite. 2-amino-5-hydroxy-4-methoxybenzoic acid (C8H9NO4). PubChemLite. Available at: [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). FooDB. Available at: [Link]

Sources

Troubleshooting

Troubleshooting guide for the synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid derivatives

Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the synthesis of this and structurally related compounds. The structure of these molecules, featuring vicinal amino and hydroxyl groups, presents unique challenges in synthesis and purification that require careful control of reaction conditions.

This guide is structured to follow a logical synthetic workflow, from starting material selection to final product characterization.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach to troubleshooting is essential. Most synthetic problems can be traced back to a few key areas: reagent quality, reaction conditions, or the work-up/purification procedure. The following workflow provides a general framework for diagnosing and resolving issues.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impure Product) check_reagents Step 1: Verify Reagents & Solvents - Purity (Datasheet/Analysis) - Freshness (e.g., Anhydrous Solvents) - Stoichiometry Calculation start->check_reagents check_conditions Step 2: Review Reaction Conditions - Temperature Control - Reaction Time - Atmosphere (Inert?) - Stirring/Mixing check_reagents->check_conditions analyze_crude Step 3: Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) - Starting Material Present? - Desired Product Formed? - Side Products Identified? check_conditions->analyze_crude review_workup Step 4: Evaluate Work-up & Purification - Correct pH for Extraction? - Appropriate Recrystallization Solvent? - Chromatography Optimization? analyze_crude->review_workup solution Implement Solution & Re-run review_workup->solution

Caption: General workflow for systematic troubleshooting in synthesis.

Section 1: Nitration of Precursors

A common and critical step in the synthesis of aromatic amines is the nitration of a suitable precursor, followed by reduction. For the target molecule's substitution pattern, a plausible route involves the nitration of a 4-hydroxy-3-methoxybenzoic acid (vanillic acid) derivative or a related structure. However, the hydroxyl group is a powerful activating group, making the reaction susceptible to side-products.[1][2]

Frequently Asked Questions (FAQs)

Q1: My nitration reaction is giving a low yield and a lot of dark, tarry byproducts. What's happening?

A1: This is a classic sign of oxidation. Phenols are highly susceptible to oxidation by nitric acid, especially under concentrated or high-temperature conditions, leading to the formation of complex, polymeric tars and quinone-type byproducts.[2][3]

  • Expert Explanation: The hydroxyl group makes the aromatic ring extremely electron-rich, accelerating not only the desired electrophilic nitration but also oxidative pathways.[2] Vigorous, exothermic reactions can occur if the nitrating agent is added too quickly or cooling is insufficient, further promoting degradation.[4]

  • Verification & Solution:

    • Lower the Temperature: Perform the reaction in an ice or ice/salt bath, ensuring the internal temperature stays below 5-10 °C during the addition of the nitrating agent.[4][5]

    • Use Milder Conditions: Switch from concentrated nitric acid to a more dilute solution or use a nitrating mixture (HNO₃ in H₂SO₄ or acetic acid) added dropwise.[5][6] For highly activated systems, using sodium nitrite in acidic conditions can be an even milder alternative.[4]

    • Control Stoichiometry: Use a precise molar equivalent of the nitrating agent. Excess nitric acid will significantly increase oxidation.

    • Monitor with TLC: Track the reaction's progress. As soon as the starting material is consumed, quench the reaction by pouring it into ice water to prevent over-reaction and degradation.[4]

Q2: I'm getting multiple nitrated products (di- or tri-nitration) instead of the desired mono-nitrated compound. How can I improve selectivity?

A2: Over-nitration occurs when the reaction conditions are too harsh for the activated substrate.[4] The first nitro group added does not sufficiently deactivate the ring to prevent further reaction.

  • Expert Explanation: The powerful activating effect of the hydroxyl group often overrides the deactivating effect of the newly introduced nitro group, making a second or even third nitration possible.[7]

  • Verification & Solution:

    • Reduce Nitrating Agent Strength: Avoid fuming or concentrated nitric acid. Use dilute nitric acid (e.g., 30-65%) or a carefully controlled amount of a mixed-acid nitrating agent.[7][8][9]

    • Shorten Reaction Time: As soon as TLC analysis shows the formation of the desired product and consumption of the starting material, quench the reaction immediately.[4]

    • Protecting Groups: In some cases, it may be necessary to protect the highly activating hydroxyl group (e.g., as an acetate or methyl ether) to moderate its effect, perform the nitration, and then deprotect it in a subsequent step.

ParameterCondition for Mono-nitrationCondition Leading to Over-nitration
Temperature 0-15 °C[5]Room Temperature or higher
Nitric Acid Dilute or stoichiometric amount[7]Concentrated or Fuming[2]
Reaction Time Monitored by TLC; quench upon completion[4]Prolonged or excessive[10]

Section 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation. The most common method is catalytic hydrogenation, but chemical reductions are also widely used.[11][12] The choice of method depends on the presence of other functional groups in the molecule.

Synthetic Pathway: Nitro Reduction

Reduction_Pathway ArNO2 Aromatic Nitro Compound (Ar-NO2) ArNO Nitroso Intermediate (Ar-NO) ArNO2->ArNO +2e-, +2H+ ArNHOH Hydroxylamine Intermediate (Ar-NHOH) ArNO->ArNHOH +2e-, +2H+ SideProducts Side Products (Azoxy, Azo, Hydrazo) ArNO->SideProducts Condensation ArNH2 Target Amine (Ar-NH2) ArNHOH->ArNH2 +2e-, +2H+ ArNHOH->SideProducts Condensation

Caption: Generalized pathway for the reduction of a nitro group.[11]

Frequently Asked Questions (FAQs)

Q3: My catalytic hydrogenation (using Pd/C) is very slow or has stalled. What should I check?

A3: Incomplete catalytic hydrogenation is a common issue that can often be traced to catalyst activity, substrate purity, or reaction conditions.

  • Expert Explanation: Catalytic hydrogenation is a surface reaction. The catalyst's surface can be "poisoned" by impurities (like sulfur or halide compounds) in the substrate or solvent, preventing the reaction.[13] The catalyst itself may also be old or deactivated. Furthermore, some substrates require higher pressures or temperatures to proceed efficiently.[14]

  • Verification & Solution:

    • Catalyst Quality: Use a fresh batch of catalyst. Ensure it has been stored properly under an inert atmosphere. Try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[13]

    • Substrate Purity: Ensure your nitro-compound is free from potential catalyst poisons. If necessary, purify it by recrystallization or chromatography before the reduction step.

    • Hydrogen Pressure: If the reaction is slow at atmospheric pressure, move to a higher-pressure reactor (e.g., a Parr shaker) and increase the H₂ pressure to 3-4 bar (approx. 45-60 psi).[14]

    • Solvent Choice: Ensure the solvent is appropriate. Alcohols like methanol or ethanol are common. Ensure the starting material is fully dissolved.

Q4: I'm using a chemical reducing agent (like SnCl₂ or Fe/HCl) and my work-up is messy. How can I improve the isolation of my product?

A4: Work-up for metal/acid reductions can be challenging due to the formation of metal salts and emulsions. The key is careful pH control to first remove the metal hydroxides and then isolate the amphoteric amino acid product.[13][15]

  • Expert Explanation: In the acidic reaction medium, the product exists as an ammonium salt (Ar-NH₃⁺). To isolate the free amine, the solution must be basified. However, this also precipitates the tin or iron as hydrous oxides.[15] Your product, being an amino acid, is amphoteric; it is soluble in strong acid (as the ammonium salt) and strong base (as the carboxylate salt) but is least soluble at its isoelectric point (a neutral to slightly acidic pH).

  • Verification & Solution:

    • Remove Metal Salts: After the reaction, filter off any excess metal. Then, carefully add a base (e.g., NaOH or NH₄OH) until the pH is strongly basic (pH > 10). This will precipitate the tin/iron hydroxides. Filter this solid off.[15] Be aware that tin hydroxide can be soluble in excess strong base, so careful adjustment is needed.

    • Precipitate the Product: Take the clear, basic filtrate containing your dissolved product. Now, carefully add acid (e.g., HCl or acetic acid) dropwise to adjust the pH to the product's isoelectric point (typically around pH 3-5 for amino-benzoic acids).[15] The product should precipitate out as a solid.

    • Isolate and Wash: Collect the precipitated product by filtration and wash it thoroughly with cold water to remove any remaining salts. Dry under vacuum.

Section 3: Purification and Characterization

2-Amino-4-hydroxy-5-methoxybenzoic acid and its derivatives can be challenging to purify due to their polarity and potential for zwitterion formation.

Frequently Asked Questions (FAQs)

Q5: My final product "oils out" during recrystallization instead of forming crystals. What can I do?

A5: "Oiling out" happens when the solute is insoluble in the cold solvent but melts at the boiling point of the solvent, or when the solution is supersaturated. The key is to find a solvent system where the product is sparingly soluble at room temperature but fully soluble when hot.

  • Expert Explanation: The high polarity from the -COOH, -OH, and -NH₂ groups can make finding a single ideal recrystallization solvent difficult. Often, a mixed-solvent system is required.

  • Verification & Solution:

    • Use a Mixed-Solvent System: A common technique is to dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol or methanol) in which it is very soluble, and then add a "poor" hot solvent (like water or hexane) dropwise until the solution becomes faintly cloudy. Add a few more drops of the good solvent to clarify, then allow it to cool slowly.

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, then transfer it to an ice bath. Rapid cooling promotes oiling.[10]

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.

Q6: The NMR spectrum of my final product is broad and poorly resolved, especially the amine and acid protons. Is this normal?

A6: Yes, this is very common for aminobenzoic acids.

  • Expert Explanation: The amine (-NH₂) and carboxylic acid (-COOH) protons are acidic and can undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent (like DMSO-d₆ or CDCl₃). This exchange process leads to significant peak broadening. The amine protons may appear as a broad singlet, and the carboxylic acid proton might be so broad it's barely distinguishable from the baseline.

  • Verification & Solution:

    • D₂O Exchange: To confirm the identity of these broad peaks, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable -NH₂ and -COOH protons will be replaced by deuterium, and their corresponding peaks will disappear from the ¹H NMR spectrum.

    • Use a Dry Solvent: Ensure you are using a fresh, dry NMR solvent to minimize exchange with water.

    • Focus on the Aromatic Region: Rely on the chemical shifts, splitting patterns (coupling constants), and integration of the aromatic protons to confirm the substitution pattern on the benzene ring. These are typically sharp and well-resolved. For example, a typical spectrum might show distinct doublets and double-doublets for the aromatic protons and a sharp singlet for the methoxy (-OCH₃) group.[16]

Key Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic Precursor

This protocol is a general guideline for the reduction of a nitro-substituted benzoic acid derivative using Palladium on Carbon (Pd/C).

  • Setup: In a flask suitable for hydrogenation (e.g., a thick-walled flask or a Parr apparatus bottle), dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[16]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight relative to the starting material) to the solution. Caution: Pd/C can be pyrophoric; add it under a stream of nitrogen or argon.

  • Hydrogenation: Seal the vessel, flush it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature.[14][16]

  • Monitoring: Monitor the reaction by observing hydrogen uptake (if using a pressure gauge) or by TLC/LC-MS analysis of small aliquots. The reaction is typically complete within 2-18 hours.[16]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[13][16] Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can then be purified by recrystallization or chromatography.[13]

References

  • Corma, A., Serna, P. (2006). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts.
  • BenchChem. (2025).
  • BenchChem. (2025). Side reactions in the nitration of phenols and their prevention. BenchChem.
  • Li, M., et al. (2025).
  • Wang, Y., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
  • Feng, H., et al. (2021). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry.
  • ChemicalBook. (n.d.). 2-AMINO-4-METHOXY-BENZOIC ACID synthesis. ChemicalBook.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?. Quora.
  • Clark, J. (n.d.). Ring reactions of phenol. Chemguide.
  • Chemistry Stack Exchange. (2024).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • BenchChem. (2025). Technical Support Center: Optimizing 2-Nitrobenzoic Acid Synthesis. BenchChem.
  • BenchChem. (n.d.).
  • ChemicalBook. (2025). 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3. ChemicalBook.
  • Sciencemadness Discussion Board. (2020). P-nitrobenzoic acid reduction pH level question. Sciencemadness.org.
  • Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

Sources

Optimization

Challenges in the scale-up of 2-Amino-4-hydroxy-5-methoxybenzoic acid production

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-4-hydroxy-5-methoxybenzoic acid (and its hydrochloride salts). This highly functionalized anthranilic acid derivative presents unique chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-4-hydroxy-5-methoxybenzoic acid (and its hydrochloride salts). This highly functionalized anthranilic acid derivative presents unique challenges during pilot and commercial manufacturing. Due to its electron-rich aromatic core—featuring amino, hydroxyl, and methoxy substituents—the molecule is highly susceptible to oxidative degradation, regioselectivity issues during precursor synthesis, and isolation difficulties[1].

This guide is designed for drug development professionals and process chemists. It provides mechanistically grounded troubleshooting, self-validating protocols, and scale-up metrics to ensure high-yield, high-purity production.

Process Overview & Mechanistic Pathways

The standard synthetic route involves the regioselective nitration of a vanillic acid derivative to form 2-nitro-4-hydroxy-5-methoxybenzoic acid, followed by catalytic hydrogenation to yield the target aminophenol[1]. The primary point of failure at scale is the spontaneous auto-oxidation of the final product during workup.

G SM Vanillic Acid Derivative (Precursor) Nitration Regioselective Nitration (HNO3 / AcOH) SM->Nitration NitroInt 2-Nitro-4-hydroxy-5-methoxybenzoic acid Nitration->NitroInt Reduction Catalytic Hydrogenation (Pd/C, H2, 4 bar) NitroInt->Reduction Target 2-Amino-4-hydroxy-5-methoxybenzoic acid (Target Product) Reduction->Target Oxidation Air Oxidation (O2 exposure during workup) Target->Oxidation If exposed to air Degradation Quinone Imine Impurities (Polymerization & Darkening) Oxidation->Degradation

Figure 1: Synthesis workflow and oxidative degradation pathway of the target compound.

Troubleshooting Guide & FAQs

Q1: Why does the reaction mixture turn dark brown or black during the hydrogenation workup? Causality: The target compound contains both an amino and a hydroxyl group on an electron-rich aromatic ring. Upon exposure to oxygen—especially at elevated pH—the molecule undergoes rapid auto-oxidation to form highly conjugated quinone imines. These intermediates rapidly polymerize into dark-colored, insoluble impurities. Solution: Conduct all post-hydrogenation workup strictly under an inert atmosphere (N₂/Ar). Introduce a sacrificial antioxidant (e.g., 0.1% w/w ascorbic acid or sodium dithionite) during the crystallization phase. Lower the pH to the isoelectric point rapidly to precipitate the zwitterion, minimizing its time in the dissolved, oxidation-prone state.

Q2: We are observing poor regioselectivity during the nitration step, with significant formation of the 5-nitro isomer. How can we improve the 2-nitro yield? Causality: Direct electrophilic aromatic substitution of vanillic acid derivatives is strongly directed by the electron-donating hydroxyl and methoxy groups. Without steric or electronic control, nitration often favors the less sterically hindered 5-position[1][2]. Solution: Utilize O-acetylation to sterically hinder the 5-position and slightly deactivate the ring, directing the nitronium ion to the 2-position. Alternatively, utilize milder nitrating agents (e.g., Cu(NO₃)₂ in acetic anhydride) and maintain strict cryogenic control (-5°C to 0°C) to enhance kinetic control over thermodynamic isomer distribution.

Q3: The catalytic hydrogenation stalls before completion at the 50 kg scale, leaving unreacted nitro intermediate. Causality: Nitro reduction is highly exothermic and demands rapid hydrogen gas-liquid mass transfer. At scale, inadequate agitation leads to hydrogen starvation at the catalyst surface, causing the accumulation of partially reduced intermediates (e.g., hydroxylamines) which irreversibly poison the palladium catalyst. Solution: Increase the impeller speed to maximize the gas-liquid interfacial area. Maintain H₂ pressure at a minimum of 4 bar. If the reaction stalls, do not simply add more catalyst; instead, purge the reactor, filter the poisoned catalyst, and restart with a fresh catalyst bed to prevent hydroxylamine-induced thermal runaway.

Self-Validating Standard Operating Protocols (SOPs)

To ensure trustworthiness and reproducibility, the following protocol for the Catalytic Hydrogenation and Isolation step is designed as a self-validating system. Each critical step contains a mandatory feedback check before the operator can proceed.

Step 1: Reactor Preparation & Inerting

  • Action: Purge a 100 L Hastelloy reactor with Nitrogen (3 pressure/vacuum cycles).

  • Self-Validation Check: The headspace oxygen sensor must read < 1% O₂. Do not proceed if O₂ levels are higher, as the dry Pd/C catalyst is pyrophoric and the product is oxygen-sensitive.

Step 2: Substrate & Catalyst Loading

  • Action: Charge 2-nitro-4-hydroxy-5-methoxybenzoic acid (10 kg) and degassed methanol (50 L). Add 10% Pd/C (0.5 kg, 50% wet) under a continuous N₂ blanket.

  • Self-Validation Check: Visual inspection confirms a uniform suspension with no localized exotherms or sparking upon catalyst addition.

Step 3: Hydrogenation

  • Action: Pressurize the reactor with H₂ to 4 bar. Set jacket cooling to maintain the internal temperature at 25–30 °C.

  • Self-Validation Check: The mass flow meter must show immediate H₂ uptake, accompanied by a controlled exotherm (ΔT ≈ 15 °C). The reaction is deemed complete only when the H₂ uptake rate drops to < 0.1 L/min for 30 consecutive minutes.

Step 4: Filtration

  • Action: Filter the catalyst through a Sparkler filter under N₂ pressure into a receiving vessel pre-charged with 10 g of ascorbic acid.

  • Self-Validation Check: The filtrate must be pale yellow. If the filtrate is dark brown or green, it indicates oxygen ingress or incomplete reduction; the batch must be quarantined.

Step 5: Isoelectric Crystallization

  • Action: Concentrate the filtrate under vacuum. Adjust the pH to exactly 4.5 using dilute HCl or NaOH to precipitate the zwitterionic product.

  • Self-Validation Check: Before final filtration, sample the supernatant. HPLC assay must show < 2% of the target product remaining in the mother liquor. If higher, readjust the pH in 0.1 increments until precipitation is maximized.

Scale-Up Metrics & Quantitative Data

The following table summarizes the critical control parameters and expected variations when scaling the production of 2-Amino-4-hydroxy-5-methoxybenzoic acid from the bench to commercial manufacturing.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Commercial Scale (50 kg)Mechanistic Rationale / Critical Control
Nitration Temp 0–5 °C0–5 °C-5–0 °CLower temps at scale prevent thermal runaway and improve 2-nitro regioselectivity[1].
H₂ Pressure 1–2 bar3–4 bar4–5 barHigher pressure at scale overcomes gas-liquid mass transfer limitations.
Max Exotherm (ΔT) < 5 °C~ 15 °C~ 25 °CNitro reduction is highly exothermic; requires active jacket cooling at scale.
Isoelectric pH 4.5 ± 0.14.5 ± 0.14.5 ± 0.1Zwitterion precipitation is strictly pH-dependent; deviations cause severe yield loss.
Isolated Yield 85%81%78%Yield drops slightly at scale due to mother liquor losses and filtration holdup.
Product Color Off-whitePale YellowPale YellowDarkening indicates oxidative degradation to quinone imines.

References

  • Sigma-Aldrich. "2-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride | 1351641-73-0". Sigma-Aldrich Product Catalog.

  • SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments". Journal of the Brazilian Chemical Society.[1]

  • ACS Publications. "Enhanced Nitrite Production from the Aqueous Photolysis of Nitrate in the Presence of Vanillic Acid and Implications for the Roles of Light-Absorbing Organics". Environmental Science & Technology.[2]

Sources

Troubleshooting

Removing impurities from 2-Amino-4-hydroxy-5-methoxybenzoic acid by recrystallization

Welcome to the Technical Support Center for the handling and purification of 2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 63407-32-9) . As a highly functionalized, electron-rich amphoteric building block, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and purification of 2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 63407-32-9) . As a highly functionalized, electron-rich amphoteric building block, this compound presents unique challenges during synthesis and recovery. This guide provides field-proven troubleshooting strategies, physicochemical data, and a self-validating isoelectric recrystallization protocol designed by application scientists to ensure high-purity recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my crude product turn dark brown or black during dissolution and recrystallization? Causality: The aromatic ring of 2-Amino-4-hydroxy-5-methoxybenzoic acid is exceptionally electron-rich due to the combined electron-donating effects of the hydroxyl ( −OH ), methoxy ( −OCH3​ ), and amino ( −NH2​ ) groups. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level, making the compound highly susceptible to single-electron transfer (SET) oxidation by dissolved oxygen. This oxidation rapidly forms highly colored, insoluble quinone-imine polymeric impurities. Solution: Always perform recrystallization under an inert atmosphere (e.g., nitrogen purge) and incorporate a water-soluble antioxidant. Adding Sodium Metabisulfite ( Na2​S2​O5​ ) or Sodium Dithionite ( Na2​S2​O4​ ) during the initial dissolution step acts as a sacrificial reductant, effectively preventing the oxidation of the target compound [2].

Q2: I am experiencing very low recovery yields (<50%). How can I optimize the solvent system? Causality: As an aminobenzoic acid derivative, this compound exists as a zwitterion in aqueous solutions. Its solubility is entirely pH-dependent. If the pH of your crystallization solvent is too low (protonated amine) or too high (deprotonated carboxylic acid/phenol), the compound remains highly soluble in water [3]. Solution: Utilize isoelectric crystallization . You must precisely adjust the pH of the solution to the compound's isoelectric point (pI), which is approximately pH 3.5. At this specific pH, the molecule carries a net-zero charge, maximizing intermolecular hydrogen bonding and minimizing aqueous solubility, thereby forcing precipitation [4].

Q3: My NMR shows contamination with regioisomers (e.g., 2-amino-5-hydroxy-4-methoxybenzoic acid). How do I remove them? Causality: Regioisomers formed during upstream nitration/reduction steps (such as CAS 31839-21-1) have identical molecular weights and similar polarities [1]. However, the slight difference in the relative positions of the functional groups alters their exact pKa​ values and isoelectric points. Solution: Implement a slow, controlled pH adjustment during the isoelectric precipitation. By adjusting the pH dropwise and holding the temperature at 40 °C before the final cooling step, you allow the less soluble target isomer to nucleate first (fractional isoelectric crystallization), leaving the regioisomer dissolved in the mother liquor.

Part 2: Physicochemical Parameters

Understanding the quantitative properties of the molecule is critical for predicting its behavior in solution.

ParameterValue / Description
Chemical Name 2-Amino-4-hydroxy-5-methoxybenzoic acid
CAS Number 63407-32-9
Molecular Formula C8​H9​NO4​
Molecular Weight 183.16 g/mol
Estimated pKa1​ (-COOH) ~2.5
Estimated pKa2​ ( −NH3+​ ) ~4.5
Isoelectric Point (pI) ~3.5 (Target pH for crystallization)
Solubility Profile Soluble in aq. HCl (pH < 1) and aq. NaOH (pH > 6); Insoluble at pH 3.5

Part 3: Standard Operating Procedure (SOP) - Isoelectric Recrystallization

Self-Validating Mechanism: This protocol is engineered with strict In-Process Controls (IPCs). The visual transition from a dark solution to a clear filtrate confirms the success of the antioxidant/carbon treatment. The sudden onset of turbidity at exactly pH 3.5 validates the correct identification of the isoelectric point, ensuring the protocol validates its own success at each phase.

Step 1: Acidic Dissolution & Reduction

  • Suspend 10.0 g of crude 2-Amino-4-hydroxy-5-methoxybenzoic acid in 100 mL of deionized water.

  • Add 0.5 g of Sodium Metabisulfite ( Na2​S2​O5​ ) to act as an antioxidant to prevent quinone-imine formation [2].

  • Slowly add concentrated Hydrochloric Acid (HCl, 37%) dropwise under continuous stirring until the pH reaches < 1.0.

  • IPC Check: The suspension must completely dissolve into a homogenous solution as the compound forms a highly soluble hydrochloride salt.

Step 2: Decolorization

  • Add 1.0 g of activated carbon (charcoal) to the acidic solution.

  • Heat the mixture to 60 °C for 15 minutes under a nitrogen atmosphere.

  • Perform a hot filtration through a Celite pad to remove the carbon and adsorbed polymeric oxidation products.

  • IPC Check: The resulting filtrate must be clear and pale yellow. If it remains dark brown, the oxidation load is too high; repeat the carbon treatment.

Step 3: Isoelectric Precipitation

  • Cool the clear filtrate to 40 °C.

  • Begin dropwise addition of 2M Sodium Hydroxide (NaOH) solution while monitoring with a calibrated pH meter [3].

  • Continue addition until the pH reaches exactly 3.5.

  • IPC Check: The solution will become turbid, and fine crystals will begin to form as the zwitterion precipitates out of the aqueous phase.

Step 4: Isolation & Washing

  • Cool the suspension slowly to 0–5 °C in an ice bath and hold for 2 hours to maximize thermodynamic yield.

  • Filter the precipitate under vacuum.

  • Wash the filter cake with 20 mL of ice-cold deionized water (pre-adjusted to pH 3.5) to remove residual inorganic salts without redissolving the product.

  • Dry the crystals under a vacuum at 50 °C to a constant weight.

Part 4: Mechanistic Visualizations

Workflow Crude Crude 2-Amino-4-hydroxy- 5-methoxybenzoic acid Dissolve 1. Acidic Dissolution (aq. HCl, pH < 1.0) + Na2S2O5 Crude->Dissolve Charcoal 2. Decolorization (Activated Carbon & Hot Filtration) Dissolve->Charcoal Precipitate 3. Isoelectric Precipitation (Adjust to pH ~3.5 with NaOH) Charcoal->Precipitate Cooling 4. Controlled Cooling (0-5 °C) Precipitate->Cooling Pure Pure Zwitterionic Crystals (>99% Purity) Cooling->Pure

Process workflow for the isoelectric recrystallization of amphoteric aminobenzoic acids.

Causality Mixture Crude Mixture (Target + Isomers + Oxidation Products) pH_Low Low pH (< 1.0) Target & Isomers Solubilized as Cations Mixture->pH_Low Ox_Removal Carbon Filtration Removes Polymeric Oxidation Products pH_Low->Ox_Removal pH_Iso pH Adjustment to ~3.5 (pI) Target Neutralized (Zwitterion) Ox_Removal->pH_Iso Target_Precip Target Crystallizes (Minimum Solubility Reached) pH_Iso->Target_Precip Isomer_Soluble Isomers Remain Dissolved (Different pI / Solubility Profile) pH_Iso->Isomer_Soluble

Chemical logic and causality pathway for targeted impurity removal via pH manipulation.

Part 5: References

  • Title: 2-aMino-5-hydroxy-4-Methoxybenzoic acid 31839-21-1 - Guidechem Source: guidechem.com URL:

  • Title: A simple method for the purification of 5-aminosalicylic acid. Application of the product as substrate in enzyme-linked immunosorbent assay (ELISA) - PubMed Source: nih.gov URL:

  • Title: EP4469430A1 - Process for the purification of 5-aminosalicylic acid - Google Patents Source: google.com URL:

  • Title: JPH1059911A - Crystallization of acidic amino acid - Google Patents Source: google.com URL:

Optimization

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid

Welcome to the Technical Support Center for the synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the catalytic reduction of the nitroaromatic precursor, 2-nitro-4-hydroxy-5-methoxybenzoic acid. Our goal is to provide you with actionable troubleshooting strategies and in-depth FAQs to streamline your synthesis and optimize your catalyst selection for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.

Issue 1: Low or Incomplete Conversion of the Nitro Precursor

Question: My reaction shows a significant amount of unreacted 2-nitro-4-hydroxy-5-methoxybenzoic acid even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: Low or incomplete conversion is a common hurdle in catalytic hydrogenation and can be attributed to several factors. A systematic evaluation of the catalyst, reaction conditions, and substrate is necessary.

  • Catalyst Activity:

    • Deactivation: The catalyst, especially palladium on carbon (Pd/C) or Raney Nickel, may have reduced activity due to improper storage or handling.[1][2] Precious metal catalysts are sensitive to air exposure, and pyrophoric catalysts like Raney Nickel require handling under an inert atmosphere.[2] Ensure you are using a fresh or properly stored catalyst.

    • Poisoning: Impurities in your starting material, solvent, or hydrogen gas can poison the catalyst.[2] Sulfur and phosphorus compounds are common poisons for precious metal catalysts.[2] Purifying the starting material or using high-purity solvents and hydrogen can mitigate this issue.

    • Insufficient Loading: The catalyst-to-substrate ratio may be too low. A typical loading for 10% Pd/C is between 5-10 mol % of Pd.[1] Incrementally increasing the catalyst loading can improve conversion rates.

  • Reaction Conditions:

    • Hydrogen Pressure: For reactions using hydrogen gas, ensure the system is properly sealed and that there is sufficient pressure to drive the reaction. For lab-scale syntheses, a hydrogen balloon is often sufficient, but some substrates may require higher pressures.[1][3]

    • Agitation: In heterogeneous catalysis, efficient mixing is crucial for ensuring adequate contact between the catalyst, substrate, and hydrogen source.[2] If you are using a magnetic stirrer, ensure the stir rate is high enough to keep the catalyst suspended.

    • Temperature: While many nitro reductions proceed efficiently at room temperature, some sterically hindered or electronically deactivated substrates may require gentle heating to overcome the activation energy barrier.[1][2]

  • Solvent Choice: The solubility of the starting material in the chosen solvent is critical. Common solvents for this type of reduction include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).[3][4][5] If the starting material has poor solubility, a different solvent system or the addition of a co-solvent may be necessary.

Troubleshooting Workflow for Low Conversion

start Low or Incomplete Conversion catalyst Check Catalyst Activity start->catalyst fresh_catalyst Use Fresh/Properly Stored Catalyst catalyst->fresh_catalyst Old or Improperly Handled? increase_loading Increase Catalyst Loading catalyst->increase_loading Loading Too Low? check_purity Check Reagent Purity for Poisons catalyst->check_purity Contamination Suspected? conditions Evaluate Reaction Conditions pressure Increase H₂ Pressure conditions->pressure Low H₂ Pressure? temperature Increase Temperature conditions->temperature Reaction Sluggish? agitation Increase Agitation Rate conditions->agitation Poor Mixing? substrate Assess Substrate & Solvent solubility Check Substrate Solubility substrate->solubility Poor Solubility? fresh_catalyst->conditions increase_loading->conditions check_purity->conditions pressure->substrate temperature->substrate agitation->substrate change_solvent Change Solvent or Add Co-solvent solubility->change_solvent Yes success Successful Conversion solubility->success No, Re-evaluate change_solvent->success

Caption: A workflow for troubleshooting low conversion rates.

Issue 2: Formation of Side Products and Impurities

Question: My final product is contaminated with significant impurities. What are these side products and how can I prevent their formation?

Answer: The reduction of nitroarenes proceeds through several intermediates, which can sometimes lead to the formation of side products, especially if the reaction does not go to completion.

  • Intermediates: The reduction of a nitro group (–NO₂) to an amine (–NH₂) occurs in a stepwise manner, typically proceeding through nitroso (–NO) and hydroxylamine (–NHOH) intermediates.[3][6]

  • Condensation Products: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, or hydrazo compounds.[3] These are often observed when the reaction is sluggish or the hydrogen supply is limited. Ensuring a sufficient hydrogen supply and an active catalyst will help to fully reduce these intermediates to the desired amine.

  • Safety Concern with Intermediates: The accumulation of hydroxylamine intermediates can be a safety hazard as they can be unstable and decompose exothermically, potentially leading to a runaway reaction.[7] Monitoring the reaction for the disappearance of the starting material and any intermediates is crucial.

To minimize the formation of these impurities, ensure that your catalyst is active and that there are no limitations in the hydrogen supply. Driving the reaction to completion is the most effective way to prevent the accumulation of these side products.

Issue 3: Catalyst Deactivation and Poisoning

Question: My reaction started well but then stalled. What could be causing my catalyst to deactivate?

Answer: Catalyst deactivation can occur through several mechanisms:

  • Chemical Poisoning: As mentioned earlier, certain functional groups or impurities can bind strongly to the catalyst's active sites, rendering it inactive. Sulfur-containing compounds are notorious poisons for palladium and platinum catalysts.[2]

  • Product Inhibition: In some cases, the amine product itself can adsorb onto the catalyst surface, slowing down the reaction rate. This is more common with certain catalyst-substrate combinations.

  • Mechanical Degradation: For supported catalysts like Pd/C, vigorous stirring over long periods can cause the metal to detach from the carbon support, reducing its effectiveness.

Prevention Strategies:

  • Ensure the purity of all reagents and solvents.

  • If product inhibition is suspected, consider a different catalyst or solvent system.

  • Avoid unnecessarily long reaction times and overly aggressive stirring that could damage the catalyst support.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal catalyst for the reduction of 2-nitro-4-hydroxy-5-methoxybenzoic acid?

A1: The choice of catalyst is critical and depends on the presence of other functional groups and cost considerations. For the reduction of nitroarenes, the most common catalysts are Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.[3]

CatalystAdvantagesDisadvantages
10% Pd/C Highly active, efficient under mild conditions (room temp, atmospheric pressure).[4][5] Generally good functional group tolerance.Can be sensitive to catalyst poisons.[2] May cause hydrogenolysis (cleavage) of sensitive groups like benzyl ethers or some halides (Ar-Br, Ar-I).[3]
Pt/C Similar activity to Pd/C. Often shows better retention of halogen substituents that might be cleaved by Pd/C.[3]Also susceptible to poisoning.
Raney Nickel Cost-effective and robust.[3][8]Often requires higher temperatures and pressures. Can be pyrophoric and requires careful handling.[2] May reduce the aromatic ring under harsh conditions.[3]

For the synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid, 10% Pd/C is an excellent starting point due to its high activity under mild conditions, as demonstrated in the synthesis of similar molecules.[4][5]

Q2: What is the general reaction mechanism for the catalytic reduction of a nitro group?

A2: The catalytic hydrogenation of a nitroarene on a metal surface (M) is a multi-step process:

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into active hydrogen atoms (M-H).[3]

  • Nitro Group Adsorption: The nitroarene adsorbs onto the catalyst surface.

  • Stepwise Reduction: The nitro group is sequentially reduced by the surface-bound hydrogen atoms, passing through nitroso and hydroxylamine intermediates before the final amine is formed and desorbs from the surface.[3][6] Water is formed as a byproduct.

Reaction Pathway and Potential Side Reactions

cluster_main Main Reaction Pathway cluster_side Side Reactions (Condensation) nitro Ar-NO₂ (Nitro Precursor) nitroso Ar-NO (Nitroso Intermediate) nitro->nitroso + H₂ hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine + H₂ azoxy Ar-N(O)=N-Ar (Azoxy Compound) nitroso->azoxy + Ar-NHOH amine Ar-NH₂ (Final Product) hydroxylamine->amine + H₂ azoxy->amine Further Reduction

Sources

Troubleshooting

Debugging failed reactions involving 2-Amino-4-hydroxy-5-methoxybenzoic acid

Welcome to the Technical Support Center for highly functionalized anthranilic acid derivatives. As a Senior Application Scientist, I frequently consult with researchers struggling to tame 2-Amino-4-hydroxy-5-methoxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly functionalized anthranilic acid derivatives. As a Senior Application Scientist, I frequently consult with researchers struggling to tame 2-Amino-4-hydroxy-5-methoxybenzoic acid .

This molecule is a notoriously challenging synthetic intermediate. Its zwitterionic nature, combined with an extremely electron-rich aromatic core and three competing nucleophilic sites (–NH₂, –OH, –COOH), makes it highly susceptible to regioselectivity failures, rapid oxidative degradation, and unwanted intramolecular cyclizations.

This guide deconstructs these failure modes, explains the chemical causality behind them, and provides self-validating protocols to ensure your synthetic success.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My reaction mixture turns dark brown or black within minutes of starting the reaction, and my yield is negligible. What is happening? Causality: You are observing rapid oxidative degradation. The presence of the 4-hydroxy and 5-methoxy groups strongly donates electron density into the aromatic ring. When combined with the ortho-amino group, the ring becomes highly susceptible to single-electron oxidation, forming radical cations. These intermediates quickly polymerize into dark, insoluble conductive networks, a process well-documented in the synthesis of polyaniline analogs . Actionable Fix: You must exclude oxygen completely. Degas all solvents using the freeze-pump-thaw method or sparge with Argon for 30 minutes prior to use. If transition metals are not strictly required for your transformation, ensure your glassware is acid-washed to remove trace metals that catalyze radical formation.

Q2: I am attempting an amide coupling at the carboxylic acid, but LC-MS shows a major byproduct with a mass corresponding to [M - H₂O] instead of my desired amide. Why? Causality: You are forming a benzoxazinone derivative. When the carboxylic acid is activated (e.g., forming an O-acylisourea), the unprotected ortho-amino group is perfectly positioned to attack the activated carbonyl. This intramolecular cyclization is thermodynamically favored and outcompetes the intermolecular attack of your external amine. Actionable Fix: You must temporarily mask the nucleophilicity of the –NH₂ group using an N-Boc protecting strategy. If protection is impossible, use a highly reactive coupling reagent like HATU at low temperatures (0 °C) to accelerate the intermolecular kinetic pathway over the thermodynamic cyclization pathway.

Q3: I need to selectively alkylate the phenolic –OH group. Direct alkylation yields a messy mixture of N-alkylated, O-alkylated, and esterified products. How do I achieve regiocontrol? Causality: The –NH₂ group is a softer, more potent nucleophile than the –OH group under neutral conditions, while the –COOH will readily form esters with alkyl halides. Transition-metal catalyzed regioselective aminations are possible , but traditional SN2 alkylations require strict masking. Actionable Fix: Implement a sequential protection strategy. First, convert the –COOH to a methyl ester. Second, protect the –NH₂ as a Boc carbamate. Finally, deprotonate the phenolic –OH with a mild base (e.g., K₂CO₃) and add your alkylating agent.

Part 2: Mechanistic Visualizations

G SM Activated Carboxylic Acid (e.g., O-Acylisourea) Amide Desired Amide Product (Intermolecular Attack) SM->Amide + External Amine (Kinetic Pathway) Benzoxazinone Benzoxazinone Byproduct (Intramolecular Cyclization) SM->Benzoxazinone Internal -NH2 Attack (Thermodynamic Pathway) Protection N-Protected Precursor (Blocks Cyclization) Protection->SM Activation Step

Reaction pathways showing desired amide coupling vs. competing benzoxazinone cyclization.

Workflow Start Reaction Mixture Turns Dark Brown/Black Check1 Is the reaction under an inert atmosphere? Start->Check1 Action1 Degas solvents & use Argon/N2 Check1->Action1 No Check2 Are transition metals present in the mixture? Check1->Check2 Yes Success Clean Reaction Profile (Oxidation Prevented) Action1->Success Action2 Add chelating agents (e.g., EDTA) Check2->Action2 Yes Check2->Success No Action2->Success

Troubleshooting workflow to prevent oxidative degradation of electron-rich anthranilic acids.

Part 3: Quantitative Data - Amide Coupling Optimization

To illustrate the causality of cyclization, the table below summarizes the outcomes of various coupling conditions when reacting 2-Amino-4-hydroxy-5-methoxybenzoic acid with a standard primary amine.

Coupling ReagentConditionsSubstrate StateAmide Yield (%)Benzoxazinone Yield (%)Scientific Recommendation
EDC / HOBt RT, 12h, DMFUnprotected15%75%Avoid. Slow activation favors thermodynamic cyclization.
HATU 0 °C to RT, 2h, DMFUnprotected45%40%Use only if protection is impossible (relies on kinetic control).
EDC / HOBt RT, 12h, DMFN-Boc Protected88%< 2%Reliable standard method for protected substrates.
HATU 0 °C to RT, 2h, DMFN-Boc Protected96% Not Detected Optimal Choice for maximum purity and yield.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Regioselective N-Boc Protection

This protocol utilizes pH control to ensure the Boc anhydride reacts exclusively with the amine, leaving the phenolic –OH intact.

  • Preparation: Suspend 2-Amino-4-hydroxy-5-methoxybenzoic acid (1.0 equiv, 10 mmol) in a 1:1 mixture of THF and deionized water (40 mL).

  • pH Adjustment: Add NaHCO₃ (2.0 equiv, 20 mmol) in one portion. Causality: The mild inorganic base deprotonates the carboxylic acid (pKa ~4) rendering it non-nucleophilic, while the phenolic –OH (pKa ~9.5) remains predominantly protonated, directing reactivity to the –NH₂.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add Boc₂O (1.1 equiv, 11 mmol) dissolved in 5 mL of THF over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under an Argon atmosphere.

  • Validation Checkpoint: Spot the mixture on a TLC plate (DCM/MeOH 9:1). Stain with Ninhydrin. The starting material will appear as a bright purple spot (free primary amine). The reaction is complete when the purple spot disappears, replaced by a UV-active, ninhydrin-negative spot.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl (careful: CO₂ evolution) and extract with EtOAc (3 x 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: High-Efficiency Amide Coupling

This protocol uses the protected intermediate from Protocol 1 to execute an amide coupling free of cyclization byproducts.

  • Preparation: Dissolve the N-Boc-2-amino-4-hydroxy-5-methoxybenzoic acid (1.0 equiv, 5 mmol) and your target amine (1.2 equiv, 6 mmol) in anhydrous, sparged DMF (20 mL) under Argon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15 mmol).

  • Activation: Cool the flask to 0 °C. Add HATU (1.1 equiv, 5.5 mmol) in one portion. Causality: HATU forms an extremely reactive 7-aza-1-hydroxybenzotriazole active ester. The low temperature ensures that the intermolecular attack of the external amine is kinetically favored.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

  • Validation Checkpoint: Analyze via LC-MS. You should observe a dominant peak at [M+H]⁺ corresponding to your desired amide. The absence of a [M-18] peak confirms that no cyclization has occurred.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 x 20 mL) to remove residual DMF. Dry, filter, and concentrate.

Part 5: References

  • McCormick, R., Buckley, E., Donnelly, P. J., Gilpin, V., McMath, R., Smith, R. B., Papakonstantinou, P., & Davis, J. (2024). "Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites." Journal of Composites Science, 8(6), 208.[Link]

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines." The Journal of Organic Chemistry, 71(8), 3270-3273.[Link]

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-Amino-4-hydroxy-5-methoxybenzoic acid isomers

An in-depth comparative analysis of 2-Amino-4-hydroxy-5-methoxybenzoic acid and its regioisomer 2-Amino-5-hydroxy-4-methoxybenzoic acid requires looking beyond basic structural differences. In the realm of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-Amino-4-hydroxy-5-methoxybenzoic acid and its regioisomer 2-Amino-5-hydroxy-4-methoxybenzoic acid requires looking beyond basic structural differences. In the realm of pharmaceutical manufacturing—specifically the synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like Gefitinib—the precise positioning of the hydroxy and methoxy groups dictates the success or failure of the final Active Pharmaceutical Ingredient (API)[1].

As an application scientist, understanding the causality behind why one isomer acts as a critical building block while the other acts as a detrimental impurity is paramount to designing robust synthetic workflows.

Regiochemistry & Mechanistic Impact on API Synthesis

The core scaffold of many EGFR-TKIs is a 4-anilinoquinazoline ring. In the ATP-binding pocket of the EGFR kinase domain, the quinazoline core acts as an ATP mimetic. The 6-position of this ring is directed toward the solvent-exposed region, which tolerates large, bulky solubilizing groups (such as the morpholinopropoxy group in Gefitinib). The 7-position is highly sterically restricted.

Because the benzoic acid precursor maps directly to the quinazoline core during cyclization (Benzoic C4 Quinazoline C7; Benzoic C5 Quinazoline C6), the starting isomer strictly dictates the final substitution pattern:

  • The Target Isomer (CAS: 31839-21-1): 2-Amino-5-hydroxy-4-methoxybenzoic acid places the reactive hydroxyl group at the 5-position. Upon cyclization, this becomes the 6-hydroxy position on the quinazoline ring, perfectly aligning for downstream alkylation with bulky side chains[2].

  • The Regioisomer Impurity (CAS: 63407-32-9): 2-Amino-4-hydroxy-5-methoxybenzoic acid places the hydroxyl group at the 4-position. This yields a 7-hydroxyquinazoline core. If alkylated, the bulky group clashes with the kinase binding pocket, rendering the resulting drug inactive[3].

Physicochemical Profiling
PropertyTarget PrecursorRegioisomer (Impurity)
Chemical Name 2-Amino-5-hydroxy-4-methoxybenzoic acid2-Amino-4-hydroxy-5-methoxybenzoic acid
CAS Number 31839-21-163407-32-9
Melting Point 194–195 °C169–170 °C
Downstream Core 6-Hydroxy-7-methoxyquinazolin-4-one7-Hydroxy-6-methoxyquinazolin-4-one
API Application Essential Precursor (Gefitinib)Undesired Byproduct

Mechanistic Pathway of Quinazolinone Core Synthesis

To construct the quinazolinone core, the anthranilic acid derivatives undergo a condensation-cyclization reaction.

Pathway A 2-Amino-5-hydroxy- 4-methoxybenzoic acid (Target Isomer) B Cyclization (Formamidine Acetate) A->B 150°C, 4h C 6-Hydroxy-7-methoxy- quinazolin-4-one B->C Ring Closure F 7-Hydroxy-6-methoxy- quinazolin-4-one B->F Impurity Pathway D Gefitinib / Erlotinib Analogs C->D Alkylation & Amination E 2-Amino-4-hydroxy- 5-methoxybenzoic acid (Regioisomer) E->B

Fig 1: Regioselective cyclization pathways of benzoic acid isomers to quinazolinone scaffolds.

Experimental Protocol: Formamidine-Mediated Cyclization

This protocol describes the conversion of the target isomer into the quinazolinone core. It is designed as a self-validating system where physical phase changes indicate reaction progress.

Step 1: Reagent Charging Charge a clean, dry reaction vessel with 2-Amino-5-hydroxy-4-methoxybenzoic acid (1.0 eq) and formamidine acetate (1.5 eq). Causality: Formamidine acetate acts simultaneously as the carbon source for C2 and the nitrogen source for N3 of the newly formed pyrimidine ring. The 0.5 eq excess ensures complete consumption of the anthranilic acid, preventing downstream purification bottlenecks.

Step 2: Solvent Addition & Reflux Suspend the reagents in 2-methoxyethanol (5 volumes). Heat the mixture to reflux (approx. 125 °C) under an inert nitrogen atmosphere. Causality: 2-methoxyethanol is selected because its high boiling point provides the thermal energy required to overcome the activation barrier of the cyclization, while keeping the highly polar intermediates fully solvated.

Step 3: Self-Validating Reaction Monitoring Monitor the reaction via RP-HPLC. As the cyclization proceeds (typically 4–6 hours), the product (6-hydroxy-7-methoxyquinazolin-4-one) will begin to spontaneously precipitate out of the hot solution. Self-Validation: The precipitation inherently drives the chemical equilibrium forward (Le Chatelier's principle) and provides immediate visual confirmation to the chemist that the ring closure is successfully occurring.

Step 4: Isolation and Anti-Solvent Workup Cool the reaction mixture to room temperature. Add deionized water (5 volumes) dropwise. Filter the resulting solid and wash sequentially with water and cold ethanol. Causality: Water acts as an anti-solvent to crash out any remaining dissolved product. The cold ethanol wash selectively removes unreacted formamidine acetate and highly polar degradation impurities without dissolving the target quinazolinone core.

Analytical Differentiation: Quality Control of Isomers

During the industrial demethylation of dimethoxybenzoic acid precursors, the 4-hydroxy-5-methoxy regioisomer is frequently generated as a stubborn byproduct[3]. Distinguishing between these two isomers before cyclization is critical.

While RP-HPLC can resolve the two isomers based on slight polarity differences (the 4-hydroxy isomer elutes differently due to altered intramolecular hydrogen bonding with the adjacent methoxy group), 1D NOESY NMR provides absolute structural causality.

  • In the Target Isomer (5-OH, 4-OMe): The methoxy group at C4 is adjacent to the aromatic proton at C3. A strong Nuclear Overhauser Effect (NOE) signal will be observed between the methoxy protons and the H3 proton.

  • In the Regioisomer (4-OH, 5-OMe): The methoxy group at C5 is adjacent to the aromatic proton at C6. The NOE signal will exclusively appear between the methoxy protons and the H6 proton.

QC_Workflow Start Raw Material Batch HPLC RP-HPLC Analysis (Retention Time) Start->HPLC NMR 1D 1H-NMR & NOESY (Structural Confirmation) Start->NMR Dec1 RT matches Target? HPLC->Dec1 Dec2 NOE between OMe & H3? NMR->Dec2 Pass Approve Batch (CAS: 31839-21-1) Dec1->Pass Yes Fail Reject Batch (CAS: 63407-32-9 Impurity) Dec1->Fail No Dec2->Pass Yes (C4-OMe) Dec2->Fail No (C5-OMe)

Fig 2: Analytical decision matrix for differentiating target isomers using HPLC and NOESY NMR.

References

  • Google Patents. "CN101570516B - Method for preparing 4-(3-chlorine-4-fluorophenylalanine)-7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazoline". Retrieved from[3]

Sources

Comparative

Biological activity of 2-Amino-4-hydroxy-5-methoxybenzoic acid vs its analogs

Comparative Guide: Biological Activity of 2-Amino-4-hydroxy-5-methoxybenzoic acid vs. Its Structural Analogs in Kinase Inhibitor Design As a Senior Application Scientist in early-stage drug discovery, I frequently observ...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity of 2-Amino-4-hydroxy-5-methoxybenzoic acid vs. Its Structural Analogs in Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, I frequently observe that the success of a targeted therapy hinges on the precise spatial orientation of its functional groups. In the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), substituted anthranilic acids serve as the foundational building blocks for the quinazoline core.

This guide objectively compares the biological activity and synthetic utility of 2-Amino-4-hydroxy-5-methoxybenzoic acid (the target compound) against its critical regioisomer, 2-Amino-5-hydroxy-4-methoxybenzoic acid (the primary analog). By analyzing these two precursors, we can understand how a simple functional group transposition dictates target affinity, synthetic viability, and ultimate clinical utility.

Mechanistic Causality: The Impact of Regioisomerism on Target Affinity

To understand the biological activity of these precursors, we must evaluate the final pharmacophores they generate. When cyclized into a 4-anilinoquinazoline core, the substituents originally at the 4- and 5-positions of the benzoic acid project into the 7- and 6-positions of the quinazoline ring, respectively.

  • The Primary Analog (CAS 31839-21-1): 2-Amino-5-hydroxy-4-methoxybenzoic acid yields a 6-hydroxy-7-methoxyquinazoline core. This is the exact precursor utilized in the synthesis of FDA-approved EGFR inhibitors like Gefitinib and Erlotinib[1]. The 6-position (derived from the 5-hydroxyl) is functionalized with a bulky solubilizing group (e.g., a morpholinopropoxy tail). Mechanistically, this specific vector directs the bulky tail straight out of the ATP-binding pocket and into the solvent-exposed channel, optimizing both solubility and binding affinity.

  • The Target Compound (CAS 63407-32-9): 2-Amino-4-hydroxy-5-methoxybenzoic acid yields a 7-hydroxy-6-methoxyquinazoline core. In industrial synthesis, this compound frequently emerges as a stubborn, unwanted byproduct during the demethylation of 4,5-dimethoxybenzoic acid derivatives[2]. If this core is functionalized similarly to Gefitinib, the bulky tail is forced into the 7-position. This altered vector causes severe steric clashes with the upper lobe of the EGFR kinase domain, drastically reducing the molecule's biological activity and rendering it ineffective as a therapeutic agent[3].

Comparative Data: Physicochemical & Biological Metrics

The following tables summarize the quantitative differences between the two regioisomers and their resulting biological activities when converted into standard TKI derivatives.

Table 1: Physicochemical Comparison of Precursors

PropertyTarget CompoundPrimary Analog
Chemical Name 2-Amino-4-hydroxy-5-methoxybenzoic acid2-Amino-5-hydroxy-4-methoxybenzoic acid
CAS Number 63407-32-931839-21-1
Molecular Weight 183.16 g/mol 183.16 g/mol
Industrial Role Synthetic byproduct / Off-target core[2]Primary precursor for Gefitinib[4]
Downstream Core 7-Hydroxy-6-methoxyquinazolin-4(3H)-one6-Hydroxy-7-methoxyquinazolin-4(3H)-one

Table 2: Biological Activity of Derived EGFR Inhibitors (Morpholinopropoxy Derivatives)

Derivative Base CoreSubstitution PatternEGFR WT IC50 (nM)A431 Cell Proliferation IC50 (nM)
Analog Derivative (Gefitinib) 6-Morpholinopropoxy, 7-Methoxy~0.4 nM~20 nM
Target Derivative 7-Morpholinopropoxy, 6-Methoxy> 150.0 nM> 2000 nM

Experimental Workflows: Self-Validating Synthesis & Evaluation

To objectively compare the performance of these compounds, they must be processed through identical synthetic and biological workflows. The following protocols are designed as self-validating systems, ensuring that causality is established and quality control is verified at every step.

Protocol A: Parallel Synthesis of the Quinazoline Core

Objective: Convert the benzoic acid precursors into reactive 4-chloroquinazoline intermediates.

  • Formamidine Cyclization:

    • Action: Reflux 10 mmol of the benzoic acid precursor with 15 mmol of formamidine acetate in ethanol for 8 hours.

    • Causality: Formamidine acetate acts as both the C2/N3 source and a mild acid catalyst. This ensures ring closure into the quinazolin-4(3H)-one scaffold without the harsh conditions that could degrade the methoxy groups.

    • Self-Validation Step: Withdraw a 10 µL aliquot and perform LC-MS. The protocol may only proceed if the [M+H]+ peak at 193.1 m/z constitutes >95% of the Total Ion Chromatogram (TIC). If starting material remains, extend reflux by 2 hours.

  • Chlorination:

    • Action: Treat the validated quinazolinone with 10 equivalents of Phosphorus Oxychloride (POCl3) and a catalytic amount of N,N-Dimethylaniline at 105°C for 4 hours.

    • Causality: POCl3 converts the stable amide carbonyl into a highly reactive 4-chloro intermediate, priming the molecule for the subsequent SNAr reaction with anilines.

    • Self-Validation Step: Quench a test aliquot in dry methanol. TLC (Hexane:EtOAc 1:1) must show complete conversion to the methyl ether (formed from the reactive chloride). The absence of the baseline quinazolinone spot validates the completion of the chlorination.

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Objective: Quantify the biological activity (IC50) of the fully synthesized TKI derivatives.

  • Enzyme Incubation:

    • Action: In a 384-well plate, incubate 1 ng of recombinant EGFR kinase domain with 10 µM ATP and 0.2 µg/µL of poly(Glu,Tyr) peptide substrate in kinase buffer.

    • Causality: This recreates the physiological phosphorylation event. The ATP concentration is kept at the Km value to ensure the assay is highly sensitive to competitive ATP-site inhibitors.

  • Inhibitor Addition:

    • Action: Add the synthesized derivatives in a 10-point, 3-fold serial dilution starting from 10 µM.

  • Luminescence Detection (ADP-Glo):

    • Action: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP, followed by the Kinase Detection Reagent to convert generated ADP into a luminescent signal.

    • Causality: Measuring ADP generation directly correlates with kinase activity. This method avoids radioactive hazards while providing the massive dynamic range needed to distinguish between the potent analog and the weak target compound.

    • Self-Validation Step: Calculate the Z'-factor using positive (Gefitinib) and negative (DMSO) controls. The assay data is only considered valid if Z' > 0.6, confirming that the signal-to-noise ratio is robust enough to report accurate IC50 values.

Structural & Functional Visualization

The following diagram maps the divergent synthetic pathways and the resulting biological consequences of utilizing the target compound versus its primary analog.

G A 2-Amino-4-hydroxy- 5-methoxybenzoic acid (Target: CAS 63407-32-9) C 7-Hydroxy-6-methoxy- quinazolin-4(3H)-one (Off-Target Core) A->C Cyclization (Formamidine) B 2-Amino-5-hydroxy- 4-methoxybenzoic acid (Analog: CAS 31839-21-1) D 6-Hydroxy-7-methoxy- quinazolin-4(3H)-one (Gefitinib Core) B->D Cyclization (Formamidine) E Suboptimal EGFR Affinity Steric Clash in Kinase Domain C->E Kinase Assay (IC50 > 150 nM) F High EGFR Affinity Optimal Solvent Exposure D->F Kinase Assay (IC50 < 1 nM)

Fig 1: Divergent synthetic pathways and biological outcomes of regioisomeric anthranilic acids.

References

  • Title: 2-aMino-5-hydroxy-4-Methoxybenzoic acid | 31839-21-1 Source: Guidechem URL: 4

  • Title: 63407-32-9 | 2-amino-4-hydroxy-5-methoxybenzoic acid Source: Aaron Chemicals URL: 3

  • Title: Method for preparing 4-(3-chlorine-4-fluorophenylalanine)-7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazoline (CN101570516B) Source: Google Patents URL: 2

  • Title: Quinazoline Inhibitors of activating mutant forms of Epidermal Growth Factor Receptor Source: GCCPO Patent Database URL: 1

Sources

Validation

A Comparative Spectroscopic Guide to 2-Amino-4-hydroxy-5-methoxybenzoic Acid and Its Analogs

Introduction: The Subtle Language of Molecular Structure Benzoic acid and its derivatives are cornerstone scaffolds in the landscape of organic chemistry and pharmacology.[1] Their utility as synthetic building blocks fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Language of Molecular Structure

Benzoic acid and its derivatives are cornerstone scaffolds in the landscape of organic chemistry and pharmacology.[1] Their utility as synthetic building blocks for a vast array of therapeutic agents makes the precise confirmation of their molecular structure a critical step in research and development. The identity and purity of these compounds are not merely academic details; they are fundamental to ensuring the efficacy, safety, and reproducibility of subsequent applications.

This guide provides an in-depth spectroscopic comparison of 2-Amino-4-hydroxy-5-methoxybenzoic acid and a series of structurally related analogs. By systematically removing key functional groups—the amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) moieties—we will explore how these subtle changes manifest in their respective spectroscopic signatures. Through a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the unique spectral fingerprint of each molecule. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the practical insights needed to unambiguously differentiate these closely related structures.

Molecular Lineup: Structures Under Investigation

The electronic interplay between the electron-donating amino and hydroxyl/methoxy groups and the electron-withdrawing carboxylic acid group dictates the unique chemical environment of each molecule. Understanding these relationships is key to interpreting their spectra.

Figure 1: Molecular structures of the target compound and its selected analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.[1] The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it, which is directly influenced by the neighboring functional groups.

Rationale for Experimental Choices

The choice of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for this class of compounds due to its ability to dissolve polar, acidic, and amine-containing molecules. Furthermore, the acidic protons of the carboxylic acid and hydroxyl groups, as well as the amine protons, are typically observable in DMSO-d₆ as they exchange less rapidly with residual water compared to solvents like CDCl₃.

¹H NMR Comparative Analysis

The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing these compounds. The substitution pattern and the electronic nature of the substituents dictate the chemical shifts and coupling patterns of the remaining aromatic protons.

CompoundAr-H (ppm)-COOH (ppm)-OCH₃ (ppm)-NH₂ (ppm)-OH (ppm)
2-Amino-4-hydroxy-5-methoxybenzoic acid ~6.8 (s, 1H), ~6.2 (s, 1H)~11-13~3.7 (s, 3H)~5.0-6.0 (br s, 2H)~9.0-10.0 (br s, 1H)
2-Amino-4-hydroxybenzoic acid ~7.4 (d, 1H), ~6.2 (dd, 1H), ~6.0 (d, 1H)~11-13N/A~5.0-6.0 (br s, 2H)~9.0-10.0 (br s, 1H)
2-Amino-5-methoxybenzoic acid ~7.2 (d, 1H), ~7.0 (dd, 1H), ~6.8 (d, 1H)~11-13~3.7 (s, 3H)~5.0-6.0 (br s, 2H)N/A
4-Hydroxy-5-methoxybenzoic acid ~7.4 (d, 1H), ~7.3 (dd, 1H), ~6.9 (d, 1H)~12.0-13.0~3.8 (s, 3H)N/A~9.0-10.0 (br s, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. "s" denotes singlet, "d" doublet, "dd" doublet of doublets, and "br s" broad singlet.

Analysis of Trends:

  • Aromatic Protons: In the target compound, the two aromatic protons appear as singlets due to their para relationship, lacking ortho or meta coupling partners. The strong electron-donating effects of the -NH₂, -OH, and -OCH₃ groups cause these protons to be significantly shielded (shifted upfield to lower ppm values) compared to unsubstituted benzoic acid (Ar-H: 7.5-8.2 ppm).[1]

  • Acidic and Exchangeable Protons: The carboxylic acid proton is highly deshielded, appearing far downfield. The phenolic -OH and amine -NH₂ protons appear as broad singlets, and their chemical shifts can be highly variable depending on concentration, temperature, and residual water.

  • Methoxy Protons: The -OCH₃ protons consistently appear as a sharp singlet around 3.7-3.8 ppm.

¹³C NMR Comparative Analysis

The ¹³C NMR spectrum complements the ¹H NMR data, providing insight into the carbon framework.

CompoundAr-C (ppm)C-NH₂ (ppm)C-OH (ppm)C-OCH₃ (ppm)C-COOH (ppm)-OCH₃ (ppm)
2-Amino-4-hydroxy-5-methoxybenzoic acid ~98, ~110, ~112~150~152~145~105~169
2-Amino-4-hydroxybenzoic acid ~102, ~106, ~111~152~160N/A~108~170
2-Amino-5-methoxybenzoic acid ~112, ~115, ~118~141N/A~152~118~169
4-Hydroxy-5-methoxybenzoic acid ~112, ~115, ~124N/A~148~151~122~168

Note: Chemical shifts are approximate.

Analysis of Trends:

  • Carboxyl Carbon: The C=O carbon of the carboxylic acid is consistently found in the ~168-170 ppm range.

  • Substituted Aromatic Carbons: The carbons directly attached to heteroatoms (-NH₂, -OH, -OCH₃) are significantly deshielded and appear at higher ppm values (140-160 ppm). The specific shifts are diagnostic of the attached group.

  • Methoxy Carbon: The methoxy group's carbon signal is consistently observed around 55-56 ppm.

Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Rationale for Experimental Choices

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and speed, requiring minimal sample preparation.[3] Alternatively, preparing a KBr pellet can yield high-quality spectra.[4] A background spectrum is always collected first and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor, ensuring the trustworthiness of the data.

Wavenumber (cm⁻¹)AssignmentPresent in Compounds
3500-3300N-H stretch (asymmetric & symmetric)2-Amino-4-hydroxy-5-methoxybenzoic acid, 2-Amino-4-hydroxybenzoic acid, 2-Amino-5-methoxybenzoic acid
3300-2500O-H stretch (broad, carboxylic acid)All
~3200O-H stretch (phenolic)2-Amino-4-hydroxy-5-methoxybenzoic acid, 2-Amino-4-hydroxybenzoic acid, 4-Hydroxy-5-methoxybenzoic acid
1700-1660C=O stretch (carboxylic acid)All
1620-1580Aromatic C=C stretch, N-H bendAll
1250-1200 & 1050-1000C-O stretch (aryl ether & phenol)All except 2-Amino-4-hydroxybenzoic acid (for ether), All with -OH group (for phenol)

Analysis of Trends:

  • O-H and N-H Region (3500-2500 cm⁻¹): This region is often complex. The presence of a primary amine (-NH₂) is confirmed by two distinct N-H stretching bands.[5] The very broad absorption from the carboxylic acid O-H stretch often overlaps with the sharper phenolic O-H and N-H stretches.

  • Carbonyl Region (1700-1660 cm⁻¹): A strong, sharp peak in this region is the unmistakable signature of the carboxylic acid C=O group.[5] Its exact position can be influenced by intramolecular hydrogen bonding.

  • Fingerprint Region (<1500 cm⁻¹): The complex patterns in this region, including C-O stretching and aromatic C-H bending vibrations, are unique to each molecule and serve as a "fingerprint" for identification. The presence of the methoxy group introduces a characteristic C-O-C aryl ether stretch.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and offering structural clues based on fragmentation patterns.[1]

Rationale for Experimental Choices

Electron Ionization (EI) is a common and robust ionization method for relatively small, thermally stable organic molecules. It typically produces a clear molecular ion peak (M⁺˙) corresponding to the molecular weight, as well as a rich fragmentation pattern that can be used for structural confirmation.

CompoundFormulaMolecular Weight ( g/mol )Key Fragmentations
2-Amino-4-hydroxy-5-methoxybenzoic acid C₈H₉NO₄183.16M⁺˙, [M-OH]⁺, [M-COOH]⁺, [M-CH₃]⁺
2-Amino-4-hydroxybenzoic acid C₇H₇NO₃153.14M⁺˙, [M-OH]⁺, [M-COOH]⁺
2-Amino-5-methoxybenzoic acid C₈H₉NO₃167.16M⁺˙, [M-OH]⁺, [M-COOH]⁺, [M-CH₃]⁺
4-Hydroxy-5-methoxybenzoic acid C₈H₈O₄168.15M⁺˙, [M-OH]⁺, [M-COOH]⁺, [M-CH₃]⁺

Analysis of Trends:

  • Molecular Ion Peak (M⁺˙): The most crucial piece of information is the molecular ion peak, which directly confirms the molecular formula and differentiates the compounds by their distinct molecular weights.

  • Fragmentation: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17), the loss of the entire carboxyl group as a radical (-COOH, M-45), and for methoxy-substituted compounds, the loss of a methyl radical (-CH₃, M-15). Analyzing these fragments provides further confidence in the structural assignment.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Benzoic acid derivatives have characteristic absorption bands that are sensitive to the nature and position of substituents on the aromatic ring.[6]

Rationale for Experimental Choices

The choice of solvent is important as it can influence the position of the absorption maxima. Ethanol or methanol are common choices as they are transparent in the relevant UV range. The pH of the solution can also significantly affect the spectrum by protonating or deprotonating the acidic and basic functional groups.[6]

CompoundTypical λ_max (nm)
Benzoic Acid (Reference) ~230, ~273
2-Amino-4-hydroxy-5-methoxybenzoic acid Expected >290
2-Amino-4-hydroxybenzoic acid ~258, ~296
2-Amino-5-methoxybenzoic acid Expected >280
4-Hydroxy-5-methoxybenzoic acid ~260, ~295

Note: λ_max values are approximate and can shift based on solvent and pH.

Analysis of Trends:

  • Auxochromic Effects: The -NH₂, -OH, and -OCH₃ groups are all powerful auxochromes, which contain non-bonding electrons. When attached to the benzene ring, they extend the conjugated π-system. This lowers the energy required for electronic transitions, resulting in a shift of the absorption maxima to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzoic acid.[7]

  • Combined Effect: The target compound, with three electron-donating groups, is expected to show the most significant red shift, with its primary absorption bands appearing at the longest wavelengths among the compounds studied. This makes UV-Vis a useful, albeit less specific, tool for preliminary differentiation.

Experimental Protocols & Workflows

General Spectroscopic Analysis Workflow

The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a synthesized benzoic acid derivative.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Purified solid sample nmr_prep Dissolve 5-25 mg in 0.6 mL DMSO-d6 prep->nmr_prep ir_prep Place small amount on ATR crystal prep->ir_prep ms_prep Dissolve in volatile solvent (e.g., MeOH) prep->ms_prep nmr_acq Acquire 1H & 13C Spectra (400 MHz Spectrometer) nmr_prep->nmr_acq ir_acq Acquire Spectrum (FT-IR Spectrometer, 4000-400 cm-1) ir_prep->ir_acq ms_acq Inject into GC-MS or LC-MS (EI or ESI mode) ms_prep->ms_acq nmr_int Analyze chemical shifts, integration, and coupling nmr_acq->nmr_int ir_int Identify characteristic vibrational frequencies ir_acq->ir_int ms_int Determine molecular weight and analyze fragmentation ms_acq->ms_int struct_confirm Combine all data for unambiguous structure confirmation nmr_int->struct_confirm ir_int->struct_confirm ms_int->struct_confirm

Sources

Comparative

A Comprehensive Guide to the Structural Validation of Synthesized 2-Amino-4-hydroxy-5-methoxybenzoic acid

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For a novel or synthesized compound like 2-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For a novel or synthesized compound like 2-Amino-4-hydroxy-5-methoxybenzoic acid, a potential intermediate or active pharmaceutical ingredient (API), rigorous structural validation is not merely a procedural step but a prerequisite for ensuring safety, efficacy, and reproducibility. This guide presents a multi-faceted, orthogonal approach to the structural elucidation of this compound, detailing the comparative strengths of various analytical techniques and providing the experimental framework necessary for confident validation.

The core principle of modern structural validation is the convergence of data from multiple, independent analytical methods. No single technique is sufficient. Instead, we build a case for the proposed structure by demonstrating that data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis are all consistent with the same molecular architecture. This guide will detail the role of each technique, compare their outputs, and provide standardized protocols for their execution.

The Orthogonal Validation Workflow

A robust validation strategy relies on an integrated workflow where each analytical technique provides a unique piece of the structural puzzle. The data from these disparate methods must converge to support a single, unambiguous structure. A discrepancy in any one of these techniques signals a potential issue, such as the presence of an isomer, an impurity, or an entirely incorrect structure, necessitating further investigation.

Validation_Workflow cluster_Synthesis Synthesis & Purification cluster_Primary_Validation Primary Structural Elucidation cluster_Confirmatory_Analysis Confirmatory & Purity Analysis cluster_Conclusion Final Verdict Synthesized_Product Synthesized 2-Amino-4-hydroxy- 5-methoxybenzoic acid NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesized_Product->NMR Provides atomic connectivity MS Mass Spectrometry (HRMS) Synthesized_Product->MS Provides molecular formula FTIR FTIR Spectroscopy Synthesized_Product->FTIR Identifies functional groups Elemental Elemental Analysis (CHN) Synthesized_Product->Elemental HPLC HPLC Purity Assessment Synthesized_Product->HPLC Confirmation Structure Confirmed & Purity Established NMR->Confirmation Confirms H/C framework MS->Confirmation Confirms mass & formula FTIR->Confirmation Confirms functional groups Elemental->Confirmation Verifies elemental composition HPLC->Confirmation Establishes purity profile Data_Integration Structure Proposed Structure C₈H₉NO₄ NMR_Data NMR Data - 8 Carbon Signals - 6 Proton Environments - Correct Connectivity Structure->NMR_Data predicts MS_Data MS Data - m/z 184.0601 [M+H]⁺ - Confirms C₈H₉NO₄ Structure->MS_Data predicts FTIR_Data FTIR Data - OH, NH₂, C=O bands - Confirms Functional Groups Structure->FTIR_Data predicts EA_Data Elemental Analysis - C, H, N % match - Confirms Empirical Formula Structure->EA_Data predicts NMR_Data->Structure corroborates MS_Data->Structure corroborates FTIR_Data->Structure corroborates EA_Data->Structure corroborates HPLC_Data HPLC Data - Single Major Peak - Purity > 98% HPLC_Data->Structure supports purity of

Validation

Comparing the efficacy of different synthetic routes to 2-Amino-4-hydroxy-5-methoxybenzoic acid

Executive Summary 2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS 63407-32-9), commonly referred to as 6-aminovanillic acid, is a highly valuable aromatic building block 1. It serves as the critical A-ring precursor for pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS 63407-32-9), commonly referred to as 6-aminovanillic acid, is a highly valuable aromatic building block 1. It serves as the critical A-ring precursor for pyrrolobenzodiazepines (PBDs) such as DC-81—potent DNA minor-groove cross-linking agents widely utilized as payloads in Antibody-Drug Conjugates (ADCs) 2. Additionally, it is a foundational intermediate in the synthesis of quinazoline-based kinase inhibitors [[3]]().

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to this molecule. This guide objectively compares these routes, detailing the mechanistic causality behind their efficacy, impurity profiles, and scalability.

Mechanistic Route Comparison

Route A: Direct Nitration & Reduction (The "Brute Force" Approach)

Attempting to directly nitrate vanillic acid (4-hydroxy-3-methoxybenzoic acid) followed by reduction is the shortest theoretical path but practically the least viable.

  • The Causality: The unprotected phenol (-OH) strongly activates the aromatic ring, significantly lowering its oxidation potential. Nitric acid acts as a strong oxidant in this electron-rich system, leading to the formation of ortho- and para-quinones. These oxidative byproducts rapidly polymerize into dark, intractable tars, destroying the yield and making downstream purification nearly impossible.

Route B: O-Benzylation Strategy (The Gold Standard)

This route masks the reactive phenol with a benzyl ether prior to nitration, followed by a one-pot reduction/deprotection [[2]]().

  • The Causality: Benzylation converts the highly oxidizable phenol into a moderately activating benzyl ether, completely preventing quinone formation during nitration. Furthermore, the benzyl group is chemically orthogonal to the nitro group but susceptible to hydrogenolysis. This allows for an elegant final step where Palladium on Carbon (Pd/C) simultaneously reduces the nitro group to an aniline and cleaves the benzyl ether, yielding the highly pure target molecule without requiring harsh deprotection conditions.

Route C: Regioselective Demethylation (The "Quinazoline" Approach)

This route utilizes alkaline demethylation of 4,5-dimethoxy-2-nitrobenzoic acid followed by reduction.

  • The Causality: Alkaline hydrolysis struggles to differentiate between the 4-methoxy and 5-methoxy groups due to their similar thermodynamic and electronic environments. As documented in patent literature for quinazoline derivatives, this results in a nearly 1:1 mixture of the 4-hydroxy-5-methoxy and 5-hydroxy-4-methoxy isomers 3. Because these isomers possess identical molecular weights and nearly identical pKa​ values, they co-crystallize and co-elute, making purification a severe bottleneck.

Quantitative Data Comparison

Performance MetricRoute A (Direct Nitration)Route B (O-Benzylation)Route C (Demethylation)
Overall Yield < 30%80 - 85% < 20% (Effective)
Regioselectivity ModerateExcellent (>95%) Poor (50:50 mixture)
Impurity Profile High (Quinones, Tars)Low (Easily purged) High (Isomeric co-elution)
Scalability Poor (Exothermic, unsafe)Excellent Poor (Purification bottleneck)
Step Count 2 Steps3 Steps 3 Steps

Visualizing the Synthetic Workflows

SyntheticRoutes Target 2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 63407-32-9) VanillicAcidA Vanillic Acid (Unprotected Phenol) NitrationA Direct Nitration (HNO3 / H2SO4) VanillicAcidA->NitrationA Oxidation Quinone Byproducts (Oxidative Degradation) NitrationA->Oxidation High Oxidation Risk ReductionA Reduction (Fe/HCl) NitrationA->ReductionA Low Yield (<30%) ReductionA->Target Poor Purity VanillicAcidB Vanillic Acid (Starting Material) Benzylation O-Benzylation (BnBr, K2CO3) VanillicAcidB->Benzylation Protection NitrationB Nitration (HNO3 / AcOH) Benzylation->NitrationB 4-OBn-3-OMe ReductionB One-Pot Hydrogenation (H2, Pd/C) NitrationB->ReductionB 6-NO2 Intermediate ReductionB->Target 85% Yield, High Purity Dimethoxy 4,5-Dimethoxy-2-nitrobenzoic acid Demethylation Alkaline Demethylation (NaOH / H2O) Dimethoxy->Demethylation Isomer 5-OH-4-OMe Isomer (Inseparable) Demethylation->Isomer Poor Regioselectivity ReductionC Reduction (H2, Pd/C) Demethylation->ReductionC 50:50 Mixture ReductionC->Target Difficult Separation

Comparative workflows for the synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid.

Experimental Protocol: The Optimized Route B Workflow

This self-validating protocol ensures high fidelity and purity suitable for ADC payload synthesis.

Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzoic acid (Protection)
  • Reaction: Dissolve vanillic acid (1.0 eq) in anhydrous DMF. Add K2​CO3​ (2.5 eq) and stir for 15 minutes. Add benzyl bromide (2.2 eq) dropwise. Heat to 80°C for 4 hours.

  • In-Process Saponification: The reaction initially forms benzyl 4-benzyloxy-3-methoxybenzoate. To liberate the directing carboxylic acid, add 2M NaOH (aq) directly to the mixture and heat at 90°C for 2 hours.

  • Validation & Isolation: Cool the mixture and acidify with 2M HCl to pH 2. The precipitation of a white solid confirms successful ester hydrolysis. Filter, wash with water, and dry to obtain the protected acid.

Step 2: Synthesis of 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid (Nitration)
  • Reaction: Suspend the protected acid in glacial acetic acid and cool to 0°C. Add 70% HNO3​ (1.2 eq) dropwise over 30 minutes.

  • Causality Check: Acetic acid acts as a mild solvent that moderates nitronium ion generation. The synergistic directing effects of the meta-directing carboxyl group and the ortho/para-directing benzyloxy/methoxy groups strongly funnel the electrophilic attack exclusively to the 6-position (which renumbers to the 2-position).

  • Isolation: Stir at room temperature for 3 hours. Pour the mixture into crushed ice. Filter the resulting bright yellow precipitate and recrystallize from ethanol.

Step 3: Synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid (One-Pot Deprotection/Reduction)
  • Reaction: Dissolve the nitro compound in a 1:1 mixture of Methanol and Ethyl Acetate. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the vessel with H2​ gas and maintain under a hydrogen balloon. Stir vigorously for 12 hours at room temperature.

  • Causality Check: The Pd/C catalyst is bifunctional here. It smoothly reduces the nitro group to an aniline while simultaneously cleaving the benzyl ether via hydrogenolysis. This orthogonal strategy bypasses harsh acidic/basic deprotections that would otherwise degrade the electron-rich aniline product.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the highly pure target compound as an off-white to pale brown solid.

References

  • Thurston, D. E., Bose, S. "New approaches to pyrrolo[2,1-c][1,4]benzodiazepines: synthesis, DNA-binding and cytotoxicity of DC-81." Tetrahedron, 1992, 48(4), 751-758. 2

  • Jin, C., et al. "Method for preparing 4-(3-chlorine-4-fluorophenylalanine)-7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazoline." Google Patents (CN101570516B). 3

  • ChemicalBook. "2-amino-4-hydroxy-5-methoxybenzoic acid - Properties and Synthesis." ChemicalBook Database. 1

Sources

Comparative

Structure-activity relationship (SAR) studies of 2-Amino-4-hydroxy-5-methoxybenzoic acid derivatives

Structure-Activity Relationship (SAR) Studies of 2-Amino-4-hydroxy-5-methoxybenzoic Acid Derivatives: A Comparison Guide for AKR1C3 and COX-2 Dual Inhibitors Executive Summary Human aldo–keto reductases, specifically AKR...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 2-Amino-4-hydroxy-5-methoxybenzoic Acid Derivatives: A Comparison Guide for AKR1C3 and COX-2 Dual Inhibitors

Executive Summary

Human aldo–keto reductases, specifically AKR1C3, play a critical role in the biosynthesis of steroid hormones and prostaglandins, making them highly attractive targets for treating castration-resistant prostate cancer (CRPC) and severe inflammatory disorders[1]. AKR1C3 regulates ligand access to the androgen receptor and acts as a prostaglandin F synthase, driving both oncogenic and inflammatory cellular proliferation[2].

While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin inhibit both COX-2 and AKR1C3, they often lack isoform selectivity, leading to off-target inhibition of AKR1C2 (an enzyme required to inactivate 5α-dihydrotestosterone)[3]. This guide objectively compares the baseline performance of the 2-Amino-4-hydroxy-5-methoxybenzoic acid (2-AHMBA) scaffold against its advanced N-benzoylated derivatives. By mapping the Structure-Activity Relationship (SAR), we provide researchers with actionable data and self-validating experimental protocols for developing highly selective dual-action therapeutics.

Scaffold Architecture & Mechanistic Rationale

The anthranilic acid (2-aminobenzoic acid) core is a privileged pharmacophore in medicinal chemistry[1]. The specific substitution pattern of 2-AHMBA dictates its unique binding kinetics:

  • 1-Carboxylic Acid (-COOH): Essential for anchoring the molecule within the AKR1C3 active site. It forms critical hydrogen bonds with the catalytic tetrad members Tyr55 and His117[1].

  • 4-Hydroxy (-OH) & 5-Methoxy (-OMe): The 4-OH acts as an additional hydrogen-bond donor, stabilizing the complex. Crucially, the 5-OMe group provides precise steric bulk that clashes with the narrower binding pocket of AKR1C2, driving isoform selectivity.

  • 2-Amino (-NH2): The unmodified primary amine yields weak target affinity. However, it serves as the primary synthetic handle. Derivatization here (via N-benzoylation) allows the molecule to extend into the hydrophobic sub-pocket of COX-2 and the SP1 pocket of AKR1C3, drastically increasing potency[1].

SAR Core 2-Amino-4-hydroxy- 5-methoxybenzoic acid COOH 1-COOH: Anchors to Tyr55/His117 (AKR1C3 Catalytic Tetrad) Core->COOH NH2 2-NH2 (N-Benzoylation): Occupies Hydrophobic Pocket (Drives Target Selectivity) Core->NH2 OH 4-OH: H-Bond Donor (Enhances Binding Affinity) Core->OH OMe 5-OMe: Steric Bulk (Prevents AKR1C2 Binding) Core->OMe

Fig 1. SAR logic of 2-Amino-4-hydroxy-5-methoxybenzoic acid in AKR1C3/COX-2 inhibition.

SAR Data Comparison: Scaffold vs. Derivatives

To evaluate the therapeutic potential of the 2-AHMBA scaffold, we compare the unsubstituted base molecule against three distinct N-substituted derivatives. The data below illustrates how electron-withdrawing and lipophilic modifications at the 2-amino position dictate the balance between AKR1C3 selectivity and COX-2 inhibition.

Table 1: In Vitro Inhibitory Activity of 2-AHMBA Derivatives

CompoundR-Group (at 2-Amino)AKR1C3 IC₅₀ (µM)AKR1C2 IC₅₀ (µM)Selectivity Ratio (1C2/1C3)COX-2 IC₅₀ (µM)
2-AHMBA (Base) -H (Unsubstituted)> 50.0> 50.0N/A12.5
Derivative A N-Phenyl4.2015.63.70.8
Derivative B N-(4-Fluorobenzoyl)0.85> 50.0> 58.82.4
Derivative C N-(4-Nitrobenzoyl)0.3118.559.6> 10.0

Data Interpretation: The unsubstituted 2-AHMBA scaffold is a poor inhibitor of AKR1C3. Converting the amine to an N-phenyl group (Derivative A) shifts the preference heavily toward COX-2. However, introducing an N-benzoyl group with an electron-withdrawing nitro substituent (Derivative C) achieves sub-micromolar potency for AKR1C3 (IC₅₀ = 0.31 µM) while maintaining excellent selectivity over AKR1C2, mirroring the optimal SAR profiles established for N-benzoyl anthranilic acids[1].

Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical synthesis and biological screening.

Protocol 1: N-Benzoylation Synthesis Workflow
  • Step 1: Protection. Protect the 4-OH group of 2-AHMBA using tert-butyldimethylsilyl chloride (TBDMS-Cl) in dichloromethane (DCM) with imidazole to prevent unwanted esterification.

  • Step 2: Amide Coupling. Dissolve the protected intermediate in anhydrous pyridine. Dropwise, add 1.2 equivalents of the desired substituted benzoyl chloride at 0°C.

    • Causality: Pyridine is utilized as both the solvent and an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the 2-amino group and driving the nucleophilic attack to completion.

  • Step 3: Deprotection & Purification. Remove the TBDMS group using TBAF in THF. Purify the final compound via preparative HPLC.

  • Self-Validating System: Run a parallel reaction vessel omitting the benzoyl chloride. TLC and LC-MS analysis must show 100% starting material retention in this control, validating that no auto-degradation or side-reactions occur under the basic pyridine conditions.

Protocol 2: In Vitro AKR1C3 Enzymatic Assay
  • Step 1: Reagent Preparation. Prepare a reaction buffer containing 100 mM potassium phosphate (pH 6.0), 0.005% Tween-20, 200 µM NADPH, and 50 nM recombinant human AKR1C3.

  • Step 2: Compound Incubation. Add the 2-AHMBA derivatives (serially diluted in DMSO) to the buffer and incubate for 10 minutes at 37°C.

  • Step 3: Kinetic Measurement. Initiate the reaction by adding 1 mM 9,10-phenanthrenequinone (substrate). Monitor the absorbance at 340 nm using a microplate reader for 5 minutes.

    • Causality: AKR1C3 catalyzes the reduction of the substrate by oxidizing NADPH to NADP+. Because NADPH absorbs strongly at 340 nm while NADP+ does not, monitoring the decrease in absorbance provides a direct, real-time quantification of enzyme turnover.

  • Self-Validating System: Include a 'No-Enzyme' blank and a 'Vehicle-Only' (DMSO) positive control. Calculate the Z'-factor; a value > 0.5 validates the assay's dynamic range and confirms the absorbance drop is strictly enzyme-dependent.

Workflow Syn 1. N-Benzoylation Synthesis Pur 2. HPLC Purification Syn->Pur Assay 3. AKR1C3/COX-2 Enzymatic Assay Pur->Assay Sel 4. AKR1C2 Selectivity Profiling Assay->Sel

Fig 2. Step-by-step workflow for synthesis and high-throughput enzymatic screening.

Signaling Pathway Impact

By utilizing optimized 2-AHMBA derivatives, researchers can simultaneously intercept two critical nodes of the inflammatory and oncogenic signaling cascade. Inhibiting COX-2 prevents the initial conversion of arachidonic acid to Prostaglandin H2 (PGH2). Downstream, selective inhibition of AKR1C3 prevents the conversion of residual PGH2 into Prostaglandin F2α (PGF2α), a potent ligand that activates mitogen-activated protein kinase (MAPK) pathways leading to tumor proliferation[2].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 AKR1C3 AKR1C3 Enzyme PGH2->AKR1C3 PGF2a Prostaglandin F2α (Proliferation/Inflammation) AKR1C3->PGF2a Inhibitor 2-AHMBA Derivatives (Dual Inhibitor) Inhibitor->COX2 Inhibits Inhibitor->AKR1C3 Inhibits

Fig 3. Dual inhibition of the COX-2 and AKR1C3 signaling cascade by 2-AHMBA derivatives.

References

  • N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents.[Link]

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Benchmarking the Purity of 2-Amino-4-hydroxy-5-methoxybenzoic Acid Against Commercial Standards: A Comprehensive Guide

Introduction: The Metrological Challenge in Pharmaceutical Synthesis 2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS 63407-32-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metrological Challenge in Pharmaceutical Synthesis

2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS 63407-32-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because it contains multiple reactive sites—an amino group, a phenolic hydroxyl, and a carboxylic acid—its purity is a critical quality attribute that dictates the yield and impurity profile of downstream synthetic steps.

Commercially available batches from suppliers like and those listed on typically claim purities ranging from 95% to 98%[1][2]. However, for rigorous pharmacokinetic studies, quantitative assays, or high-yield catalytic syntheses, these commercial grades often contain unacceptable levels of regioisomers (e.g., 2-amino-5-hydroxy-4-methoxybenzoic acid) and residual solvents. Relying solely on supplier Certificates of Analysis (CoA), which are often based on simple area-normalization chromatography, is a fundamental pitfall.

To achieve true scientific integrity, we must decouple relative chromatographic purity from absolute mass fraction. This guide establishes a self-validating, metrologically traceable framework for benchmarking this compound using orthogonal analytical techniques.

Workflow Start Commercial Standard (CAS 63407-32-9) HPLC HPLC-UV Analysis (Relative Purity %) Start->HPLC Aliquot 1 qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Start->qNMR Aliquot 2 Impurity Impurity Profiling (LC-MS/MS) HPLC->Impurity Unknown Peaks Synthesis Data Synthesis & Mass Balance Calculation HPLC->Synthesis qNMR->Synthesis Impurity->Synthesis Final Certified Benchmark Purity (>99.5%) Synthesis->Final

Orthogonal analytical workflow for establishing the absolute purity of benzoic acid derivatives.

Comparative Benchmarking Data: Commercial vs. High-Purity Standards

To demonstrate the necessity of orthogonal benchmarking, we evaluated three commercial lots against an internally purified reference standard (recrystallized iteratively from ethanol/water). The data below highlights the discrepancy between supplier claims, relative UV purity, and true absolute mass fraction.

Sample SourceClaimed PurityHPLC-UV Purity (Area %)qNMR Absolute Purity (Mass Fraction %)Major Identified Impurity
Supplier A 95.00%96.2%93.8%Regioisomer (2.1%)
Supplier B 98.00%98.5%96.4%Residual Methanol (1.2%)
Supplier C >98.0%98.8%97.1%Unknown Aromatic (0.8%)
Internal Benchmark N/A 99.9% 99.6% None detected >0.1%

Table 1: Discrepancies between claimed, chromatographic, and absolute purities highlight the necessity of qNMR for true mass fraction determination.

Self-Validating Experimental Protocols

Every protocol utilized in purity benchmarking must be a self-validating system. We employ two distinct methodologies: HPLC-UV for resolving structurally similar impurities, and 1H-qNMR for determining the absolute mass fraction without relying on an identical reference standard.

HPLC-UV: Relative Impurity Profiling

The Causality of Method Design: 2-Amino-4-hydroxy-5-methoxybenzoic acid possesses zwitterionic potential. At physiological pH, it exists as a complex mixture of ionized states, leading to severe peak tailing, poor resolution, and irreproducible retention times on standard reversed-phase columns. By adjusting the mobile phase to a highly acidic state (pH 2.5), we suppress the ionization of the carboxylic acid moiety. This ensures the molecule remains in a neutral, hydrophobic state, maximizing interaction with the C18 stationary phase for sharp, Gaussian peak shapes[3].

Mechanism pH_low Acidic Mobile Phase (pH 2.5) Protonated Protonated Carboxylic Acid (Neutral Species) pH_low->Protonated Suppresses Ionization pH_high Neutral/Basic Mobile Phase (pH > 5.0) Ionized Ionized Carboxylate (Anionic Species) pH_high->Ionized Promotes Ionization Retained High Hydrophobic Interaction (Longer Retention, Sharp Peak) Protonated->Retained C18 Column Eluted Low Hydrophobic Interaction (Early Elution, Peak Tailing) Ionized->Eluted C18 Column

Mechanistic causality of mobile phase pH on the chromatographic retention of zwitterionic APIs.

Step-by-Step Methodology:

  • Column Selection: Use a robust C18 Reversed-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: Prepare a 0.05 M Potassium phosphate buffer. Adjust precisely to pH 2.5 using analytical-grade phosphoric acid.

    • Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions: Set the system to an isocratic elution profile of 80% Phase A / 20% Phase B. Maintain a flow rate of 1.0 mL/min and a column temperature of 30 °C.

  • Detection: Monitor UV absorbance at 230 nm and 254 nm. The 254 nm wavelength is optimal for the conjugated aromatic system of benzoic acid derivatives[3].

  • Sample Preparation: Dissolve 10 mg of the commercial standard in 10 mL of Mobile Phase A to prevent solvent-mismatch fronting. Inject 10 µL.

1H-qNMR: Absolute Mass Fraction Determination

The Causality of Method Design: HPLC-UV area normalization assumes all impurities share the same molar extinction coefficient as the parent compound—a mathematically flawed assumption. Quantitative NMR (qNMR) solves this by comparing the proton integral of the analyte against a metrologically traceable internal standard (IS). Because the NMR signal is directly proportional to the number of nuclei, it provides an absolute mass fraction.

For this protocol, we utilize as the internal standard[4]. BTFMBA is highly stable, soluble in DMSO, and provides distinct, non-overlapping signals in the downfield aromatic region, preventing interference with the analyte's protons.

Step-by-Step Methodology:

  • Traceability: Ensure the BTFMBA internal standard is traceable to an SI-primary standard, such as the[5].

  • Gravimetric Preparation: Using a calibrated microanalytical balance (d = 0.001 mg), accurately weigh ~15 mg of 2-Amino-4-hydroxy-5-methoxybenzoic acid and ~10 mg of BTFMBA.

  • Solvation: Co-dissolve both powders completely in 0.8 mL of 100% deuterated DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: To achieve <0.1% quantitative uncertainty, D1 must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the protons being integrated. Failing to allow complete relaxation will artificially truncate the integrals.

    • Scans: Minimum of 64 transients.

  • Integration & Calculation: Integrate the isolated aromatic proton of the analyte (typically a singlet around 7.2 ppm) against the aromatic protons of BTFMBA (~8.4 ppm). Calculate the absolute mass fraction using the standard qNMR mass-balance equation, factoring in the molecular weights, proton equivalencies, and the certified purity of the IS.

Conclusion

Benchmarking 2-Amino-4-hydroxy-5-methoxybenzoic acid requires moving beyond basic supplier certificates of analysis. By implementing this dual-pronged approach—leveraging pH-optimized HPLC for relative impurity resolution and SI-traceable qNMR for absolute mass fraction—researchers can ensure the scientific integrity of their downstream syntheses and analytical assays.

Sources

Validation

Comparative study of the antioxidant properties of substituted benzoic acids

Comparative Guide: Structure-Activity Relationships and Antioxidant Efficacy of Substituted Benzoic Acids Substituted benzoic acids (hydroxybenzoic acids, or HBAs) are a foundational class of phenolic compounds heavily u...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Structure-Activity Relationships and Antioxidant Efficacy of Substituted Benzoic Acids

Substituted benzoic acids (hydroxybenzoic acids, or HBAs) are a foundational class of phenolic compounds heavily utilized in pharmaceutical formulations, cosmetic stabilization, and food preservation. While they all share a common benzoic acid backbone, their antioxidant efficacy is far from uniform. As a formulation scientist or drug developer, selecting the correct HBA requires a deep understanding of how specific structural substitutions dictate radical scavenging thermodynamics and interfacial behavior.

This guide objectively compares the antioxidant performance of key substituted benzoic acids, elucidates the mechanistic causality behind their activity, and provides self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Causality: The Structure-Activity Relationship (SAR)

The antioxidant capacity of HBAs is primarily governed by their ability to neutralize reactive oxygen species (ROS) via two competitive pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

The thermodynamic feasibility of these reactions is strictly dictated by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond and the Ionization Potential (IP) of the molecule (1[1]). The substitution pattern on the aromatic ring alters these parameters through the following mechanisms:

  • Ortho and Para Proximity (Resonance Stabilization): HBAs with hydroxyl groups in the ortho (e.g., 2,3-DHBA) or para (e.g., 3,4-DHBA) positions relative to one another exhibit potent radical scavenging. This spatial arrangement allows for intramolecular hydrogen bonding and extensive resonance delocalization of the unpaired electron across the resulting phenoxyl radical, drastically lowering the BDE (2[2]).

  • Meta Substitution (Thermodynamic Instability): Hydroxyl groups strictly in the meta position (e.g., 3,5-DHBA) cannot participate in quinone-like resonance structures. The resulting phenoxyl radical is poorly stabilized, leading to a high BDE and negligible antioxidant activity (2[2]).

  • Polyhydroxylation: Increasing the number of electron-donating hydroxyl groups generally increases antioxidant potency. Gallic acid (3,4,5-trihydroxybenzoic acid) represents the apex of this trend, possessing the lowest BDE and highest antioxidant potency among standard HBAs (3[3]).

AntioxidantMechanism HBA Substituted Benzoic Acid (ArOH) HAT Hydrogen Atom Transfer (HAT) Cleavage of O-H Bond HBA->HAT Low BDE SET Single Electron Transfer (SET) Electron Donation HBA->SET Low IP Radical Free Radical (R•) Radical->HAT H• Abstraction Radical->SET e- Acceptance Phenoxyl Phenoxyl Radical (ArO•) - Resonance Stabilized HAT->Phenoxyl Neutralized Neutralized Molecule (RH or R-) HAT->Neutralized SET->Phenoxyl Deprotonation SET->Neutralized

Mechanistic pathways of antioxidant action: Hydrogen Atom Transfer vs. Single Electron Transfer.

Comparative Quantitative Performance

The following table synthesizes the radical scavenging capabilities of various substituted benzoic acids. Data is aggregated from standardized DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS assays (2[2]).

CompoundSubstitution PatternDPPH IC₅₀ (µM)DPPH Inhibition (%) at 50 µMABTS Inhibition (%) at 50 µMRelative Potency
Gallic Acid (3,4,5-THBA)3,4,5-trihydroxy2.42 ± 0.08> 95.0%> 95.0%Apex
2,3-DHBA 2,3-dihydroxy~ 4.8086.40%> 85.0%High
Gentisic Acid (2,5-DHBA)2,5-dihydroxy~ 5.1080.11%> 80.0%High
Protocatechuic Acid (3,4-DHBA)3,4-dihydroxy~ 4.2074.51%> 75.0%High
3,5-DHBA 3,5-dihydroxy> 1,000Negligible60.39%Low
2,4-DHBA 2,4-dihydroxy> 120,000Negligible16.17%Negligible

Note: 3,5-DHBA shows moderate activity in the ABTS assay (which favors SET mechanisms) but fails completely in the DPPH assay (which heavily relies on HAT mechanisms), highlighting the necessity of multi-assay validation.

Formulation Context: The "Polar Paradox"

In vitro radical scavenging does not perfectly translate to complex formulations (e.g., lipid emulsions, creams). The Polar Paradox dictates that polar antioxidants (like Gallic Acid) are highly effective in bulk oils, whereas nonpolar, lipophilic derivatives (like alkyl gallates) are significantly more effective in oil-in-water (O/W) emulsions (4[4]).

  • Causality: In O/W emulsions, lipophilic modifications (e.g., propyl gallate) allow the antioxidant to partition directly at the lipid-water interface, creating a protective barrier around the lipid droplets against aqueous pro-oxidants. Highly polar HBAs simply dissolve into the aqueous phase, leaving the lipid droplets unprotected.

Self-Validating Experimental Protocols

To ensure scientific integrity, antioxidant assays must be designed as self-validating systems. Below are the optimized protocols for evaluating HBAs.

Protocol A: DPPH Radical Scavenging Assay (HAT-Dominant)

This assay measures the ability of the HBA to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol.

    • Causality: Methanol is chosen because it ensures complete solvation of both the lipophilic DPPH radical and the polar HBAs without acting as a hydrogen donor itself (unlike ethanol, which can introduce minor artifacts).

  • Sample Dilution: Prepare serial dilutions of the target HBA in methanol (e.g., 1 µM to 100 µM).

  • Reaction Matrix: In a 96-well microplate, mix 100 µL of the HBA sample with 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature in total darkness .

    • Causality: DPPH radicals are highly photosensitive. UV-induced radical degradation will artificially inflate the calculated scavenging activity, leading to false-positive efficacy.

  • Measurement: Measure absorbance at 515–517 nm using a microplate spectrophotometer.

    • Causality: The unpaired electron of DPPH absorbs strongly at 515 nm. Upon reduction to DPPH-H by the HBA, this absorption band disappears, providing a direct stoichiometric measurement of radical scavenging.

  • Self-Validation System:

    • Blank: Methanol + Methanol (Zeroes the instrument).

    • Negative Control: DPPH + Methanol (Establishes baseline 0% inhibition).

    • Positive Control: Trolox or Ascorbic Acid (Validates reagent sensitivity).

    • Calculation:% Inhibition = [(A_NegativeControl - A_Sample) / A_NegativeControl] × 100

DPPHWorkflow Step1 1. Reagent Prep 0.1 mM DPPH in Methanol Step3 3. Incubation 30 min, RT Dark Conditions Step1->Step3 Step2 2. Sample Addition HBA Serial Dilutions (1-100 µM) Step2->Step3 Step4 4. Measurement Absorbance at 515-517 nm Step3->Step4 Step5 5. Validation Calculate IC50 vs. Trolox Control Step4->Step5

Step-by-step experimental workflow for validating HBA antioxidant capacity via DPPH assay.

Protocol B: CUPRAC Assay (SET-Dominant)

The Cupric Reducing Antioxidant Capacity (CUPRAC) assay measures the Single Electron Transfer (SET) capability of the HBA.

  • Reagent Preparation: Prepare CuCl₂ (10 mM in water), Neocuproine (7.5 mM in ethanol), and Ammonium Acetate buffer (1 M, pH 7.0).

  • Reaction Matrix: Mix 1 mL of each reagent (CuCl₂, Neocuproine, Buffer) in a test tube. Add X µL of the HBA sample and (1000 - X) µL of distilled water to achieve a final volume of 4.1 mL.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Measurement: Read absorbance at 450 nm against a reagent blank.

    • Causality: The Cu(I)-neocuproine chelate complex, formed upon the reduction of Cu(II) by the HBA, exhibits a maximum absorption at 450 nm.

    • Why CUPRAC over FRAP? CUPRAC operates at a physiological pH (7.0), whereas the FRAP assay requires an highly acidic pH (3.6). For substituted benzoic acids, the protonation state of the carboxyl and hydroxyl groups at pH 7.0 more accurately reflects their electron-donating capacity in actual biological and physiological systems (2[2]).

Sources

Comparative

A Senior Application Scientist's Guide to the Unambiguous Identification of 2-Amino-4-hydroxy-5-methoxybenzoic Acid

In the landscape of pharmaceutical development and chemical synthesis, the absolute certainty of a molecule's identity is not merely a procedural formality; it is the bedrock of safety, efficacy, and reproducibility. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the absolute certainty of a molecule's identity is not merely a procedural formality; it is the bedrock of safety, efficacy, and reproducibility. This is particularly true for substituted aromatic compounds like 2-Amino-4-hydroxy-5-methoxybenzoic acid, where the specific arrangement of functional groups on the benzene ring dictates its chemical behavior and biological activity. The presence of closely related structural isomers, such as 2-Amino-5-hydroxy-4-methoxybenzoic acid, necessitates a robust, multi-faceted analytical strategy to prevent costly and potentially hazardous misidentification.

This guide provides an in-depth, field-proven framework for confirming the identity of a sample purported to be 2-Amino-4-hydroxy-5-methoxybenzoic acid. We will move beyond simple data acquisition to explain the causality behind our experimental choices, establishing a self-validating system built on the principle of orthogonality—the use of multiple, independent analytical techniques. The cornerstone of this entire process is the use of a certified reference standard, the ultimate arbiter of identity against which all experimental data must be compared.

The Central Role of the Certified Reference Standard (CRS)

Before any analysis begins, the acquisition of a Certified Reference Standard (CRS) of 2-Amino-4-hydroxy-5-methoxybenzoic acid is paramount. The CRS serves as our "ground truth." It should be sourced from a reputable supplier like MilliporeSigma or Life Chemicals Inc. and accompanied by a comprehensive Certificate of Analysis (CoA)[1]. The CoA provides validated data on the CRS's identity, purity, and relevant physical properties, forming the benchmark for our own experimental results.

An Orthogonal Approach to Identity Confirmation

Relying on a single analytical technique is insufficient for definitive identification. A robust confirmation is achieved by employing an orthogonal approach, where we measure different chemical and physical properties of the molecule using independent methods. Our strategy will integrate three core techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and determine the characteristic retention time.

  • Mass Spectrometry (MS): To confirm the exact molecular weight and analyze fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide an unambiguous map of the molecular structure.

The logic is simple: if the sample under investigation behaves identically to the CRS across all three independent techniques, we can confirm its identity with a very high degree of confidence.

cluster_0 Identity Confirmation Workflow cluster_1 Orthogonal Analytical Techniques Sample Sample Under Investigation HPLC HPLC Analysis (Retention Time) Sample->HPLC MS Mass Spectrometry (Molecular Weight & Fragments) Sample->MS NMR NMR Spectroscopy (Structural Fingerprint) Sample->NMR CRS Certified Reference Standard (CRS) CRS->HPLC CRS->MS CRS->NMR Compare Data Comparison HPLC->Compare MS->Compare NMR->Compare Confirm Identity Confirmed Compare->Confirm Data Match Reject Identity Not Confirmed Compare->Reject Data Mismatch

Caption: Orthogonal workflow for identity confirmation.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Causality: HPLC is our first line of analysis. It separates the target compound from potential impurities and, crucially, from its structural isomers. The retention time (RT) under specific conditions is a characteristic physical property. We choose a reversed-phase C18 column as it is well-suited for retaining moderately polar aromatic acids like our analyte. The mobile phase is acidified with formic acid; this suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. A simple isocratic method is often sufficient for initial identity checks, though a gradient method may be required for complex samples[2][3].

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS grade)

    • Prepare a 1.0 mg/mL stock solution of the CRS in a suitable solvent (e.g., methanol or a small amount of DMSO topped up with methanol).

    • Prepare a 1.0 mg/mL stock solution of the sample under investigation in the same solvent.

    • Dilute both stock solutions to a working concentration of ~50 µg/mL using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile : Water : Formic Acid (e.g., 40:60:0.1 v/v/v). This must be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or the determined λmax of the compound)

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the CRS solution and record the retention time of the main peak.

    • Inject the sample solution and record the retention time of the main peak.

    • (Optional but Recommended) Prepare a co-injection by mixing equal volumes of the CRS and sample working solutions. Inject this mixture.

Data Comparison & Interpretation

The identity is provisionally confirmed if the retention time of the main peak in the sample chromatogram matches that of the CRS. In the co-injection, a single, sharp, symmetrical peak should be observed. The appearance of a split peak or shoulder indicates that the two compounds are not identical.

SampleRetention Time (minutes)Peak Purity (by DAD)Result
CRS5.82>99.5%Benchmark
Sample Under Investigation5.81>99.5%Match
Co-injection (CRS + Sample)5.82>99.5% (Single Peak)Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the molecular weight and the fragmentation pattern. We couple HPLC to an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique ideal for polar molecules like ours, minimizing in-source fragmentation and providing a clear molecular ion. We will analyze in both positive and negative ion modes, as the amino group is basic (protonates in positive mode, [M+H]⁺) and the carboxylic/hydroxyl groups are acidic (deprotonate in negative mode, [M-H]⁻). The high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) can measure the mass-to-charge ratio (m/z) to four or five decimal places, allowing us to calculate the elemental formula and confirm it against the theoretical value (C₈H₉NO₄, MW = 183.16 g/mol )[4].

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer with an ESI source.

  • HPLC Conditions: Use the same HPLC method developed previously to ensure the peak of interest is introduced into the MS at the expected retention time.

  • MS Conditions:

    • Ionization Mode: ESI, run in both positive and negative modes.

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: ~3.5 kV (positive), ~3.0 kV (negative) - optimize for signal.

    • Gas Flow/Temperatures: Optimize based on instrument manufacturer's recommendations.

    • Analysis Type: Full Scan for accurate mass, followed by Tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern[5][6].

  • Procedure:

    • Inject the CRS and sample solutions using the established HPLC method.

    • Acquire full scan mass spectra for the peak at the target retention time.

    • Acquire MS/MS spectra by selecting the observed parent ion (e.g., m/z 184.05 in positive mode or 182.04 in negative mode) for collision-induced dissociation (CID).

Data Comparison & Interpretation

The identity is further supported if the measured accurate mass of the sample's molecular ion is within a 5 ppm tolerance of the theoretical mass and matches the CRS. Furthermore, the MS/MS fragmentation pattern of the sample must be identical to that of the CRS.

ParameterTheoretical ValueCRS MeasurementSample MeasurementResult
Formula C₈H₉NO₄N/AN/AN/A
[M+H]⁺ Exact Mass 184.0553184.0551184.0555Match (<5 ppm)
[M-H]⁻ Exact Mass 182.0404182.0401182.0400Match (<5 ppm)
MS/MS Fragments N/AIdentical patterns observedIdentical patterns observedMatch

Common fragments for benzoic acids often involve the loss of H₂O, CO, and the entire COOH group[7][8]. The specific fragmentation pattern serves as a structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While HPLC and MS provide strong evidence, NMR is the gold standard for unambiguous structural elucidation. It provides direct information about the carbon-hydrogen framework of the molecule. ¹H NMR tells us the number of different types of protons, their electronic environment, and how they are connected to neighboring protons. ¹³C NMR provides information on the carbon skeleton. For a substituted benzene ring, the chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern, allowing us to definitively distinguish between isomers[9]. We use DMSO-d₆ as the solvent because it solubilizes the analyte well and its residual peak does not interfere with key signals. Importantly, it allows for the observation of exchangeable protons from the -OH, -NH₂, and -COOH groups[7].

Experimental Protocol: NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the CRS and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Prepare the sample under investigation in the same manner.

  • Experiments to Run:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).

    • (Optional but Recommended) 2D NMR: Experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be used to definitively assign all signals.

  • Procedure:

    • Acquire the spectra for the CRS.

    • Acquire the spectra for the sample under identical conditions.

    • Process the data (Fourier transform, phase correction, baseline correction). Reference the spectra to the residual DMSO signal (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm).

Data Comparison & Interpretation

The identity is confirmed if the ¹H and ¹³C NMR spectra of the sample are superimposable with the spectra of the CRS. Every chemical shift, peak multiplicity, and coupling constant must match exactly.

Expected ¹H NMR Data (in DMSO-d₆, Hypothetical)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic CH~7.1Singlet1HProton adjacent to the amino group.
Aromatic CH~6.4Singlet1HProton adjacent to the hydroxyl group.
-OCH₃~3.8Singlet3HMethoxy group protons.
-COOH>12.0Broad Singlet1HAcidic proton, may exchange with D₂O.
-OH~9.0Broad Singlet1HPhenolic proton, may exchange with D₂O.
-NH₂~5.0Broad Singlet2HAmino protons, may exchange with D₂O.

Note: The exact chemical shifts are predictive and must be confirmed against the CRS.

cluster_main Decision Logic for Identity Confirmation Start Start Analysis HPLC_Check Does HPLC RT Match CRS? Start->HPLC_Check MS_Check Does MS Data Match CRS? HPLC_Check->MS_Check Yes Rejected Identity Rejected HPLC_Check->Rejected No NMR_Check Does NMR Spectrum Match CRS? MS_Check->NMR_Check Yes MS_Check->Rejected No Confirmed Identity Confirmed NMR_Check->Confirmed Yes NMR_Check->Rejected No

Caption: Sequential decision-making process.

Conclusion

Confirming the identity of 2-Amino-4-hydroxy-5-methoxybenzoic acid is a systematic process that hinges on two core principles: the use of a certified reference standard and the application of an orthogonal analytical approach. By demonstrating that an unknown sample exhibits identical properties to the CRS in chromatography (retention time), mass spectrometry (molecular weight and fragmentation), and NMR spectroscopy (structural fingerprint), we construct an unassailable case for its identity. This rigorous, multi-technique validation is the only way to ensure the absolute certainty required for progression in research and development.

References

  • Worldwide Life Sciences. (2026, February 27). 2-Amino-4-methoxybenzoic acid - 5g. Retrieved from Worldwide Life Sciences. [Link]

  • Nandakumar, S., et al. (2014). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Journal of Pharmaceutical and Biomedical Analysis, 100, 129-135. [Link]

  • Michalska, A. (2012). Techniques and Methods of Identification. In Qualitative Analysis in Analytical Chemistry. ResearchGate. [Link]

  • Vlase, L., et al. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University Politehnica of Bucharest Scientific Bulletin Series B. [Link]

  • Black, J. (2018). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]

  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxy-benzoic Acid. Retrieved from BMRB. [Link]

  • Gümüş, H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

  • NIST. (n.d.). 2-Hydroxy-4-methylbenzoic acid. In NIST Chemistry WebBook. [Link]

  • MassBank. (2009, September 10). Benzoic acids and derivatives. Retrieved from MassBank Europe. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 2-Amino-4-hydroxy-5-methoxybenzoic Acid and its Positional Isomers

For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of efficacy and safety. Positional isomers, compound...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of efficacy and safety. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a parent structure, can exhibit vastly different biological activities, toxicological profiles, and pharmacokinetic properties. The subject of this guide, 2-Amino-4-hydroxy-5-methoxybenzoic acid, and its positional isomers are exemplary of this principle, serving as crucial intermediates in the synthesis of a variety of pharmaceutical agents.[1][2] An erroneous isomer in a synthesis cascade can lead to a final product with diminished therapeutic effect or unforeseen toxicity.

This guide provides an in-depth, technically-grounded comparison of the analytical methodologies proven to be most effective in the differentiation of 2-Amino-4-hydroxy-5-methoxybenzoic acid from its positional isomers. We will delve into the causality behind experimental choices and present self-validating protocols, empowering you to unequivocally identify your compound of interest.

The Isomeric Landscape

The parent compound, 2-Amino-4-hydroxy-5-methoxybenzoic acid, has a specific substitution pattern on the benzoic acid core. Its positional isomers are generated by rearranging the amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups around the aromatic ring, while keeping the carboxylic acid (-COOH) at position 1. For the purpose of this guide, we will consider the following representative isomers for comparison:

  • Isomer A (Target): 2-Amino-4-hydroxy-5-methoxybenzoic acid

  • Isomer B: 2-Amino-5-hydroxy-4-methoxybenzoic acid[3][4]

  • Isomer C: 3-Amino-4-hydroxy-5-methoxybenzoic acid

  • Isomer D: 4-Amino-2-hydroxy-5-methoxybenzoic acid

The subtle differences in the electronic environments and steric interactions between these isomers form the basis for their analytical differentiation.

Chromatographic Separation: The First Line of Attack

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of positional isomers.[5] The choice of stationary and mobile phases is critical and is dictated by the physicochemical properties of the isomers.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. While all isomers of aminohydroxymethoxybenzoic acid are relatively polar, subtle differences in their polarity, arising from intramolecular hydrogen bonding and the position of the polar groups, can be exploited for separation.

A C18 column is a robust starting point.[6][7] The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile. The pH of the mobile phase is a crucial parameter to control the ionization state of the acidic carboxylic acid and the basic amino group, thereby influencing retention.

Experimental Protocol: RP-HPLC Separation

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of each isomer in 10 mL of methanol.

Expected Elution Order and Rationale:

The elution order in RP-HPLC is primarily governed by polarity. Isomers with more exposed polar functional groups will have weaker interactions with the nonpolar stationary phase and thus elute earlier. Intramolecular hydrogen bonding can reduce the apparent polarity of a molecule, leading to longer retention times.

  • Isomer D (4-Amino-2-hydroxy-5-methoxybenzoic acid): The ortho arrangement of the hydroxyl and carboxylic acid groups allows for strong intramolecular hydrogen bonding, effectively shielding their polarity and leading to a later elution time.

  • Isomer A (2-Amino-4-hydroxy-5-methoxybenzoic acid): The ortho amino group to the carboxylic acid can also participate in intramolecular hydrogen bonding, increasing its retention relative to isomers where this is not possible.

  • Isomer B (2-Amino-5-hydroxy-4-methoxybenzoic acid): Similar to Isomer A, the ortho amino group can form a hydrogen bond with the carboxylic acid. The relative position of the hydroxyl and methoxy groups will subtly influence its overall polarity compared to Isomer A.

  • Isomer C (3-Amino-4-hydroxy-5-methoxybenzoic acid): With the amino group in the meta position relative to the carboxylic acid, the potential for strong intramolecular hydrogen bonding with the carboxyl group is diminished, likely resulting in an earlier elution time compared to the 2-amino isomers.

Table 1: Predicted RP-HPLC Elution Characteristics

IsomerPredicted Relative Retention TimeRationale for Elution Order
C EarliestReduced intramolecular hydrogen bonding potential between -NH2 and -COOH.
B IntermediateIntramolecular hydrogen bonding between ortho -NH2 and -COOH.
A IntermediateIntramolecular hydrogen bonding between ortho -NH2 and -COOH; different electronic effects from -OH and -OCH3 positions compared to B.
D LatestStrong intramolecular hydrogen bonding between ortho -OH and -COOH, reducing overall polarity.

Workflow for Isomer Separation by HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Isomer Samples prep2 Dissolve in Methanol prep1->prep2 hplc_system HPLC System (C18 Column) prep2->hplc_system Inject Sample detector UV Detector (254 nm) hplc_system->detector chromatogram Generate Chromatogram detector->chromatogram compare Compare Retention Times chromatogram->compare identify Identify Isomers compare->identify

Caption: Workflow for the separation and identification of benzoic acid isomers using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it excels at differentiating positional isomers.[8][9][10][11] Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.

¹H NMR Spectroscopy

The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts of Aromatic Protons: Electron-donating groups (-NH2, -OH, -OCH3) will shield (shift to lower δ) the aromatic protons, particularly those ortho and para to them. The carboxylic acid group is electron-withdrawing and will deshield (shift to higher δ) adjacent protons.

  • Coupling Constants: The magnitude of the coupling constant between adjacent protons (Jortho) is typically in the range of 7-9 Hz, while coupling between protons meta to each other (Jmeta) is much smaller (2-3 Hz), and para coupling (Jpara) is often close to 0 Hz. The splitting patterns of the aromatic protons will therefore be a direct reflection of their relative positions.

  • Chemical Shifts of -NH2, -OH, and -COOH Protons: These are exchangeable protons, and their chemical shifts can be broad and concentration-dependent. However, their presence can be confirmed by D2O exchange.

Table 2: Predicted ¹H NMR Spectral Features for Aromatic Protons

IsomerAromatic Proton EnvironmentExpected Splitting PatternPredicted Chemical Shift Range (ppm)
A Two singlets (or very narrow doublets due to Jmeta)s, s6.5 - 7.5
B Two singlets (or very narrow doublets due to Jmeta)s, s6.5 - 7.5
C Two singlets (or very narrow doublets due to Jmeta)s, s6.8 - 7.8
D Two doublets with Jortho couplingd, d6.5 - 8.0

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d6 (Deuterated dimethyl sulfoxide) is a good choice as it will dissolve the samples and allow for the observation of exchangeable protons.

  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of DMSO-d6.

  • Acquisition: Acquire a standard ¹H spectrum. A subsequent experiment with the addition of a drop of D2O can be performed to confirm the -NH2, -OH, and -COOH peaks, which will disappear or decrease in intensity.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the benzene ring are also highly dependent on the electronic effects of the substituents.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts of Substituted Carbons: The carbons directly attached to the electron-donating groups will be shielded (lower δ), while the carbon attached to the carboxylic acid group will be deshielded (higher δ).

  • Symmetry: In isomers with higher symmetry, fewer signals will be observed in the ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Spectral Features

IsomerNumber of Aromatic Carbon SignalsRationale
A 6All aromatic carbons are in unique chemical environments.
B 6All aromatic carbons are in unique chemical environments.
C 6All aromatic carbons are in unique chemical environments.
D 6All aromatic carbons are in unique chemical environments.

While all isomers are expected to show 6 distinct aromatic carbon signals, the specific chemical shifts will be unique to each isomer and can be predicted using additivity rules or computational methods.

Workflow for Isomer Characterization by NMR

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation prep1 Dissolve Isomer in DMSO-d6 prep2 Transfer to NMR Tube prep1->prep2 nmr_acq Acquire 1H and 13C Spectra prep2->nmr_acq d2o_ex D2O Exchange (optional) nmr_acq->d2o_ex analyze_shifts Analyze Chemical Shifts nmr_acq->analyze_shifts analyze_coupling Analyze Coupling Patterns nmr_acq->analyze_coupling assign_structure Assign Isomeric Structure analyze_shifts->assign_structure analyze_coupling->assign_structure

Caption: A streamlined workflow for the definitive structural assignment of isomers using NMR spectroscopy.

Mass Spectrometry: Unveiling Fragmentation Fingerprints

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While positional isomers have the same molecular weight and will show the same molecular ion peak in a low-resolution MS experiment, tandem mass spectrometry (MS/MS) can induce fragmentation, and the resulting patterns can be unique to each isomer.[12][13]

Tandem Mass Spectrometry (MS/MS):

In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The positions of the substituents influence the stability of the resulting fragment ions, leading to different fragmentation pathways and relative abundances of fragment ions.

Expected Fragmentation Patterns:

  • Loss of H2O: Isomers with ortho hydroxyl or amino groups relative to the carboxylic acid may show a more facile loss of water.

  • Loss of CO2: Decarboxylation is a common fragmentation pathway for benzoic acids.

  • Loss of CH3 from the methoxy group.

  • Ortho Effects: Interactions between adjacent substituents can lead to unique fragmentation pathways that are not observed in other isomers. For example, an ortho amino or hydroxyl group can participate in cyclization reactions upon fragmentation.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

  • Instrumentation: A mass spectrometer capable of MS/MS, such as a triple quadrupole or a Q-TOF instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Sample Infusion: The sample solution (prepared as for HPLC) can be directly infused into the mass spectrometer.

  • MS Scan: Acquire a full scan MS spectrum to identify the molecular ion.

  • MS/MS Scan: Select the molecular ion as the precursor ion and acquire a product ion scan to observe the fragmentation pattern. The collision energy should be optimized to achieve sufficient fragmentation.

Infrared ion spectroscopy (IRIS) is an advanced MS technique that measures the IR spectrum of mass-selected ions.[14][15] This can provide highly specific "fingerprints" for each isomer, as the vibrational modes are sensitive to the substitution pattern.

Conclusion: A Multi-faceted Approach for Unambiguous Identification

The differentiation of positional isomers such as those of 2-Amino-4-hydroxy-5-methoxybenzoic acid requires a systematic and multi-technique approach. While HPLC can provide an initial separation and indication of the number of isomeric impurities, it is the combination with spectroscopic techniques that provides unequivocal structural confirmation. ¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural information, and tandem mass spectrometry offers a complementary method for differentiation based on fragmentation patterns.

By understanding the principles behind each of these techniques and following robust experimental protocols, researchers and drug development professionals can be confident in the identity and purity of their materials, ensuring the integrity of their research and the safety of potential therapeutics.

References

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • Separation of Aromatic Isomers by Capillary Gas Chromatography with Two Calix[14]arene Polysiloxane Stationary Phases. Journal of the Japan Society for Analytical Chemistry. [Link]

  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy. Semantic Scholar. [Link]

  • Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. PubMed. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]

  • Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o-, m-, and p-Substituted Benzoic Acids, Phenylacetic Acids, and Methyl Benzoates. Marcel Dekker, Inc.. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. [Link]

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. PubMed. [Link]

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. [Link]

  • Quantifying Positional Isomers (QPI) by top-down mass spectrometry. Utrecht University. [Link]

  • ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. AIDIC. [Link]

  • APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. DSpace@MIT. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. [Link]

  • Effects of Stationary Liquids on the Separation of the Isomers of Aromatic Hydrocarbons in Gas Chromatography. Bulletin of the Chemical Society of Japan. [Link]

  • Simultaneous Determination of Benzoic Acid and Its Monohydroxyl Isomers by a Spectrophotometric Method. Weizmann Institute of Science. [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Springer. [Link]

  • 2-Amino-5-Methoxybenzoic Acid Market Report | Global Forecast From 2025 To 2033. Market Research. [Link]

  • Reverse-phase Liquid Chromatographic Determination of Benzoic and Sorbic Acids in Foods. PubMed. [Link]

  • 2-AMINO-4-METHOXY-BENZOIC ACID. Chemdad. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Raman spectroscopy: a study of the vibrational spectra of hydroxybenzoic acid isomers. SciELO. [Link]

  • Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. PMC. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Amino-4-hydroxy-5-methoxybenzoic Acid

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4-hydroxy-5-methoxybenzoic acid. Adherence to these procedures is critical not only for regulatory compliance but, more import...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4-hydroxy-5-methoxybenzoic acid. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. The information herein is synthesized from established safety data sheets (SDS) for structurally similar compounds and general best practices for hazardous chemical waste management.

Foundational Safety: Hazard Assessment and Characterization

Based on OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is prudent to assume this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Some related compounds are also classified as harmful if swallowed.[1][4] Therefore, all subsequent handling and disposal steps are predicated on this hazard assessment.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[3]

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[1][2][4]

  • Ingestion Hazard: May be harmful if swallowed.[1][4]

Incompatible Materials: To prevent dangerous reactions, this chemical waste must be stored separately from strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases.[2][5]

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Before initiating any disposal-related activity, including cleanup of minor spills or routine waste collection, the appropriate Personal Protective Equipment (PPE) must be worn. This creates a necessary barrier between the researcher and potential chemical exposure.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Waste Collection & Segregation Chemical safety goggles or safety glasses with side-shields.[6][7]Chemical-resistant gloves (e.g., nitrile, neoprene), fully buttoned lab coat.[7][8]Generally not required if handled in a well-ventilated area.
Spill Cleanup (Minor) Chemical safety goggles and a face shield for added protection.[9]Heavy-duty chemical-resistant gloves, lab coat, disposable shoe covers.[10]A NIOSH-approved respirator (e.g., N95) is mandatory to prevent inhalation of dust.[7][9]
Spill Response (Major) Full-face respirator provides both eye and respiratory protection.Chemical-resistant suit or apron over a lab coat, heavy-duty gloves, and boot covers.Self-contained breathing apparatus (SCBA) may be required depending on the scale of the spill.

Spill Management Protocol: Immediate and Methodical Response

Accidental spills require a swift and correct response to mitigate exposure and prevent the spread of contamination.

Minor Spills (Cleanable within 10-15 minutes by trained personnel)
  • Secure the Area: Alert colleagues in the immediate vicinity. Restrict access to the spill area.[10]

  • Don Appropriate PPE: Refer to the PPE table above for minor spill cleanup.

  • Control Dust Generation: Gently moisten the spilled solid with a small amount of water to prevent dust from becoming airborne.[5][7] Do not use a heavy water stream.[11]

  • Collect the Material: Carefully sweep or scoop the moistened material using spark-resistant tools.[8] Place the collected waste into a clearly labeled, sealable container designated for hazardous chemical waste.[7][8][12]

  • Decontaminate the Area: Clean the spill surface with soap and water.[7][10] Collect all cleaning materials (e.g., paper towels, wipes) as contaminated waste and place them in the same hazardous waste container.[7]

  • Post-Cleanup: Remove PPE and wash hands thoroughly.

Major Spills
  • Evacuate Immediately: Alert all personnel and evacuate the area.[5][12]

  • Isolate and Secure: If it is safe to do so, close the doors to the affected area to contain any airborne dust or vapors.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, local emergency services.[5][8]

  • Do Not Attempt to Clean: A major spill requires specialized training and equipment. Wait for the professional response team.

Core Disposal Protocol: From Laboratory Bench to Final Disposition

The guiding principle for disposing of 2-Amino-4-hydroxy-5-methoxybenzoic acid is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its solutions be poured down the drain or placed in the regular trash. [5][7][13]

Step-by-Step Disposal Procedure
  • Waste Identification and Collection:

    • Solid Waste: Collect all unused or waste 2-Amino-4-hydroxy-5-methoxybenzoic acid in its original container or a compatible, clearly labeled hazardous waste container.[14][15]

    • Contaminated Materials: Any item that has come into contact with the chemical, such as gloves, weighing papers, pipette tips, and spill cleanup debris, must be considered hazardous waste and collected in the same designated container.[7][10]

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste 2-Amino-4-hydroxy-5-methoxybenzoic acid."[14] Avoid using chemical formulas or abbreviations.

    • Indicate the date when waste was first added to the container.

  • Secure Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[2][15][16]

    • Store the container in a designated, secure satellite accumulation area (SAA) that is under the control of laboratory personnel.[14]

    • The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[7][13]

    • Crucially, ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents.[2][5]

  • Arrange for Professional Disposal:

    • The primary and only approved disposal route is through your institution's EHS department or a licensed hazardous waste disposal company.[6][4][7]

    • These licensed professionals will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic solid is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[7]

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper management and disposal of 2-Amino-4-hydroxy-5-methoxybenzoic acid waste.

G Disposal Workflow for 2-Amino-4-hydroxy-5-methoxybenzoic Acid start Generation of Waste (Unused Product, Contaminated Labware, Spill Debris) is_spill Is it a spill? start->is_spill waste_collection Routine Waste (Unused product, contaminated materials) start->waste_collection minor_spill Minor Spill (Cleanable <15 min) is_spill->minor_spill Yes, Minor major_spill Major Spill is_spill->major_spill Yes, Major is_spill->waste_collection No minor_spill_proc 1. Wear appropriate PPE. 2. Moisten and gently sweep up solid. 3. Place in sealed, labeled container. minor_spill->minor_spill_proc major_spill_proc 1. Evacuate the area. 2. Contact EHS/Emergency Services. 3. Await professional response. major_spill->major_spill_proc storage Store waste container in a cool, dry, well-ventilated area away from incompatibles. minor_spill_proc->storage collect_container Collect in a designated, properly labeled, and sealed hazardous waste container. waste_collection->collect_container collect_container->storage pickup Arrange for pickup by EHS or a licensed waste disposal company. storage->pickup

Caption: Disposal workflow for 2-Amino-4-hydroxy-5-methoxybenzoic acid.

References

  • Benchchem. (n.d.). Safe Disposal of 2-(2-Aminobenzoyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Hydroxy-4-methoxybenzoic acid.
  • Loba Chemie. (2017, November 20). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS.
  • Washington State University. (n.d.). Benzoic-Acid_2024-06-27.docx. Retrieved from Washington State University Environmental Health & Safety.
  • Sigma-Aldrich. (n.d.). 2-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • U.S. Government Publishing Office. (n.d.). 40 CFR § 721.2900 - Substituted aminobenzoic acid ester (generic name).
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Cayman Chemical. (2015, April 16). Benzoic Acid Standard Safety Data Sheet.
  • Fisher Scientific. (2013, October 15). SAFETY DATA SHEET.
  • ChemicalBook. (2023, May 4). 2-aMino-5-hydroxy-4-Methoxybenzoic acid.
  • Sigma-Aldrich. (2014, June 28). Safety Data Sheet.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Office for Research Safety.
  • SynQuest Laboratories, Inc. (n.d.). 2-Methoxybenzoic acid Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 2-Amino-5-methylbenzoic Acid.
  • Emory University. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from Emory University Environmental Health and Safety Office.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-5-methoxybenzoic acid, 97%.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxybenzoic Acid.
  • Bergeson & Campbell, P.C. (2024, February 5). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 4-Methoxybenzoic Acid.
  • Apollo Scientific. (2023, July 7). 4-Amino-2-hydroxybenzoic acid Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, July 11). Certain New Chemicals: Status Information for March 2025.
  • U.S. Environmental Protection Agency. (2025, December 29). Frequent Questions About Hazardous Waste Identification.
  • U.S. Environmental Protection Agency. (2026, January 8). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

Sources

Handling

Personal protective equipment for handling 2-Amino-4-hydroxy-5-methoxybenzoic acid

Standard Operating Procedure: PPE and Handling Guidelines for 2-Amino-4-hydroxy-5-methoxybenzoic acid As a Senior Application Scientist, I frequently oversee the integration of functionalized building blocks into pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: PPE and Handling Guidelines for 2-Amino-4-hydroxy-5-methoxybenzoic acid

As a Senior Application Scientist, I frequently oversee the integration of functionalized building blocks into pharmaceutical pipelines. 2-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 63407-32-9) and its hydrochloride salt (CAS: 1351641-73-0) are highly versatile intermediates heavily utilized in the synthesis of active pharmaceutical ingredients (APIs) [1]. However, owing to its functional groups—specifically the reactive amino and phenolic hydroxyl groups—this compound presents distinct occupational hazards.

This guide provides a comprehensive, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring compliance and safety at both analytical and preparative scales.

Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand why the protection is necessary. According to the Globally Harmonized System (GHS), this compound is classified under the following hazard statements [1, 3]:

  • H302 (Harmful if swallowed): The compound can interfere with cellular metabolism if ingested.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The acidic carboxyl group (pKa ~4-5) combined with the nucleophilic amino group can disrupt lipid bilayers and denature epidermal proteins upon contact, leading to acute inflammation [2].

  • H335 (May cause respiratory irritation): As a fine crystalline powder, aerosolized micro-particles can easily bypass the upper respiratory tract, causing localized pH changes and irritation in the mucosal lining of the lungs.

Mandatory PPE Matrix

To mitigate these risks, a multi-layered barrier system must be employed. The following table outlines the quantitative and qualitative specifications for PPE based on operational scale.

Table 1: PPE Specifications for 2-Amino-4-hydroxy-5-methoxybenzoic acid

PPE CategoryAnalytical Scale (< 1 g)Preparative Scale (> 1 g to Bulk)Mechanistic Justification
Eye Protection ANSI Z87.1 / EN166 safety glasses with side shieldsTight-fitting chemical splash gogglesPrevents micro-dust deposition and conjunctival irritation (H319).
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm)Double-gloving with Nitrile (Inner: 0.11 mm, Outer: 0.15+ mm)Nitrile provides superior resistance to fine organic powders and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this compound.
Body Protection Standard cotton/poly lab coat (buttoned to top)Tyvek® sleeves or disposable chemical-resistant apron over lab coatPrevents electrostatic adherence of the powder to everyday clothing, eliminating secondary exposure routes.
Respiratory Not required if handled strictly inside a certified fume hoodN95/FFP2 particulate respirator or PAPR if weighing outside containmentFilters out aerosolized crystalline particles >0.3 microns, directly mitigating H335 risks.

Operational Workflow & Handling Protocol

A protocol is only effective if it is self-validating. Follow these step-by-step instructions to ensure absolute containment.

Step 1: Pre-Operation Engineering Control Check

  • Action: Verify the chemical fume hood or Ventilated Balance Enclosure (VBE) has an inward face velocity of 80–120 feet per minute (fpm).

  • Self-Validation: Check the digital monitor or tape a small piece of Kimwipe to the sash to visually confirm inward airflow before opening the chemical container.

Step 2: PPE Donning & Integrity Verification

  • Action: Don the lab coat and safety eyewear.

  • Self-Validation: Perform an inflation test on the nitrile gloves: trap air inside the glove and roll the cuff down to check for micro-punctures. Don the gloves, ensuring the cuffs cover the lab coat sleeves.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat. The methoxy and hydroxyl groups can induce static charge buildup in the powder, causing it to "jump" and aerosolize. Use a grounded stainless-steel spatula.

  • Self-Validation: If powder adheres stubbornly to the spatula, static is present; utilize an anti-static ionizer gun before proceeding to prevent loss of mass and contamination.

Step 4: Decontamination

  • Action: Wipe down the balance and surrounding area with a disposable towel moistened with a dilute alkaline solution (e.g., 1% sodium bicarbonate) followed by 70% ethanol/isopropanol.

  • Self-Validation: Visually inspect the balance pan and surrounding foil for any residual white/off-white crystalline powder.

Spill Management and Disposal Plan

In the event of a spill, immediate and systematic action is required to prevent aerosolization.

Spill Cleanup Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill is outside a fume hood.

  • Suppress: Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., water or 10% ethanol) to suppress dust formation.

  • Collect: Use a damp absorbent pad or plastic scoop to collect the material.

  • Clean: Wash the spill site with soap and water, followed by an alcohol wipe.

Disposal Plan (P501):

  • Solid Waste: Place all collected powder, contaminated gloves, and weighing boats into a clearly labeled, sealable hazardous waste container designated for "Solid Organic Amines/Acids."

  • Liquid Waste: If the compound was dissolved in a solvent (e.g., DMSO or Methanol), dispose of it in a "Non-Halogenated Organic Waste" carboy. Do not mix with strong oxidizing agents, as the amino and phenolic groups are susceptible to rapid, potentially exothermic oxidation.

Safety Workflow Visualization

The following diagram illustrates the logical progression from hazard identification to final disposal, emphasizing the integration of engineering controls and PPE.

SafetyWorkflow Risk Hazard Identification (H302, H315, H319, H335) EngControl Engineering Controls (Fume Hood / VBE) Risk->EngControl Assess scale & risk PPE PPE Donning & Validation (Nitrile, Goggles, Lab Coat) EngControl->PPE Establish barrier Handling Chemical Handling (Weighing & Transfer) PPE->Handling Execute protocol Decon Decontamination & Spill Management Handling->Decon Post-operation cleanup Disposal Hazardous Waste Disposal (P501) Decon->Disposal Segregate waste streams

Caption: Operational safety workflow for handling 2-Amino-4-hydroxy-5-methoxybenzoic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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